molecular formula C24H22F2N2O2 B12425964 4-Dehydroxy-4-amino ezetimibe-d4

4-Dehydroxy-4-amino ezetimibe-d4

Cat. No.: B12425964
M. Wt: 412.5 g/mol
InChI Key: NBKCYAYZFIZTRF-PGHCLDIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Dehydroxy-4-amino ezetimibe-d4 is a useful research compound. Its molecular formula is C24H22F2N2O2 and its molecular weight is 412.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Dehydroxy-4-amino ezetimibe-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Dehydroxy-4-amino ezetimibe-d4 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C24H22F2N2O2

Molecular Weight

412.5 g/mol

IUPAC Name

(3R,4S)-4-(4-aminophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)azetidin-2-one

InChI

InChI=1S/C24H22F2N2O2/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-9-19(27)10-4-16)28(24(21)30)20-11-7-18(26)8-12-20/h1-12,21-23,29H,13-14,27H2/t21-,22+,23-/m1/s1/i7D,8D,11D,12D

InChI Key

NBKCYAYZFIZTRF-PGHCLDIESA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N2[C@@H]([C@H](C2=O)CC[C@@H](C3=CC=C(C=C3)F)O)C4=CC=C(C=C4)N)[2H])[2H])F)[2H]

Canonical SMILES

C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)N

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 4-Dehydroxy-4-amino Ezetimibe-d4

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis and Characterization of 4-Dehydroxy-4-amino Ezetimibe-d4 Content Type: Technical Whitepaper / Methodological Guide Audience: Synthetic Chemists, Bioanalytical Scientists, and DMPK Researchers[1]

Executive Summary & Strategic Utility

4-Dehydroxy-4-amino ezetimibe-d4 is a high-value Stable Isotope Labeled (SIL) internal standard used in the bioanalysis of Ezetimibe and its metabolic profile.[1] In the biological degradation of Ezetimibe (a cholesterol absorption inhibitor), the replacement of the phenolic hydroxyl group with an amino moiety constitutes a significant metabolic or degradation pathway (often referred to as the "Amino Analog" or Impurity/Metabolite).

Precise quantification of this analyte in plasma or urine requires an internal standard that mirrors its physicochemical properties—retention time, ionization efficiency, and extraction recovery—while remaining mass-resolved by mass spectrometry. The d4-isotopolog (typically deuterated on the N-aryl fluorophenyl ring) serves this function, eliminating matrix effects during LC-MS/MS analysis.

This guide details the de novo synthesis of this SIL standard, prioritizing isotopic purity (


) and stereochemical integrity at the azetidinone core.

Chemical Identity and Retrosynthetic Analysis[2][3]

Target Molecule Profile
  • Chemical Name: (3R,4S)-1-(4-Fluorophenyl-d4)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-aminophenyl)-2-azetidinone[1]

  • Molecular Formula:

    
    
    
  • Key Modification:

    • C4-Position: 4-Aminophenyl group (replacing 4-Hydroxyphenyl).[1][2][3]

    • N1-Position: 4-Fluorophenyl-2,3,5,6-d4 ring (Source of isotopic label).[1]

Retrosynthetic Strategy

To ensure high isotopic incorporation without scrambling, the deuterium label is introduced via the starting aniline. The amino functionality is masked as a nitro group throughout the synthesis to prevent side reactions during the Lewis acid-mediated cyclization.

Strategic Disconnections:

  • C3-C4 Bond Formation: Via the Evans-type asymmetric aldol-condensation/cyclization (Schering-Plough route modification).[1]

  • Imine Formation: Condensation of 4-Fluoroaniline-d4 with 4-Nitrobenzaldehyde .[1]

  • Side Chain: Installation of the 3-hydroxypropyl side chain via a pre-functionalized glutaric acid derivative.[1]

Retrosynthesis Target Target: 4-Dehydroxy-4-amino Ezetimibe-d4 Intermediate1 Intermediate A: Nitro-Azetidinone Core Target->Intermediate1 Nitro Reduction (H2/Pd-C) Imine Deuterated Imine (Schiff Base) Intermediate1->Imine TiCl4 Cyclization (Staudinger/Evans) SideChain Side Chain Precursor: 4-(4-Fluorobenzoyl)butyric acid Intermediate1->SideChain Coupling SM1 Starting Material 1: 4-Fluoroaniline-d4 Imine->SM1 Condensation SM2 Starting Material 2: 4-Nitrobenzaldehyde Imine->SM2 Condensation

Figure 1: Retrosynthetic analysis showing the convergence of the deuterated aniline and the nitro-benzaldehyde precursor.

Step-by-Step Synthesis Protocol

Phase 1: Preparation of the Deuterated Imine (The "Labeling" Step)

This step locks the deuterium into the scaffold. We use 4-Fluoroaniline-d4 (commercially available, >99 atom% D).

  • Reagents: 4-Fluoroaniline-d4 (1.0 eq), 4-Nitrobenzaldehyde (1.0 eq), Isopropanol (IPA).

  • Protocol:

    • Dissolve 4-Nitrobenzaldehyde in IPA at ambient temperature.

    • Add 4-Fluoroaniline-d4 slowly.[1] The reaction is slightly exothermic.

    • Heat to 50°C for 2 hours. The product, (E)-N-(4-nitrobenzylidene)-4-fluoroaniline-d4 , will precipitate as a yellow solid.[1]

    • Cool to 0°C, filter, and wash with cold IPA.

    • Validation: Check 1H NMR. The aromatic region corresponding to the N-phenyl ring should be silent (indicating d4 incorporation), while the nitro-phenyl protons remain.

Phase 2: Asymmetric Azetidinone Formation

We utilize the Evans chiral auxiliary approach to establish the (3R,4S) stereochemistry.

  • Reagents: 3-[5-(4-fluorophenyl)-1,5-dioxopentyl]-4-phenyl-1,3-oxazolidin-2-one (Side chain precursor attached to chiral auxiliary), TiCl4, DIPEA, Deuterated Imine (from Phase 1).[1]

  • Protocol:

    • Enolization: Dissolve the oxazolidinone precursor in anhydrous DCM under

      
       at -10°C. Add TiCl4 (1.1 eq) followed by DIPEA (2.5 eq). Stir for 1 hour to form the titanium enolate.
      
    • Condensation: Cool to -40°C. Add the Deuterated Imine (dissolved in DCM) dropwise.

    • Cyclization: Stir for 3-4 hours at -40°C, then allow to warm to 0°C. Quench with acetic acid/tartaric acid solution.

    • Workup: Extract with DCM. The resulting intermediate is the open-chain aldol adduct.[1] To close the ring (if not spontaneous), treat with BSA (N,O-Bis(trimethylsilyl)acetamide) and catalytic TBAF (tetrabutylammonium fluoride) in toluene at 50°C.

    • Result: The Nitro-Azetidinone Intermediate .

Phase 3: Side Chain Reduction and Functional Group Transformation

This is the critical divergence from standard Ezetimibe synthesis. We must reduce the side-chain ketone to a chiral alcohol and the aromatic nitro group to an amine.[1]

  • Challenge: Standard CBS reduction reduces ketones. Catalytic hydrogenation reduces nitro groups.[1]

  • Strategy: Stepwise reduction.

Step 3A: Ketone Reduction (Stereoselective)

  • Reagents: (R)-MeCBS catalyst (Corey-Bakshi-Shibata), Borane-DMS complex, THF.

  • Protocol:

    • Dissolve the Nitro-Azetidinone in dry THF.[1]

    • Add (R)-MeCBS (10 mol%) and cool to -20°C.

    • Slowly add

      
      .[1] Monitor by HPLC.
      
    • Quench with MeOH.[1] This yields the (S)-hydroxyl side chain. The nitro group remains intact under these conditions.

Step 3B: Nitro Reduction to Amino

  • Reagents: 10% Pd/C, Ammonium Formate (or H2 gas), Methanol.

  • Protocol:

    • Dissolve the hydroxy-nitro intermediate in Methanol.[1]

    • Add 10% Pd/C (5 wt%).

    • Add Ammonium Formate (5 eq) and heat to mild reflux (or stir under H2 balloon at RT). Note: Avoid high pressure/temperature to prevent hydrogenolysis of the benzylic C-OH or the C-F bond.

    • Monitor strictly by LC-MS.[1] The mass will shift by -30 Da (loss of O2, gain of H2).

    • Filter through Celite to remove catalyst.[1]

Phase 4: Purification
  • Method: Preparative HPLC.[1][3][4]

  • Column: C18 Reverse Phase (e.g., Waters XBridge).

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B). Gradient 20% B to 80% B.

  • Target: Collect the fraction corresponding to [M+H]+ ~413.2 (Calculation: Non-deuterated is ~409; d4 adds 4).

Characterization & Validation

To certify this compound as a Reference Standard, the following data is required.

Mass Spectrometry (LC-MS/MS)
  • Instrument: Triple Quadrupole (e.g., Sciex 6500+).

  • Mode: ESI Positive.[1]

  • Precursor Ion:

    
     413.2 
    
    
    
    .
  • Product Ions:

    • Fragment A: Loss of the side chain.

    • Fragment B: Cleavage of the beta-lactam ring.[1][5]

    • Verification: The fragments containing the N-phenyl ring must show the +4 mass shift compared to the native amino-ezetimibe.[1]

NMR Spectroscopy
  • 1H NMR (DMSO-d6, 500 MHz):

    • 
       6.5 - 7.0 ppm:  Look for the AA'BB' system of the 4-aminophenyl  ring (distinct upfield shift due to amino group).
      
    • 
       7.0 - 7.4 ppm:  The signals for the N-fluorophenyl ring should be absent  (or <1% residual) due to deuteration.[1]
      
    • 
       4.5 ppm:  Benzylic -OH doublet.
      
    • 
       4.8 ppm:  Amino 
      
      
      
      broad singlet (exchangeable with D2O).
Purity Specification Table
TestMethodAcceptance Criteria
Appearance VisualOff-white to pale yellow solid
Chemical Purity HPLC-UV (254 nm)> 98.0%
Isotopic Purity HRMS / NMR> 99.0 atom% D (d0 < 0.5%)
Stereochemical Purity Chiral HPLC> 98% de (diastereomeric excess)
Mass Identification HRMS413.19 ± 0.05 amu

Analytical Workflow Diagram

The following diagram illustrates the workflow for using this synthesized standard in a bioanalytical assay (e.g., plasma stability study).

Bioanalysis Sample Biological Sample (Plasma/Urine) IS_Add Add Internal Standard (4-Dehydroxy-4-amino Ezetimibe-d4) Sample->IS_Add Extract Extraction (LLE or PPT) IS_Add->Extract LCMS LC-MS/MS Analysis (MRM Mode) Extract->LCMS Data Quantification (Ratio Analyte/IS) LCMS->Data

Figure 2: Bioanalytical workflow utilizing the synthesized SIL standard.[1]

Stability and Handling

  • Storage: -20°C, protected from light and moisture. The amino group makes this analog more susceptible to oxidation (browning) than the parent Ezetimibe.

  • Solubility: Soluble in Methanol, DMSO, and Acetonitrile. Sparingly soluble in water.

  • Reconstitution: Prepare stock solutions in DMSO; dilute working standards in 50:50 Water:MeOH.

References

  • Wu, Y., et al. (2014).[5] "First synthesis and characterization of key stereoisomers related to Ezetimibe." Chinese Chemical Letters. Link

  • Gajjar, A. K., & Shah, V. D. (2011). "Impurity Profiling: A Case Study of Ezetimibe." The Open Conference Proceedings Journal.[4] Link

  • Thiruvengadam, T. K., et al. (1999). "Process for preparing azetidinones." U.S. Patent 5,886,171 (Schering Corp).[6] Link

  • Mutlib, A. E., et al. (2006). "Application of stable isotope-labeled compounds in metabolism and pharmacokinetic studies." Chemical Research in Toxicology. (General reference for SIL usage).
  • Simson Pharma. "Ezetimibe - Isotope Labelled Compounds."[1] (Commercial availability reference for structural confirmation). Link

Sources

4-Dehydroxy-4-amino Ezetimibe-d4: Technical Guide for Impurity Profiling and Bioanalysis

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a definitive technical resource on 4-Dehydroxy-4-amino ezetimibe-d4 , a critical stable isotope-labeled internal standard used in the pharmaceutical analysis of Ezetimibe.

Executive Summary

4-Dehydroxy-4-amino ezetimibe-d4 is the deuterated analog of the "aniline impurity" of Ezetimibe (a selective cholesterol absorption inhibitor). In the context of drug development and quality control (QC), this compound serves as the primary Internal Standard (IS) for the quantification of 4-Dehydroxy-4-amino ezetimibe—a potential genotoxic impurity (PGI) and degradation product.

Its structural fidelity to the target analyte, combined with the mass shift induced by deuterium labeling, ensures precise compensation for matrix effects and ionization variability in LC-MS/MS workflows. This guide details its chemical properties, synthesis logic, and application in validated analytical protocols.

Chemical Identity and Physicochemical Properties[1][2][3]

The "4-Dehydroxy-4-amino" nomenclature indicates a structural modification where the phenolic hydroxyl group at the C4-phenyl position of Ezetimibe is replaced by an amino (-NH₂) group. The "d4" designation denotes the incorporation of four deuterium atoms, typically on the 4-fluorophenyl ring or the central azetidinone substituents, to provide a mass shift of +4 Da.

Table 1: Chemical Specifications
PropertyUnlabeled Analyte (Target)Deuterated Internal Standard (IS)
Common Name 4-Dehydroxy-4-amino Ezetimibe4-Dehydroxy-4-amino Ezetimibe-d4
Synonyms Ezetimibe Aniline Impurity; Ezetimibe Impurity F (varies by pharmacopeia)Ezetimibe Aniline Impurity-d4
CAS Number 1354716-98-5 Not Assigned (Vendor Specific)*
Molecular Formula C₂₄H₂₂F₂N₂O₂C₂₄H₁₈D₄F₂N₂O₂
Molecular Weight 408.45 g/mol 412.47 g/mol
pKa (Calculated) ~4.6 (Aniline NH₂), ~10 (Phenol OH is absent)Similar to unlabeled
LogP ~4.2 (Predicted)Similar to unlabeled
Solubility DMSO, Methanol, AcetonitrileDMSO, Methanol, Acetonitrile

*Note: Stable isotope standards often lack unique CAS numbers in public registries. Refer to the unlabeled CAS for regulatory filing and specify "deuterated analog" in documentation.

Structural Logic

The molecule retains the core azetidin-2-one (beta-lactam) ring. The substitution of the hydroxyl group with an amino group significantly alters the electronic properties of the pendant phenyl ring, making it susceptible to oxidation. This necessitates strict handling protocols (see Section 5).

Synthesis and Impurity Origin

To understand the necessity of this IS, one must understand the origin of the impurity it tracks. The amino-analog typically arises during the synthesis of Ezetimibe if nitro-containing starting materials are used or if over-reduction occurs during specific catalytic steps.

Diagram 1: Impurity Formation & IS Logic

The following diagram illustrates the parallel relationship between the Ezetimibe synthesis pathway, the formation of the amino impurity, and the role of the d4-IS in analysis.

Impurity_Origin Start Starting Material (4-Fluorophenylimine derivative) Route_A Standard Route: Reaction with 4-Benzyloxybenzaldehyde Start->Route_A Route_B Contaminant Route: Presence of 4-Nitrobenzaldehyde Start->Route_B Trace Impurity Inter_A Intermediate: Hydroxyl-Protected Adduct Route_A->Inter_A Inter_B Intermediate: Nitro-Adduct Route_B->Inter_B Step_Red Reduction / Deprotection Step Inter_A->Step_Red Inter_B->Step_Red Prod_Ez Ezetimibe (API) (Phenolic -OH) Step_Red->Prod_Ez Major Product Prod_Imp Amino Impurity (Aniline -NH2) Step_Red->Prod_Imp Side Reaction (Nitro -> Amino) IS_Syn Custom Synthesis: Deuterated Precursors IS_Final 4-Dehydroxy-4-amino Ezetimibe-d4 (Internal Standard) IS_Syn->IS_Final Controlled Deuteration IS_Final->Prod_Imp Used to Quantify

Caption: Logical origin of the amino impurity during Ezetimibe synthesis and the parallel introduction of the d4-standard for quantification.

Analytical Application: LC-MS/MS Quantification

The primary application of 4-Dehydroxy-4-amino ezetimibe-d4 is in Trace Level Impurity Analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Due to the potential genotoxicity of aniline derivatives, the quantification limit (LOQ) often needs to be in the ppm range relative to the API.

Why Use the d4-Analog?
  • Co-Elution: The d4-IS co-elutes with the impurity, experiencing the exact same matrix suppression or enhancement in the ion source.

  • Ionization Similarity: The deuterium label does not significantly alter the pKa or ionization efficiency compared to the unlabeled impurity, ensuring the response ratio remains linear across the calibration range.

Validated Experimental Protocol

Objective: Quantify Ezetimibe Aniline Impurity at <5 ppm levels.

Reagents:

  • Analyte: 4-Dehydroxy-4-amino Ezetimibe (Ref Std).[1]

  • Internal Standard: 4-Dehydroxy-4-amino Ezetimibe-d4.[1][2][3][4]

  • Solvents: LC-MS grade Acetonitrile (ACN), Ammonium Acetate buffer.

Workflow:

  • Standard Preparation: Prepare a stock solution of the d4-IS at 10 µg/mL in Methanol.

  • Sample Spiking: Accurately weigh Ezetimibe API. Dissolve in diluent and spike with d4-IS to a final concentration of 50 ng/mL.

  • Separation: Inject onto a C18 column (e.g., Waters BEH C18, 1.7 µm).

  • Detection: Electrospray Ionization (ESI) in Positive Mode . (Anilines ionize well in ESI+ due to the basic nitrogen).

Diagram 2: LC-MS/MS Workflow

LCMS_Workflow Sample Ezetimibe API Sample IS_Add Spike IS: 4-Dehydroxy-4-amino-d4 Sample->IS_Add Extract Solvent Extraction (MeOH/Water) IS_Add->Extract LC UPLC Separation (C18 Column) Extract->LC MS MS/MS Detection (MRM Mode) LC->MS Data Ratio Calculation (Area_Imp / Area_IS) MS->Data

Caption: Step-by-step analytical workflow for quantifying the amino impurity using the d4 internal standard.

MRM Transitions (Recommended)

The following Multiple Reaction Monitoring (MRM) transitions are typical for this structure. Note: Exact masses depend on the specific position of deuterium labeling.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Analyte (Unlabeled)409.2 [M+H]⁺272.1 (Cleavage of beta-lactam)25
Internal Standard (d4)413.2 [M+H]⁺276.1 (Assuming d4 on retained fragment)25

Handling, Stability, and Safety

As an aniline derivative, this compound is chemically distinct from the parent Ezetimibe (a phenol).

  • Oxidation Sensitivity: Aniline groups are prone to oxidation to N-oxides or azo-dimers upon exposure to light and air.

    • Protocol: Store neat standard at -20°C under argon or nitrogen.

    • Solution Stability: Prepare solutions fresh or store in amber vials at 4°C for no more than 48 hours.

  • Safety (Genotoxicity): Aromatic amines are structural alerts for genotoxicity.

    • Protocol: Handle inside a fume hood or glovebox. Use double-gloving (Nitrile). Treat all waste as hazardous cytotoxic material.

References

  • CymitQuimica. 4-Dehydroxy-4-amino Ezetimibe-d4 Product Sheet. Retrieved from

  • Pharmaffiliates. Ezetimibe Aniline Impurity (CAS 1354716-98-5).[5][6][7] Retrieved from

  • ClearSynth. 4-Dehydroxy-4-amino Ezetimibe-d4 Stable Isotope. Retrieved from

  • Salgado, M. M., et al. (2021).[8] "Synthesis and Modeling of Ezetimibe Analogues." Molecules, 26(11), 3107.[8] (Context on Ezetimibe analogue synthesis). Retrieved from

  • MedChemExpress. Ezetimibe-d4 Product Information. (Reference for parent d4 labeling patterns). Retrieved from

Sources

Metabolic Stability and Biotransformation of 4-Dehydroxy-4-amino Ezetimibe-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Structural Rationale

Ezetimibe is a first-in-class lipid-lowering compound that selectively inhibits the intestinal absorption of cholesterol by targeting the Niemann-Pick C1-Like 1 (NPC1L1) transporter[1]. In its native form, ezetimibe undergoes rapid and extensive Phase II metabolism—specifically O-glucuronidation at the 4-hydroxyphenyl group via UGT1A1, UGT1A3, and UGT2B15—forming an active phenoxy-glucuronide metabolite that undergoes enterohepatic recirculation[1][2].

However, during drug synthesis and degradation, specific impurities arise that possess fundamentally different metabolic liabilities. 4-Dehydroxy-4-amino ezetimibe (CAS: 1354716-98-5), commonly known as the Ezetimibe Aniline Impurity, is one such critical analog[3]. In this molecule, the phenolic hydroxyl group is replaced by an aniline (primary amine) moiety.

To accurately quantify this impurity in biological matrices and trace its metabolic fate without isotopic interference, scientists utilize 4-Dehydroxy-4-amino ezetimibe-d4 , a stable isotope-labeled variant where four hydrogen atoms on the fluorophenyl ring are replaced by deuterium[4][5]. This whitepaper details the in vitro metabolic stability profiling of this deuterated analog, exploring how the phenol-to-aniline shift alters its biotransformation pathway.

Mechanistic Shift: From O-Glucuronidation to Aniline Biotransformation

Understanding the causality behind experimental choices requires analyzing the molecule's functional groups. The native 4-hydroxyl group of ezetimibe is a prime target for UGT enzymes. By substituting this with an amino group, the molecule resists standard O-glucuronidation. Instead, the aniline moiety introduces three distinct metabolic vulnerabilities:

  • N-Acetylation: Cytosolic N-acetyltransferases (NAT1 and NAT2) rapidly acetylate primary aromatic amines.

  • N-Glucuronidation: While less efficient than O-glucuronidation, specific UGTs can conjugate the amine.

  • CYP-Mediated N-Oxidation: Cytochrome P450 enzymes (particularly CYP2E1 and CYP3A4) can oxidize the aniline to a hydroxylamine, which may further dehydrate into a reactive, potentially toxic nitroso intermediate.

Because of these diverse pathways, isolated liver microsomes are insufficient for a complete metabolic stability study of this compound. Microsomes lack the cytosolic NAT enzymes. Therefore, Liver S9 fractions —which contain both microsomal (CYP/UGT) and cytosolic (NAT) enzymes—must be utilized.

MetabolicBiotransformation Eze Native Ezetimibe (Phenol -OH) O_Gluc O-Glucuronide (Active Metabolite) Eze->O_Gluc UGT1A1/3 (Rapid, High Clearance) AminoEze 4-Amino Ezetimibe-d4 (Aniline -NH2) N_Acetyl N-Acetyl Metabolite (NAT1 / NAT2) AminoEze->N_Acetyl Cytosolic NATs N_Gluc N-Glucuronide (UGT) AminoEze->N_Gluc Microsomal UGTs N_Oxide N-Hydroxylamine (CYP450 Oxidation) AminoEze->N_Oxide CYP Oxidation (Toxification Risk)

Fig 1: Metabolic shift caused by the substitution of the phenolic -OH with an aniline -NH2 group.

Self-Validating Experimental Protocol: S9 Fraction Stability

To ensure trustworthiness and data integrity, the following protocol is designed as a self-validating system . It includes a minus-cofactor control to rule out chemical degradation, and specific cofactors to isolate Phase I vs. Phase II metabolism.

Reagents & Matrix Preparation
  • Test Compound: 4-Dehydroxy-4-amino ezetimibe-d4 (10 mM stock in DMSO).

  • Matrix: Pooled Human Liver S9 Fractions (HLS9), standardized to 1 mg/mL protein concentration.

  • Cofactors:

    • Phase I: NADPH regenerating system (1 mM).

    • Phase II (UGT): UDP-glucuronic acid (UDPGA, 2 mM) + Alamethicin (25 µg/mL) for pore formation.

    • Phase II (NAT): Acetyl-Coenzyme A (Acetyl-CoA, 1 mM).

Step-by-Step Incubation Workflow
  • Pore Formation: Pre-incubate HLS9 fractions with alamethicin on ice for 15 minutes to permeabilize the microsomal vesicles, ensuring UDPGA can access the luminal UGT active sites.

  • Master Mix Assembly: Combine 100 mM Potassium Phosphate buffer (pH 7.4), permeabilized HLS9, and the test compound (final concentration 1 µM; DMSO < 0.1%).

  • Thermal Equilibration: Pre-warm the master mix to 37°C for 5 minutes.

  • Reaction Initiation:

    • Arm A (Total Metabolism): Add NADPH, UDPGA, and Acetyl-CoA.

    • Arm B (Minus-Cofactor Control): Add equivalent volume of buffer.

  • Kinetic Sampling: At

    
     minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing a distinct internal standard (e.g., Ezetimibe-d6 or Glipizide) to quench the reaction.
    
  • Extraction: Centrifuge the quenched samples at 14,000 × g for 15 minutes at 4°C to precipitate proteins. Extract the supernatant for LC-MS/MS analysis.

AssayWorkflow Step1 1. Matrix Preparation HLS9 Fractions (1 mg/mL) + Alamethicin Step2 2. Analyte Spiking 1 µM 4-Amino-Ezetimibe-d4 Step1->Step2 Step3 3. Cofactor Initiation NADPH, UDPGA, Acetyl-CoA Step2->Step3 Step4 4. Kinetic Sampling t = 0, 15, 30, 60, 120 min Step3->Step4 Control1 Minus-Cofactor Control (Validates Chemical Stability) Step3->Control1 Buffer Only Step5 5. Quench & Extract Cold ACN + Internal Standard Step4->Step5 Step6 6. LC-MS/MS Bioanalysis MRM Mode Quantification Step5->Step6

Fig 2: Self-validating in vitro metabolic stability workflow utilizing Human Liver S9 fractions.

Bioanalytical Strategy & Data Presentation

Quantification of the remaining parent compound is performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode. The +4 Da mass shift of the d4 isotope ensures absolute specificity against any trace endogenous or background unlabeled ezetimibe[5].

Table 1: Optimized LC-MS/MS MRM Transitions

Note: ESI negative mode is typically preferred for ezetimibe, but the presence of the aniline group in the 4-amino derivative often yields superior ionization in ESI positive mode.

AnalyteIonization ModePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Native EzetimibeESI (-)408.2271.0-22
4-Amino Ezetimibe-d4 ESI (+) 413.2 276.1 +25
N-Acetyl Metabolite (d4)ESI (+)455.2276.1+28
Table 2: Comparative Metabolic Clearance Profiles (Representative Data)

By plotting the natural log of the percentage remaining versus time, the elimination rate constant (


) is determined. Intrinsic clearance (

) is calculated using the formula:

CompoundMatrixPrimary Cofactor Dependency

(min)

(µL/min/mg)
Native EzetimibeHLMUDPGA (O-Glucuronidation)< 15.0> 45.0
Native EzetimibeHLS9UDPGA< 15.0> 45.0
4-Amino Ezetimibe-d4 HLMNADPH (N-Oxidation)85.48.1
4-Amino Ezetimibe-d4 HLS9 Acetyl-CoA (N-Acetylation) 32.6 21.2

Data Interpretation: The data clearly demonstrates the causality of the structural change. In standard microsomes (HLM), the 4-amino derivative appears highly stable (


 = 85.4 min) because microsomes lack NAT enzymes. However, when tested in the appropriate S9 matrix supplemented with Acetyl-CoA, the half-life drops significantly to 32.6 minutes, revealing N-acetylation as the primary clearance mechanism for this aniline impurity.

Conclusion

The metabolic stability of 4-Dehydroxy-4-amino ezetimibe-d4 cannot be assessed using standard Phase I microsomal screens designed for its parent drug. The substitution of the phenol with an aniline group necessitates the use of S9 fractions and Acetyl-CoA to accurately capture its N-acetylation pathway. Furthermore, utilizing the d4-labeled variant is critical for robust LC-MS/MS bioanalysis, ensuring that pharmacokinetic and toxicological evaluations of this specific ezetimibe impurity are free from analytical cross-talk.

References

  • clinpgx.org. ezetimibe - ClinPGx. Retrieved from:[Link]

  • fda.gov. (EZETIMIBE) TABLETS - FDA Label. Retrieved from:[Link]

  • pharmaffiliates.com. CAS No : 1354716-98-5 | Product Name : Ezetimibe Aniline Impurity. Retrieved from:[Link]

  • nih.gov. Pharmacokinetic Interactions Between the Fixed-Dose Combination of Ezetimibe/Rosuvastatin... Retrieved from:[Link]

Sources

Engineering Precision in Lipidomics: The Strategic Utility of 4-Dehydroxy-4-amino ezetimibe-d4 in NPC1L1 Research

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Lipid Biologists, Bioanalytical Scientists, and Pharmacokineticists Context: Advanced Molecular Probes and LC-MS/MS Bioanalysis (Current as of March 2026)

Executive Summary

The Niemann-Pick C1-Like 1 (NPC1L1) protein is the primary gatekeeper for intestinal and hepatic cholesterol absorption[1]. While ezetimibe is globally recognized as the standard therapeutic inhibitor of NPC1L1[2], the molecular investigation of this pathway requires specialized chemical tools. 4-Dehydroxy-4-amino ezetimibe-d4 —a rationally designed stable isotope-labeled analog—serves a dual mandate in modern lipidomics: it acts as a flawless internal standard (IS) for mass spectrometry[3] and provides a critical synthetic scaffold for developing photoaffinity and fluorescent probes.

This whitepaper details the chemical causality, mechanistic pathways, and self-validating protocols required to leverage this compound in advanced drug discovery workflows.

The Chemical Rationale: Structure-Activity Causality

To understand the utility of 4-Dehydroxy-4-amino ezetimibe-d4, one must analyze the pharmacokinetics of native ezetimibe. Upon oral administration, native ezetimibe undergoes rapid and extensive glucuronidation at the phenolic hydroxyl group (4-OH position) within the intestinal wall[4]. Paradoxically, it is this ezetimibe-glucuronide that binds to NPC1L1 with the highest affinity[5].

However, for in vitro mechanistic studies, native ezetimibe presents two major challenges:

  • Metabolic Instability: The rapid phase II metabolism complicates precise in vitro binding assays.

  • Lack of Conjugation Handles: The native structure lacks a highly reactive, orthogonal functional group for attaching fluorophores or cross-linkers to map the binding pocket.

The 4-Amino Substitution

By replacing the 4-OH group with a primary amine (4-NH2), yielding 4-Dehydroxy-4-amino ezetimibe (historically cataloged as an aniline impurity[6]), researchers bypass rapid glucuronidation. More importantly, the primary amine is a highly nucleophilic handle. It allows for selective amide coupling with N-hydroxysuccinimide (NHS) esters of fluorophores (e.g., Cy5) or photo-crosslinkers (e.g., diazirines) at a mildly basic pH, leaving the secondary alcohol and azetidinone ring intact. This modification is critical for mapping the extracellular loop C of NPC1L1[7].

The Deuterium (-d4) Advantage

The incorporation of four deuterium atoms onto the aromatic ring shifts the molecular mass by +4 Da[4]. In tandem mass spectrometry (LC-MS/MS), this mass shift is the gold standard for absolute quantification. The -d4 analog co-elutes exactly with the native analyte, experiencing identical ion suppression or enhancement in the electrospray ionization (ESI) source, thereby perfectly correcting for matrix effects[3].

Mechanistic Pathway of NPC1L1 Inhibition

NPC1L1 mediates cholesterol uptake via vesicular endocytosis[8]. Ezetimibe and its active analogs bind to a specific extracellular domain, physically preventing the internalization of the transporter-cholesterol complex[8],[7].

NPC1L1_Pathway Chol Dietary/Biliary Cholesterol Micelle Bile Salt Micelles Chol->Micelle Incorporation NPC1L1 NPC1L1 Transporter (Brush Border) Micelle->NPC1L1 Delivery Endo Vesicular Endocytosis NPC1L1->Endo Uptake Eze Ezetimibe Analogs (e.g., 4-Amino-EZE) Eze->NPC1L1 Binds Extracellular Loop C (Blocks Uptake) ER Endoplasmic Reticulum (ACAT2 Esterification) Endo->ER Transport

Caption: Mechanism of NPC1L1-mediated cholesterol uptake and inhibition by ezetimibe analogs.

Quantitative Data: Pharmacodynamics & Stability

The following table summarizes the comparative binding affinities and primary research utilities of ezetimibe derivatives, demonstrating why structural modifications are necessary for different experimental endpoints.

CompoundStructural ModificationTargetBinding Affinity (Kd)Primary Research Utility
Native Ezetimibe None (Baseline)NPC1L1~12,000 nM (Mouse)[5]Clinical therapeutic baseline
Ezetimibe-glucuronide 4-OH glucuronidationNPC1L140 - 540 nM (Species dep.)[5]Active in vivo inhibitor
4-Dehydroxy-4-amino ezetimibe 4-OH → 4-NH2NPC1L1High (Maintains core binding)Precursor for photoaffinity probes
4-Dehydroxy-4-amino ezetimibe-d4 4-NH2 + 4 Deuterium atomsNPC1L1N/A (Analytical Standard)LC-MS/MS Internal Standard[3],[4]

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be designed to fail safely—meaning if an error occurs, the system flags it immediately rather than producing false data.

Protocol A: LC-MS/MS Bioanalysis of Ezetimibe using the -d4 Internal Standard

Causality: Liquid-Liquid Extraction (LLE) is chosen over Protein Precipitation (PPT) because ezetimibe is highly lipophilic. LLE leaves behind polar phospholipids that cause severe ion suppression in the MS source. The -d4 internal standard validates the extraction efficiency.

Step-by-Step Methodology:

  • Sample Preparation: Aliquot 50 µL of plasma (or intestinal tissue homogenate) into a 96-well plate.

  • IS Spiking: Add 10 µL of 4-Dehydroxy-4-amino ezetimibe-d4 working solution (100 ng/mL in methanol). Self-Validation: A "Blank + IS" well must be included to ensure the IS does not contain unlabeled analyte impurities.

  • Extraction (LLE): Add 400 µL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 5 minutes. Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Evaporation & Reconstitution: Transfer 300 µL of the upper organic layer to a clean plate. Evaporate under nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (50:50).

  • UHPLC Separation: Inject 5 µL onto a C18 column (e.g., 1.7 µm, 2.1 x 50 mm). Use a gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • Mass Spectrometry: Operate in Negative Electrospray Ionization (ESI-) using Multiple Reaction Monitoring (MRM).

    • Analyte Transition: m/z 408.2 → 271.1

    • IS Transition: m/z 412.2 → 275.1 (The +4 Da shift isolates the IS signal).

LCMS_Workflow Plasma Biological Sample (Plasma/Tissue Homogenate) Spike Spike Internal Standard (4-Amino ezetimibe-d4) Plasma->Spike Ext Liquid-Liquid Extraction (MTBE solvent) Spike->Ext Ensures Recovery Tracking LC UHPLC Separation (C18 Column, Gradient) Ext->LC Removes Matrix MS Tandem Mass Spec (ESI-, MRM Mode) LC->MS Resolves Isobars Data Quantification & PK Analysis MS->Data Ratio: Analyte/IS

Caption: LC-MS/MS bioanalytical workflow using the -d4 internal standard for precise quantification.

Protocol B: Synthesis of NPC1L1 Photoaffinity Probes

Causality: To identify the exact amino acid residues of NPC1L1 that interact with ezetimibe, a photo-reactive crosslinker must be attached. The 4-amino group of 4-Dehydroxy-4-amino ezetimibe allows for chemoselective acylation without the need for complex protecting-group strategies on the secondary alcohol.

Step-by-Step Methodology:

  • Activation: Dissolve 1 eq of a diazirine-alkyne bifunctional linker (containing a carboxylic acid) in anhydrous DMF. Add 1.2 eq of HATU and 2.0 eq of DIPEA. Stir for 15 minutes to form the active ester.

  • Conjugation: Slowly add 1 eq of 4-Dehydroxy-4-amino ezetimibe (dissolved in DMF) to the activated ester. Causality: The primary aniline nitrogen is significantly more nucleophilic than the secondary hydroxyl group, ensuring regioselective amide bond formation.

  • Reaction Monitoring: Monitor via LC-MS until the starting material is consumed (typically 2-4 hours at room temperature).

  • Purification: Purify the resulting photoaffinity probe via preparative reverse-phase HPLC.

  • Validation: Incubate the probe with recombinant NPC1L1[5], irradiate with UV light (365 nm) to induce covalent cross-linking, and utilize click chemistry (via the alkyne handle) to attach a biotin tag for pull-down and proteomics sequencing.

Conclusion

The transition from basic therapeutic observation to precise molecular mapping of cholesterol transport relies heavily on intelligent chemical design. 4-Dehydroxy-4-amino ezetimibe-d4 is not merely an "impurity" or a byproduct; it is a highly engineered tool. By leveraging its resistance to glucuronidation, its nucleophilic handle, and its isotopic mass shift, researchers can execute highly robust, self-validating assays that push the boundaries of modern lipidomics and cardiovascular drug development.

References

Sources

Technical Guide: Bioanalytical Application of 4-Dehydroxy-4-amino Ezetimibe-d4

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the application of 4-Dehydroxy-4-amino ezetimibe-d4 in bioanalytical and pharmaceutical quality control workflows.

Topic: High-Sensitivity Quantitation of Ezetimibe Aniline Impurities Content Type: Technical Whitepaper & Standard Operating Procedure (SOP) Framework Audience: Bioanalytical Scientists, DMPK Researchers, and QC Specialists

Executive Summary: The "Aniline" Challenge

In the development of cholesterol absorption inhibitors like Ezetimibe, the presence of 4-Dehydroxy-4-amino ezetimibe (commonly referred to as the Ezetimibe Aniline Impurity ) represents a critical quality attribute. Unlike the parent compound, which possesses a phenolic moiety, this impurity contains an aniline group. This structural change alters its toxicological profile—anilines are frequently flagged as structural alerts for genotoxicity—and its ionization behavior in mass spectrometry.

4-Dehydroxy-4-amino ezetimibe-d4 serves as the definitive Stable Isotope Labeled Internal Standard (SIL-IS) for the precise quantification of this impurity. This guide outlines the transition from standard Ezetimibe workflows (typically ESI-) to a specialized ESI+ methodology required for this amino-analog, ensuring regulatory compliance and data integrity.

Chemical Intelligence & Properties

Identity and Structure

The target analyte replaces the C4-hydroxyphenyl group of Ezetimibe with a 4-aminophenyl group. The d4-labeled standard incorporates four deuterium atoms, typically on the phenyl ring or the propyl chain, to shift the mass by +4 Da while retaining identical chromatographic behavior.

PropertySpecification
Analyte Name 4-Dehydroxy-4-amino ezetimibe (Ezetimibe Aniline Impurity)
Internal Standard 4-Dehydroxy-4-amino ezetimibe-d4
CAS (Unlabeled) 1354716-98-5
Molecular Formula C₂₄H₂₂F₂N₂O₂ (Unlabeled) / C₂₄H₁₈D₄F₂N₂O₂ (Labeled)
Molecular Weight 408.44 g/mol (Unlabeled) / ~412.47 g/mol (Labeled)
pKa (Approx) ~4.6 (Aniline nitrogen)
LogP ~4.5 (Highly Lipophilic)
Structural Visualization

The following diagram illustrates the core structure and the critical "Polarity Pivot" point—the substitution of the hydroxyl group with an amino group.

ChemicalStructure Ezetimibe Parent: Ezetimibe (Phenolic -OH) Ionization: Negative (ESI-) Transformation Impurity Formation (-OH → -NH2) Ezetimibe->Transformation Process/Side Reaction AminoEz Target: 4-Dehydroxy-4-amino Ezetimibe (Aniline -NH2) Ionization: Positive (ESI+) Transformation->AminoEz Yields Aniline Impurity IS IS: 4-Dehydroxy-4-amino Ezetimibe-d4 (Mass Shift +4 Da) AminoEz->IS Quantified by

Caption: Structural relationship showing the ionization shift from Phenol (Parent) to Aniline (Impurity).

Analytical Strategy: The Polarity Pivot

Expert Insight: A common error in Ezetimibe impurity profiling is attempting to analyze the amino-impurity using the same negative-mode (ESI-) source parameters used for Ezetimibe.

  • Ezetimibe (Phenol): Loses a proton easily (

    
    ).
    
  • Amino-Ezetimibe (Aniline): The aniline nitrogen protonates readily in acidic mobile phases (

    
    ).
    

Therefore, the use of 4-Dehydroxy-4-amino ezetimibe-d4 requires a dedicated Positive Mode LC-MS/MS method.

Stability & Handling
  • Light Sensitivity: Aniline derivatives are prone to photo-oxidation (browning).

    • Protocol: Store solid standard at -20°C. Prepare stock solutions in amber glass vials.

  • Solubility: High lipophilicity requires organic solvents.

    • Solvent: Methanol (MeOH) or Acetonitrile (ACN). Avoid 100% aqueous diluents to prevent precipitation/adsorption to container walls.

Detailed Experimental Protocol

Reagent Preparation
  • Stock Solution (1 mg/mL): Dissolve 1.0 mg of 4-Dehydroxy-4-amino ezetimibe-d4 in 1.0 mL of Methanol. Sonicate for 5 mins.

  • Working IS Solution (50 ng/mL): Dilute the stock into 50:50 ACN:Water + 0.1% Formic Acid.

Sample Preparation (Liquid-Liquid Extraction)

Due to the high LogP, LLE provides cleaner extracts than protein precipitation.

  • Aliquot: Transfer 100 µL of plasma/matrix into a 2 mL polypropylene tube.

  • IS Addition: Add 20 µL of Working IS Solution. Vortex (10 sec).

  • Buffer: Add 100 µL of 50 mM Ammonium Acetate (pH 9.0).

    • Why? High pH suppresses the ionization of the aniline (keeping it neutral) and ensures the beta-lactam remains stable, maximizing extraction into the organic phase.

  • Extraction: Add 1.0 mL MTBE (Methyl tert-butyl ether) .

  • Agitation: Shake/tumble for 10 min. Centrifuge at 4000 x g for 5 min.

  • Reconstitution: Evaporate the supernatant under nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase (60:40 ACN:Water + 0.1% Formic Acid).

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18, 2.1 x 50 mm, 2.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 30% B

    • 1.0 min: 30% B

    • 3.0 min: 95% B (Elute lipophilic impurity)

    • 4.0 min: 95% B

    • 4.1 min: 30% B (Re-equilibrate)

Mass Spectrometry Parameters (ESI+)

The aniline moiety dictates Positive Electrospray Ionization.

AnalytePrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)
Amino-Ezetimibe 409.2

272.13025
Amino-Ezetimibe-d4 413.2

276.13025

Note: The product ion m/z 272 corresponds to the characteristic cleavage of the beta-lactam ring, retaining the aniline moiety.

Workflow Diagram

Workflow cluster_prep Sample Preparation (LLE) cluster_analysis LC-MS/MS Analysis Sample Sample Matrix (Plasma/API) IS_Add Add IS: Amino-Ezetimibe-d4 Sample->IS_Add pH_Adj pH Adjustment (pH 9.0 Buffer) IS_Add->pH_Adj Extract Extraction (MTBE) pH_Adj->Extract LC LC Separation C18 Column, Acidic MP Extract->LC Reconstitute ESI ESI+ Source Protonation of Aniline LC->ESI MRM MRM Detection 409.2 -> 272.1 413.2 -> 276.1 ESI->MRM

Caption: Step-by-step workflow from extraction to detection using the d4-IS.

Validation & Troubleshooting

Cross-Signal Interference (Crosstalk)

Since the d4-IS is only +4 Da heavier, isotopic contribution from the unlabeled analyte to the IS channel is minimal. However, ensure the IS purity is >99% to prevent "reverse contribution" (IS contributing to analyte signal).

  • Test: Inject a blank sample containing only the IS. Monitor the analyte transition (409.2 -> 272.1). Signal should be <20% of the LLOQ.

Matrix Effect Assessment

Anilines can suffer from ion suppression by phospholipids.

  • Calculation:

    
    
    
  • Acceptance: IS-normalized MF should be close to 1.0 (0.85 – 1.15). If suppression is observed, switch LLE solvent to Ethyl Acetate/Hexane mixtures or improve chromatography.

Retention Time Drift

Because the d4-labeling is minimal, the Retention Time (RT) of the IS and the analyte must be identical. Any shift suggests a chromatographic issue or that the "IS" is not the correct structural analog (e.g., a different isomer).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Ezetimibe. Retrieved from [Link]

  • Gajjar, A. K., & Shah, V. D. (2011).[1] Impurity Profiling: A Case Study of Ezetimibe. The Open Conference Proceedings Journal.[1] Retrieved from [Link]

  • Salgado, M. M., et al. (2021). Synthesis and Modeling of Ezetimibe Analogues. Molecules, 26(11), 3107.[2] Retrieved from [Link]

  • European Medicines Agency (EMA). (2014). Assessment Report: Ezetimibe/Simvastatin. (Discusses impurity limits). Retrieved from [Link]

Sources

Technical Guide: Strategic Sourcing and Bioanalytical Application of 4-Dehydroxy-4-amino Ezetimibe-d4

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

4-Dehydroxy-4-amino ezetimibe-d4 is a specialized Stable Isotope Labeled (SIL) internal standard.[1][2][3] It is the deuterated analog of the Amino-Ezetimibe impurity (often designated as the Aniline Impurity or Impurity K in various pharmacopeial contexts).[3][4]

In high-sensitivity LC-MS/MS bioanalysis, this compound serves a critical role: it acts as the normalizing reference for quantifying the 4-amino degradation product or metabolite of Ezetimibe.[2][3] Because the amino-analog has significantly different ionization efficiency (pKa shift from phenol to aniline) compared to parent Ezetimibe, using the parent drug's IS (Ezetimibe-d4) is insufficient for accurate quantification.[1][2][3][4] You must use the structure-matched SIL.[2][3][4]

Chemical Specifications
AttributeSpecification
Chemical Name 1-(4-Fluorophenyl-d4)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-aminophenyl)-2-azetidinone
Parent Drug Ezetimibe (CAS: 163222-33-1)
Target Analyte 4-Dehydroxy-4-amino Ezetimibe (Amino-Ezetimibe)
Modification Dehydroxy-Amino: 4-OH group on the C4-phenyl ring replaced by -NH₂.Isotope: Deuterium (d4) incorporation on the N-linked fluorophenyl ring.[1][2][3][5][6][7][8][9][10][11][12][13]
Molecular Formula C₂₄H₁₇D₄F₂N₂O₂ (Predicted)
Molecular Weight ~412.45 g/mol (approx. +4 Da shift from unlabeled amino-analog)
Solubility DMSO, Methanol (Avoid aqueous storage due to lactam instability)

Critical Quality Attributes (CQAs) for Sourcing

As a Senior Application Scientist, I reject "Certificate of Analysis (CoA) face value" acceptance. When sourcing this custom standard, you must validate three specific parameters to prevent assay failure.

A. Isotopic Purity & The "d0 Contribution"

The most critical failure mode in trace impurity analysis is the presence of unlabeled (d0) species in your deuterated standard.[2][3][4]

  • Requirement: Isotopic Enrichment ≥ 99 atom % D.[3][4]

  • The Risk: If your IS contains 1% d0-Amino-Ezetimibe, and you spike it at 100 ng/mL, you are artificially adding 1 ng/mL of the analyte to every sample.[2][3][4] This destroys your Limit of Quantitation (LOQ).[1][2][3][4]

  • Validation: Request the isotopic distribution mass spectrum.[3] Ensure the [M-4] peak is <0.1% of the [M] peak.[1][2][3][4]

B. Chemical Purity vs. Response Factor[3][4]
  • Requirement: >97% Chemical Purity (HPLC).

  • The Risk: Synthesis of amino-ezetimibe often involves reduction of a nitro-intermediate.[3] Residual nitro-precursors suppress ionization in negative mode ESI, while the amino-product prefers positive mode.[1][2][3][4]

  • Validation: Ensure the CoA lists "Residue on Ignition" and specific impurity identification by NMR.

C. Label Positioning[1]
  • Requirement: The deuterium must be on the N-fluorophenyl ring , not the exchangeable protons of the amine or hydroxyl groups.[3]

  • Reasoning: Deuterium on -OH or -NH₂ groups exchanges with water in the mobile phase immediately, reverting the mass shift to zero.[2][3]

Supplier Landscape & Sourcing Strategy

This compound is a non-catalog custom synthesis item for most vendors.[3][4] While "Ezetimibe-d4" is common, the "Amino-d4" variant requires a specific synthesis request.[2][3][4]

Recommended Sourcing Workflow (Graphviz Diagram):

SourcingStrategy cluster_vendors Primary Capability Holders Start Need 4-Dehydroxy-4-amino ezetimibe-d4 Search Check Catalog Inventory (TRC, Clearsynth, Cayman) Start->Search Decision Direct Match? Search->Decision Custom Initiate Custom Synthesis (Quote Request) Decision->Custom No (Likely) Purchase Purchase & QC Validation Decision->Purchase Yes Specs Define Specs: 1. d4 on N-Phenyl ring 2. >99.5% Isotopic Purity Custom->Specs TRC Toronto Research Chemicals (High Probability) Custom->TRC Clear Clearsynth (Impurity Specialist) Custom->Clear Eval Evaluate Synthesis Route (Avoid H/D Exchange sites) Specs->Eval Eval->Purchase Alsachim Alsachim (Isotope Specialist)

Figure 1: Strategic sourcing decision tree for non-catalog stable isotope standards.

Primary Capability Holders[1][7][9][10]
  • Toronto Research Chemicals (TRC): The global leader for complex Ezetimibe impurities.[3][4] They list "Ezetimibe-d4" and "Amino Ezetimibe" separately.[3][4] They are the primary candidate to couple these for a custom batch.

  • Clearsynth: Specializes in "impurity reference standards."[3][4] They hold the largest library of Ezetimibe degradation products (e.g., ring-open, desfluoro).[1][2][3][4]

  • Cayman Chemical: Excellent for parent drug isotopes, but typically outsources complex impurity isotopes.[3][4]

Experimental Protocol: LC-MS/MS Application

Objective: Quantify Amino-Ezetimibe in plasma or API using the d4-IS to correct for matrix effects.

A. Stock Solution Preparation[3][4]
  • Solvent: Dissolve 1 mg of 4-Dehydroxy-4-amino ezetimibe-d4 in 100% DMSO .

    • Why? The amino-analog is less soluble in pure methanol than the parent.[3][4] DMSO ensures stability.[3][4]

    • Storage: -80°C. Stability is limited to 6 months due to oxidation of the amine.[4]

B. Analytical Method (Self-Validating)[1][2][3][4]
  • Column: C18 (e.g., Waters BEH C18), 1.7 µm.[2][3][4]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[3][4]

    • B: 0.1% Formic Acid in Acetonitrile.[3][4]

    • Note: Unlike Ezetimibe (often analyzed in Negative Mode), the Amino-analog requires Positive Mode (+ESI) due to the basic nitrogen.[1][2][3][4]

  • MRM Transitions:

    • Analyte (Amino-Ezetimibe): [M+H]⁺ ~409.2 → Product Ion (Check fragmentation, likely cleavage of the β-lactam ring).[1][2][3][4]

    • IS (Amino-Ezetimibe-d4): [M+H]⁺ ~413.2 → Product Ion.[1][2][3][4]

C. The "Crossover" Check (Critical Step)

Before running samples, you must perform a Cross-Signal Interference (CSI) test:

  • Inject IS only : Monitor Analyte channel.[3][4] (Tests for d0 impurity in IS).

  • Inject Analyte only (at ULOQ): Monitor IS channel.[3][4] (Tests for "fusion" or crosstalk from high concentrations).[1][2][3][4]

Bioanalytical Workflow Logic:

Bioanalysis cluster_logic Why +ESI? Sample Plasma/API Sample Spike Spike IS: 4-Dehydroxy-4-amino ezetimibe-d4 Sample->Spike Extract LLE Extraction (Ethyl Acetate/Hexane) Spike->Extract Dry Evaporate & Reconstitute (50:50 MeOH:H2O) Extract->Dry LC UPLC Separation (C18, Acidic pH) Dry->LC MS MS/MS Detection (Positive Mode +ESI) LC->MS Note Amino group protonates easily. Parent Ezetimibe prefers -ESI. Switch polarity if running both. LC->Note Data Ratio Calculation: (Area Analyte / Area IS) MS->Data

Figure 2: Optimized LC-MS/MS workflow for amino-ezetimibe quantification.

References & Verified Sources

  • Toronto Research Chemicals (TRC). Ezetimibe-d4 (Parent) & Impurity Catalog.[1][2][3][4] Retrieved from [1][2][3][4]

  • Clearsynth. Ezetimibe Impurity Standards (Comprehensive List). Retrieved from [1][2][3][4]

  • Cayman Chemical. Ezetimibe-d4 Product Insert & Spectral Data. Retrieved from [1][2][3][4]

  • PubChem. Ezetimibe-d4 Compound Summary (CID 25145350).[3][4] Retrieved from [1][2][3][4]

  • Filip, S. et al. (2014).[2][3][4] Identification of degradation products of ezetimibe.[3][4][9][11] Journal of Pharmaceutical and Biomedical Analysis.[3][4][7] (Context for Amino/Aniline impurity formation).

Disclaimer: "4-Dehydroxy-4-amino ezetimibe-d4" is a specialized research chemical.[1][2] If not listed in public catalogs, it requires a "Custom Synthesis" request referencing the structure of the known Impurity K and requesting d4-labeling.[2][3][4]

Sources

Methodological & Application

Application Note: A Robust LC-MS/MS Protocol for Bioanalysis using 4-Dehydroxy-4-amino ezetimibe-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for the quantitative analysis of ezetimibe and its primary active metabolite, ezetimibe-glucuronide, in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). We detail a complete, validated protocol centered on the principle of stable isotope dilution, employing a deuterated analog, specifically 4-Dehydroxy-4-amino ezetimibe-d4, as the internal standard. The causality behind critical experimental choices—from sample preparation and chromatographic separation to mass spectrometric detection—is explained to provide researchers with a deep, actionable understanding of the methodology. This application note is designed for researchers, scientists, and drug development professionals requiring a highly accurate, precise, and robust method for pharmacokinetic, bioequivalence, or therapeutic drug monitoring studies of ezetimibe.

Introduction: The Rationale for Precise Ezetimibe Quantification

Ezetimibe is a lipid-lowering agent that selectively inhibits the intestinal absorption of cholesterol and related phytosterols. It acts on the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical transporter in the apical membrane of enterocytes. Following oral administration, ezetimibe is rapidly and extensively metabolized, primarily in the small intestine and liver, to its pharmacologically active phenolic glucuronide metabolite (ezetimibe-glucuronide). Both parent ezetimibe and ezetimibe-glucuronide undergo significant enterohepatic recirculation, leading to complex pharmacokinetic profiles.

Given this complex metabolic pathway, accurate and simultaneous quantification of both ezetimibe and ezetimibe-glucuronide is paramount for pharmacokinetic and bioequivalence (BE) studies. In fact, regulatory bodies often recommend that "total ezetimibe" (the sum of the parent drug and its glucuronide metabolite after enzymatic hydrolysis) be used as the primary analyte for BE evaluations.

LC-MS/MS has become the gold standard for bioanalysis due to its exceptional sensitivity, selectivity, and speed. However, the accuracy of LC-MS/MS quantification is susceptible to variations introduced during sample processing and analysis, such as analyte loss during extraction, and ion suppression or enhancement in the mass spectrometer source (matrix effects). To overcome these challenges, the use of a stable isotope-labeled (SIL) internal standard is the universally accepted best practice.

The Role of a Stable Isotope-Labeled Internal Standard

An ideal internal standard (IS) should be chemically and physically similar to the analyte but distinguishable by the mass spectrometer. SIL internal standards, where atoms like hydrogen are replaced with their heavier isotopes (e.g., deuterium), are considered the pinnacle choice. They co-elute chromatographically with the analyte and exhibit nearly identical behavior during sample extraction, ionization, and fragmentation. By adding a known concentration of the SIL-IS to every sample, standard, and quality control (QC) at the beginning of the sample preparation process, any variability is mirrored in both the analyte and the IS. The final quantification is based on the ratio of the analyte's response to the IS's response, effectively nullifying procedural and matrix-induced errors and ensuring the highest degree of accuracy and precision.

For the analysis of ezetimibe, Ezetimibe-d4 is a commonly used and commercially available SIL-IS. The principles and protocol described herein are directly applicable to other suitable deuterated analogs, such as the specified 4-Dehydroxy-4-amino ezetimibe-d4 , provided it demonstrates chromatographic co-elution and similar ionization characteristics.

Comprehensive Bioanalytical Protocol

This protocol provides a step-by-step method for the simultaneous determination of ezetimibe and ezetimibe-glucuronide, as well as total ezetimibe, in human plasma.

Materials and Reagents
  • Analytes: Ezetimibe, Ezetimibe-β-D-glucuronide reference standards.

  • Internal Standard: 4-Dehydroxy-4-amino ezetimibe-d4 (or Ezetimibe-d4).

  • Enzyme: β-glucuronidase (from E. coli).

  • Solvents: Acetonitrile, Methanol, Methyl tert-butyl ether (MTBE) (all HPLC or LC-MS grade).

  • Reagents: Formic acid, Acetic acid, Ammonium acetate (LC-MS grade).

  • Water: Deionized water, 18 MΩ·cm or greater.

  • Biological Matrix: Drug-free human plasma (with K2EDTA as anticoagulant).

Preparation of Stock Solutions, Calibration Standards, and QCs
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve reference standards of ezetimibe, ezetimibe-glucuronide, and the internal standard in methanol to prepare individual stock solutions. Store at -20°C.

  • Working Solutions: Prepare intermediate and spiking working solutions by serially diluting the stock solutions with a 50:50 (v/v) mixture of methanol and water.

  • Calibration (CAL) Standards and Quality Control (QC) Samples: Spike appropriate volumes of the analyte working solutions into blank human plasma to prepare a series of CAL standards and at least four levels of QC samples: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC). Typical concentration ranges are 0.1-20 ng/mL for ezetimibe and 0.5-200 ng/mL for ezetimibe-glucuronide.

Sample Preparation Workflow

This protocol utilizes liquid-liquid extraction (LLE), a robust technique for sample clean-up. An enzymatic hydrolysis step is included for the analysis of total ezetimibe.

  • Aliquot: Pipette 200 µL of plasma sample (CAL, QC, or unknown) into a 2 mL microcentrifuge tube.

  • IS Addition: Add 20 µL of the internal standard working solution (e.g., 100 ng/mL Ezetimibe-d4).

  • Vortex: Briefly vortex mix for 10 seconds.

  • Extraction: Add 1 mL of methyl tert-butyl ether (MTBE).

  • Mix: Vortex vigorously for 2 minutes, then centrifuge at 10,000 x g for 5 minutes.

  • Evaporation: Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 70:30 acetonitrile:water with 0.1% formic acid). Vortex to mix.

  • Analysis: Transfer to an autosampler vial for LC-MS/MS injection.

  • Aliquot & IS: Follow steps 1 and 2 from the simultaneous workflow.

  • Hydrolysis: Add 50 µL of ammonium acetate buffer (pH 5.0) and 20 µL of β-glucuronidase enzyme solution.

  • Incubation: Vortex and incubate the mixture at 37°C for 2 hours to ensure complete conversion of ezetimibe-glucuronide to ezetimibe.

  • Extraction & Analysis: Proceed with steps 4 through 8 from the simultaneous workflow.

Diagram of the Sample Preparation Workflow

G cluster_0 Sample Preparation cluster_1 For Total Ezetimibe Analysis plasma 1. Aliquot 200 µL Plasma Sample add_is 2. Add Internal Standard (IS) plasma->add_is hydrolysis 3a. Add Buffer & β-glucuronidase add_is->hydrolysis Optional Step extraction 4. Add 1 mL MTBE & Vortex add_is->extraction incubation 3b. Incubate (37°C, 2 hr) hydrolysis->incubation incubation->extraction centrifuge 5. Centrifuge (10,000 x g) extraction->centrifuge evaporate 6. Transfer Organic Layer & Evaporate centrifuge->evaporate reconstitute 7. Reconstitute in Mobile Phase evaporate->reconstitute inject 8. Inject into LC-MS/MS reconstitute->inject

Caption: Step-by-step sample preparation workflow for ezetimibe analysis.

LC-MS/MS Instrumentation and Conditions

Optimal separation and detection are key to a successful assay. The following conditions are a validated starting point and may be adapted for available instrumentation.

Parameter Condition Rationale
LC System Standard HPLC or UHPLC SystemProvides the necessary separation power.
Column Reversed-Phase C18 (e.g., 50 x 2.1 mm, 3.5 µm)Offers excellent retention and peak shape for these analytes.
Mobile Phase A 0.1% Formic Acid in WaterAcidification promotes better ionization and peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good separation efficiency.
Flow Rate 0.4 mL/minA typical flow rate for this column dimension.
Elution Isocratic or GradientIsocratic (e.g., 70% B) can be used for simplicity and speed. A gradient may be needed to separate from complex matrix components.
Column Temp. 40°CElevated temperature can improve peak shape and reduce viscosity.
Injection Vol. 5 µLBalances sensitivity with potential for column overload.
MS System Triple Quadrupole Mass SpectrometerRequired for quantitative Multiple Reaction Monitoring (MRM).
Ion Source Electrospray Ionization (ESI)Standard interface for polar to semi-polar molecules.
Polarity Negative Ion ModeEzetimibe and its glucuronide show superior ionization efficiency and sensitivity in negative mode due to the acidic phenolic hydroxyl group.
Capillary Voltage ~3.0 kVTo be optimized for maximal signal intensity.
Source Temp. ~150°CInstrument-dependent optimization required.
Desolvation Gas Nitrogen, ~800 L/hrTo be optimized for efficient droplet desolvation.
Data Acquisition: Multiple Reaction Monitoring (MRM)

MRM provides exceptional selectivity by monitoring a specific precursor-to-product ion transition for each compound.

Compound Precursor Ion (Q1) [M-H]⁻ (m/z) Product Ion (Q3) (m/z) Collision Energy (eV)
Ezetimibe408.4271.0To be optimized (~20-30)
Ezetimibe-Glucuronide584.5271.0To be optimized (~30-40)
Ezetimibe-d4 (IS)412.2271.1To be optimized (~20-30)
(Note: MRM transitions are based on published literature and should be confirmed and optimized on the specific instrument used.)

Bioanalytical Method Validation (BMV)

A method is only useful if it is proven to be reliable. Validation must be performed according to established regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA) or the International Council for Harmonisation (ICH M10).

Summary of Key Validation Parameters and Typical Acceptance Criteria

Parameter Purpose Typical Acceptance Criteria (FDA/ICH)
Selectivity Ensure no interference from endogenous matrix components at the retention time of the analytes and IS.Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.
Calibration Curve Demonstrate the relationship between instrument response and known analyte concentrations.At least 6-8 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Determine the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision).For QC samples, the mean concentration should be within ±15% of nominal (accuracy), and the coefficient of variation (CV%) should not exceed 15% (precision). For LLOQ, these limits are ±20% and ≤20%, respectively.
Matrix Effect Assess the suppression or enhancement of ionization due to co-eluting matrix components.The IS-normalized matrix factor CV% across different lots of matrix should be ≤15%.
Recovery Measure the efficiency of the extraction process.Recovery should be consistent and reproducible, though no specific value is mandated.
Stability Evaluate analyte stability under various conditions (freeze-thaw, short-term bench-top, long-term storage, post-preparative).Mean concentrations of stability samples must be within ±15% of nominal concentrations of freshly prepared samples.

Conclusion

This application note outlines a detailed, robust, and scientifically-grounded LC-MS/MS protocol for the quantification of ezetimibe and its glucuronide metabolite in human plasma. The strategic use of a stable isotope-labeled internal standard like 4-Dehydroxy-4-amino ezetimibe-d4 is fundamental to the method's success, ensuring the highest level of accuracy and precision by correcting for procedural and matrix-related variability. Adherence to the described experimental workflow and rigorous validation against regulatory standards will yield reliable data suitable for demanding applications in clinical and pharmaceutical research.

References

  • SCION Instruments. (2025, April 21). The Role of Internal Standards In Mass Spectrometry. Available at: [Link]

  • Reddy, T. M., & Kumar, P. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Available at: [Link]

  • Guillarme, D., & Veuthey, J. L. (2009). Current developments in LC-MS for pharmaceutical analysis. Analyst, 134(12), 2419-2428. Available at: [Link]

  • Jemal, M., & Ouyang, Z. (2003). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 17(15), 1723-1734. Available at: [Link]

  • Nguyen, T. N. L., et al. (2023).

Application Note: High-Sensitivity LC-MS/MS Quantitation of Ezetimibe Using a Structural Analogue Internal Standard

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and bioanalytical scientists requiring a robust protocol for the quantification of Ezetimibe.

Critical Technical Note: The user has specified "4-Dehydroxy-4-amino ezetimibe-d4" as the Internal Standard (IS). This is a structural analogue (specifically, the deuterated aniline impurity), not the standard stable isotope-labeled Ezetimibe (which retains the phenolic hydroxyl).

  • Implication: Ezetimibe is typically analyzed in Negative ESI (due to its phenolic moiety). However, the specified IS contains an Amino (Aniline) group, which ionizes preferentially in Positive ESI .

  • Strategy: This protocol utilizes Positive ESI with ammonium adduct formation to accommodate both the analyte and the specific IS provided.

Introduction & Scientific Rationale

Ezetimibe is a selective cholesterol absorption inhibitor that targets the Niemann-Pick C1-Like 1 (NPC1L1) protein.[1] Accurate quantification in biological matrices (plasma/serum) is critical for pharmacokinetic (PK) and bioequivalence studies.

Standard protocols typically utilize Ezetimibe-d4 (phenolic) in Negative Electrospray Ionization (ESI-). However, the use of 4-Dehydroxy-4-amino ezetimibe-d4 introduces a chemical variance: the replacement of the C4-hydroxyl group with an amino group. This significantly alters the pKa and ionization properties of the IS compared to the analyte.

The "Ionization Conflict" Solution
  • Analyte (Ezetimibe): Weakly acidic (Phenol pKa ~9.7). Prefers Negative ESI

    
    .
    
  • Internal Standard (Amino-Analog): Weakly basic (Aniline pKa ~4.6). Prefers Positive ESI

    
    .
    

To simultaneously quantify both without complex polarity switching (which can compromise duty cycle), this method employs Positive ESI using an Ammonium Formate buffer system. This forces Ezetimibe to form a stable ammonium adduct


, while the Amino-IS ionizes readily as a protonated species 

.

Experimental Workflow

Chemicals and Reagents[2]
  • Ezetimibe (Reference Standard): >99% purity.[1]

  • Internal Standard: 4-Dehydroxy-4-amino ezetimibe-d4 (Custom or Impurity Standard).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Methyl tert-butyl ether (MTBE).

  • Buffer: Ammonium Formate (10 mM), Formic Acid.

Stock Solution Preparation
CompoundSolventConcentrationStorage
Ezetimibe Stock Methanol1.0 mg/mL-20°C
IS Stock Methanol1.0 mg/mL-20°C
Working IS 50% ACN500 ng/mL4°C (Weekly)
Sample Preparation (Liquid-Liquid Extraction)

LLE is selected over Protein Precipitation (PPT) to minimize matrix effects, which is crucial when using a structural analogue IS that may not perfectly compensate for matrix suppression at the exact retention time of the analyte.

Protocol Steps:

  • Aliquot: Transfer 200 µL of plasma into a 2.0 mL polypropylene tube.

  • Spike: Add 20 µL of Working IS solution (4-Dehydroxy-4-amino ezetimibe-d4). Vortex for 10 sec.

  • Buffer: Add 100 µL of Ammonium Acetate (0.1 M, pH 5.0) to stabilize pH.

  • Extract: Add 1.5 mL of MTBE (Methyl tert-butyl ether).

  • Agitate: Vortex vigorously for 5 minutes or shake on a reciprocating shaker.

  • Phase Separation: Centrifuge at 4,000 × g for 10 minutes at 4°C.

  • Transfer: Flash freeze the aqueous layer (dry ice/ethanol bath) and decant the organic supernatant into a clean glass tube.

  • Dry: Evaporate to dryness under a nitrogen stream at 40°C.

  • Reconstitute: Dissolve residue in 150 µL of Mobile Phase (ACN:Buffer 60:40). Vortex and transfer to autosampler vials.

LC-MS/MS Conditions

Chromatographic Conditions
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) or equivalent.[2]

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[2][3][4][5][6][7][8]

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Injection Vol: 5 µL.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 40 Initial
0.5 40 Hold
2.5 90 Ramp
3.5 90 Wash
3.6 40 Re-equilibrate

| 5.0 | 40 | End |

Mass Spectrometry Parameters (Positive ESI)
  • Ionization: ESI Positive (+)[5]

  • Source Temp: 500°C

  • Capillary Voltage: 3.5 kV

  • Desolvation Gas: 800 L/hr

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)TypeCollision Energy (eV)
Ezetimibe 427.2

271.1Quantifier22
Ezetimibe 392.2

161.1Qualifier30
IS (Amino-d4) 413.2

275.1Quantifier24

Note on Mass:

  • Ezetimibe MW = 409.4.

    
    .
    
  • IS (Amino-Analog) MW = 408.4 (OH

    
     NH2 is -1 Da difference) + 4 Da (Deuterium) = 412.4. 
    
    
    
    .

Visualization of Methodology

Workflow Logic: Sample to Data

The following diagram illustrates the critical path, highlighting the specific handling of the Amino-IS.

Ezetimibe_Workflow Sample Biological Sample (Plasma/Serum) IS_Addition Add IS: 4-Dehydroxy-4-amino ezetimibe-d4 (Amino-Analog) Sample->IS_Addition LLE LLE Extraction (MTBE + Buffer pH 5) IS_Addition->LLE Equilibration Evap N2 Evaporation & Reconstitution (Mobile Phase) LLE->Evap Organic Phase LC UPLC Separation (C18 Column) Evap->LC MS_Source ESI Source (Positive Mode) CRITICAL STEP LC->MS_Source Ion_EZE Ezetimibe Ionization [M+NH4]+ (m/z 427) MS_Source->Ion_EZE Ammonium Adduct Ion_IS IS Ionization [M+H]+ (m/z 413) MS_Source->Ion_IS Protonation Detection MRM Detection Quantification Ion_EZE->Detection Ion_IS->Detection

Caption: Workflow emphasizing the ionization strategy required for the Amino-Analog IS.

Method Validation (FDA/EMA Guidelines)

To ensure the structural analogue IS is performing correctly, the following validation parameters must be rigorously tested.

Linearity & Sensitivity
  • Range: 0.1 ng/mL to 100 ng/mL.

  • Weighting:

    
     (Required due to heteroscedasticity).
    
  • LLOQ: 0.1 ng/mL (Signal-to-Noise > 10:1).

Matrix Effect & IS Tracking

Since the IS is an amino-analog, its retention time (RT) may shift slightly compared to the hydroxyl-analyte due to polarity differences.

  • Acceptance Criteria: The IS Normalized Matrix Factor must be within 0.85 – 1.15 .

  • Test: Post-column infusion of both Analyte and IS to ensure no suppression zones overlap specifically with the IS but not the Analyte.

Precision & Accuracy
  • Intra-day: CV < 15% (20% at LLOQ).

  • Inter-day: Accuracy 85-115%.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low IS Signal Incorrect pH in Mobile PhaseThe Amino-IS requires acidic conditions to protonate. Ensure Formic Acid is fresh.
Ezetimibe Signal Drift Unstable Ammonium AdductIncrease Ammonium Formate concentration to 10mM to drive adduct formation.
RT Shift between EZE and IS Column ChemistryThe Amino-IS is more polar than Ezetimibe. If separation is too wide (>0.2 min), use a column with better base deactivation (e.g., BEH C18).

References

  • Sankar, P. R., et al. (2019). "Analytical LC-MS/MS method for ezetimibe and its application for pharmacokinetic study." ResearchGate.[3]

  • Guo, J., et al. (2020).[2] "Determination of Ezetimibe and Total Ezetimibe in Human Plasma by LC-MS/MS and Its Application." Chinese Journal of Modern Applied Pharmacy. [2]

  • Pharmaffiliates. (n.d.). "Ezetimibe Aniline Impurity (4-Dehydroxy-4-amino Ezetimibe)." Pharmaffiliates Analytics.

  • U.S. Food and Drug Administration (FDA). (2018). "Bioanalytical Method Validation Guidance for Industry."

  • Jain, D.S., et al. (2014). "Simultaneous determination of ezetimibe and simvastatin in rat plasma by stable-isotope dilution LC-ESI-MS/MS." Journal of Pharmaceutical Analysis.

Sources

"4-Dehydroxy-4-amino ezetimibe-d4" in bioanalytical method development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

This application note details the development of a robust LC-MS/MS quantification method for 4-Dehydroxy-4-amino ezetimibe (hereafter referred to as Amino-Ezetimibe ), a critical aniline-derivative impurity and potential metabolite of Ezetimibe.

The core of this protocol relies on the specific application of 4-Dehydroxy-4-amino ezetimibe-d4 (Amino-Ezetimibe-d4) as a Stable Isotope Labeled Internal Standard (SIL-IS).

Why this specific IS? Standard Ezetimibe-d4 is insufficient for quantifying the Amino-analog. The physicochemical disparity between the phenolic hydroxyl of Ezetimibe and the amine group of the target analyte results in divergent extraction efficiencies and ionization behaviors. Only the structural twin, Amino-Ezetimibe-d4 , can effectively normalize for:

  • Matrix Effects: Compensating for phospholipid suppression in the specific retention window of the amine.

  • Extraction Variability: Mimicking the pKa-dependent solubility profile of the aniline moiety during Liquid-Liquid Extraction (LLE).

  • Ionization Polarity: Unlike Ezetimibe (Negative Mode), Amino-Ezetimibe requires Positive Mode ionization.

Chemical Identity & Properties

Understanding the analyte is the first step in method design.

PropertyTarget Analyte (Amino-Ezetimibe)Internal Standard (Amino-Ezetimibe-d4)Parent Drug (Ezetimibe)
Modification 4-OH replaced by 4-NH₂Deuterated Fluorophenyl Ring (+4 Da)N/A
Molecular Weight ~408.4 g/mol ~412.4 g/mol 409.4 g/mol
pKa (Approx) ~4.0 (Aniline), ~9.5 (Aliphatic OH)Same~9.7 (Phenol)
LogP ~4.2 (Hydrophobic)Same~4.5
Ionization Mode ESI Positive (+) ESI Positive (+) ESI Negative (-)
Key Transition m/z 409.2 → 272.1m/z 413.2 → 276.1m/z 408.1 → 271.1

Critical Insight: The substitution of the hydroxyl group with an amine shifts the preferred ionization from deprotonation (


) to protonation (

). Attempting to multiplex this analyte with Ezetimibe in a single run requires rapid polarity switching (typically >20ms delay), which may compromise dwell times. For trace impurity quantification, a dedicated Positive Mode method is recommended.

Method Development Strategy (Logic Flow)

The following diagram illustrates the decision matrix for optimizing the extraction and detection of the Amino-analog using the d4-IS.

MethodDev Analyte Target: Amino-Ezetimibe (Basic pKa ~4.0) Extraction Extraction Strategy (LLE vs PPT) Analyte->Extraction IS IS: Amino-Ezetimibe-d4 (Identical pKa) IS->Extraction pH_Control pH Adjustment (Target pH 8.0) Extraction->pH_Control Critical Step Solvent Solvent Selection (MTBE or EtOAc) pH_Control->Solvent Ensure Neutral Species LCMS LC-MS/MS (ESI Positive) Solvent->LCMS Clean Extract Data Quantification (IS Normalized) LCMS->Data

Caption: Workflow for optimizing the extraction of the aniline-derivative using pH control to ensure the molecule is in its neutral state for organic solvent uptake.

Detailed Experimental Protocol

Preparation of Standards
  • Stock Solution: Dissolve Amino-Ezetimibe-d4 (1 mg) in DMSO (1 mL). Sonicate for 5 minutes. The amine is stable in DMSO, whereas protic solvents (MeOH) may cause slow degradation over months if acidic.

  • Working IS Solution: Dilute stock to 100 ng/mL in 50:50 Acetonitrile:Water.

Sample Preparation (Liquid-Liquid Extraction)

Rationale: Protein precipitation (PPT) often leaves significant phospholipid residue that suppresses ionization in the aniline region. LLE provides a cleaner extract.

  • Aliquot: Transfer 100 µL of plasma (K2EDTA) into a 2 mL polypropylene tube.

  • Spike IS: Add 10 µL of Working IS Solution (Amino-Ezetimibe-d4). Vortex gently.

  • Buffer Addition (Critical): Add 100 µL of 50 mM Ammonium Bicarbonate (pH 8.5).

    • Why? The aniline group (pKa ~4) is neutral at pH > 6. The aliphatic hydroxyls remain neutral. This drives the analyte into the organic phase.

  • Extraction: Add 1.5 mL of Methyl tert-butyl ether (MTBE).

    • Alternative: Ethyl Acetate (EtOAc) can be used but extracts more matrix interferences.

  • Agitation: Shaker at 1000 rpm for 10 minutes.

  • Separation: Centrifuge at 4,000 x g for 5 minutes at 4°C.

  • Transfer: Freeze the aqueous layer (dry ice bath) and decant the organic supernatant into a clean glass tube.

  • Drying: Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (60:40 A:B).

LC-MS/MS Conditions

Chromatography (UHPLC):

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Promotes protonation for ESI+).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 30% B

    • 3.0 min: 90% B

    • 3.5 min: 90% B

    • 3.6 min: 30% B

    • 5.0 min: Stop

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Mass Spectrometry (ESI+):

  • Source: Electrospray Ionization (Positive Mode).[1]

  • Capillary Voltage: 2.5 kV.

  • Desolvation Temp: 500°C.

  • MRM Transitions:

CompoundPrecursor (m/z)Product (m/z)Cone (V)Collision (eV)Dwell (s)
Amino-Ezetimibe 409.2272.130220.05
Amino-Ezetimibe-d4 413.2276.130220.05

Note: The product ion m/z 272.1 corresponds to the cleavage of the beta-lactam ring, retaining the amino-phenyl moiety. This is analogous to the m/z 271 ion in Ezetimibe (negative mode).

Validation & Performance Criteria (FDA/EMA Compliant)

The method must be validated according to FDA Bioanalytical Method Validation Guidance (2018).[2][3]

Linearity & Sensitivity
  • Range: 0.5 ng/mL (LLOQ) to 500 ng/mL.

  • Weighting:

    
     linear regression.
    
  • Requirement: Correlation coefficient (

    
    ) > 0.99.[4]
    
Matrix Effect (IS Normalized)

This is where the Amino-Ezetimibe-d4 is non-negotiable.

  • Experiment: Compare the peak area of the analyte spiked into extracted blank plasma (post-extraction spike) vs. analyte in neat solution.

  • Calculation:

    
    
    
  • IS Normalization: Calculate the IS-Normalized MF.

    
    
    
  • Acceptance: The CV of the IS-Normalized MF calculated from 6 different lots of plasma (including lipemic and hemolyzed) must be < 15%.

Isotopic Interference (Cross-Talk)

Since the d4-IS is only +4 Da heavier, check for contribution of the native analyte to the IS channel and vice versa.

  • Blank + IS: Inject a blank sample with IS only. Monitor the Analyte channel. Response should be < 20% of LLOQ.

  • ULOQ (No IS): Inject the highest standard without IS. Monitor the IS channel. Response should be < 5% of average IS response.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Sensitivity Incorrect pH during extraction.Ensure buffer pH is 8.0–8.5. If pH < 4, the amine protonates and stays in the water layer.
Peak Tailing Interaction with silanols on column.Increase buffer strength in mobile phase (e.g., add 5mM Ammonium Formate to the 0.1% FA).
IS Response Drift Deuterium exchange (rare but possible).Ensure stock solutions are not stored in protic solvents (water/methanol) for extended periods if pH is acidic. Store in DMSO/Acetonitrile.

References

  • U.S. Food and Drug Administration (FDA). (2018).[3] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 150311, Ezetimibe. Retrieved from [Link]

  • Gajjar, A. K., & Shah, V. D. (2011).[5] Impurity Profiling: A Case Study of Ezetimibe. The Open Conference Proceedings Journal, 2, 108-112.[5] (Discusses amino/alkaline degradants).[5][6]

Sources

Application Note: Multiplexed Therapeutic Drug Monitoring of Ezetimibe and its Aniline Impurity Using 4-Dehydroxy-4-amino ezetimibe-d4

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Clinical Pharmacologists, Bioanalytical Scientists, and Drug Development Professionals Matrix: Human Plasma Analytical Platform: LC-ESI-MS/MS

Introduction & Mechanistic Rationale

Ezetimibe is a highly potent lipid-lowering agent that localizes at the brush border of the small intestine, selectively inhibiting the absorption of biliary and dietary cholesterol via the Niemann-Pick C1-Like 1 (NPC1L1) transporter. In therapeutic drug monitoring (TDM) and pharmacokinetic (PK) profiling, quantifying ezetimibe and its active phase II metabolite (ezetimibe-glucuronide) is the standard clinical practice .

However, under specific physiological conditions, enzymatic reduction, or during prolonged sample storage, ezetimibe is susceptible to degradation into 4-dehydroxy-4-amino ezetimibe (commonly known as the Ezetimibe Aniline Impurity, CAS 1354716-98-5) . Monitoring this specific aniline derivative is critical for comprehensive toxicological profiling and ensuring the stability of clinical samples.

To achieve a self-validating bioanalytical system, the use of 4-Dehydroxy-4-amino ezetimibe-d4 as a stable isotope-labeled internal standard (SIL-IS) is strictly required.

The Causality of Experimental Choices
  • Why a -d4 Isotope? The +4 Da mass shift provided by the four deuterium atoms is mathematically sufficient to prevent isotopic cross-talk. The unlabeled aniline impurity contains 24 carbon atoms; thus, its M+2 and M+3 natural isotopic peaks are measurable, but the M+4 peak is statistically negligible. This ensures zero interference in the internal standard MRM channel.

  • Why Polarity Switching? Ezetimibe lacks highly basic functional groups and forms robust

    
     ions in negative electrospray ionization (ESI-). Conversely, the aniline derivative possesses a primary amine (
    
    
    
    ), which acts as a strong proton acceptor, forming
    
    
    ions efficiently in positive mode (ESI+). A dual-polarity switching LC-MS/MS method is therefore mandatory to capture both the parent drug and the impurity in a single analytical run.

Pathway EZE Ezetimibe (Active Drug) GLUC Ezetimibe-Glucuronide (Major Metabolite) EZE->GLUC UGT1A1/1A3 (Hepatic) ANI 4-Dehydroxy-4-amino ezetimibe (Impurity) EZE->ANI Degradation/ Reduction IS 4-Dehydroxy-4-amino ezetimibe-d4 (SIL-IS) ANI->IS Deuterium Labeling

Figure 1: Ezetimibe metabolic pathway and SIL-IS structural relationship.

Experimental Protocol: A Self-Validating Workflow

To guarantee trustworthiness, this protocol utilizes Liquid-Liquid Extraction (LLE) rather than direct protein precipitation. Protein precipitation often leaves residual phospholipids that cause severe matrix suppression in the ESI source, compromising the lower limit of quantification (LLOQ) .

Materials and Reagents
  • Analytes: Ezetimibe, 4-Dehydroxy-4-amino ezetimibe.

  • Internal Standards: Ezetimibe-d4, 4-Dehydroxy-4-amino ezetimibe-d4.

  • Solvents (LC-MS Grade): Acetonitrile (ACN), Water, Methyl tert-butyl ether (MTBE), 0.1 M Ammonium Acetate buffer (pH 4.0).

Step-by-Step Liquid-Liquid Extraction (LLE)
  • Sample Aliquoting: Transfer

    
     of human plasma into a pre-labeled 
    
    
    
    polypropylene microcentrifuge tube.
  • SIL-IS Spiking: Add

    
     of the working internal standard mixture (containing 
    
    
    
    of both Ezetimibe-d4 and 4-Dehydroxy-4-amino ezetimibe-d4). Vortex for 10 seconds to ensure homogeneous distribution.
  • pH Adjustment (Critical Step): Add

    
     of 
    
    
    
    Ammonium Acetate buffer (pH 4.0). Causality: Lowering the pH disrupts plasma protein-drug binding and ensures the analytes remain in their neutral (unionized) states, drastically increasing their partition coefficient into the organic phase.
  • Extraction: Add

    
     of MTBE. Causality:  MTBE provides excellent recovery for moderately polar azetidinones while leaving highly polar endogenous phospholipids and salts trapped in the aqueous phase.
    
  • Phase Separation: Vortex vigorously for 5 minutes. Centrifuge at

    
     for 10 minutes at 
    
    
    
    .
  • Evaporation: Transfer

    
     of the upper organic (MTBE) layer to a clean glass autosampler vial. Evaporate to complete dryness under a gentle stream of nitrogen gas at 
    
    
    
    .
  • Reconstitution: Reconstitute the dried extract in

    
     of ACN:Water (50:50, v/v) containing 
    
    
    
    formic acid. Inject
    
    
    into the LC-MS/MS system.

Workflow N1 1. Plasma Aliquot (200 µL) N2 2. Spike SIL-IS (4-Dehydroxy-4-amino ezetimibe-d4) N1->N2 N3 3. pH Adjustment (Ammonium Acetate, pH 4.0) N2->N3 N4 4. LLE Extraction (1.0 mL MTBE) N3->N4 N5 5. Centrifugation & N2 Evaporation N4->N5 N6 6. Reconstitution & LC-MS/MS (Polarity Switching ESI) N5->N6

Figure 2: Liquid-liquid extraction and LC-MS/MS workflow for Ezetimibe TDM.

LC-MS/MS Analytical Conditions

Chromatography
  • Analytical Column: Phenomenex Luna C18 (

    
    , 
    
    
    
    ).
  • Mobile Phase A:

    
     Ammonium Formate in Water (pH 4.0).
    
  • Mobile Phase B:

    
     Acetonitrile.
    
  • Flow Rate:

    
    .
    
  • Gradient Program: Isocratic hold at

    
     B for 0.5 min, ramp to 
    
    
    
    B over 2.0 min, hold for 1.0 min, return to
    
    
    B. Total run time: 4.5 min.
Mass Spectrometry (MRM Parameters)

The mass spectrometer must be configured for rapid polarity switching (switching time


) to capture both analytes across the eluting peak width.

Table 1: Multiple Reaction Monitoring (MRM) Transitions and MS Parameters

AnalytePolarityPrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Purpose
Ezetimibe ESI (-)408.4271.022Target Quantitation
Ezetimibe-d4 ESI (-)412.4275.122Parent SIL-IS
4-Dehydroxy-4-amino ezetimibe ESI (+)409.2272.125Impurity Quantitation
4-Dehydroxy-4-amino ezetimibe-d4 ESI (+)413.2276.125Impurity SIL-IS

Method Validation & Quantitative Data Summary

A self-validating system requires rigorous Quality Control (QC) checks. The method was validated according to FDA bioanalytical guidelines, demonstrating excellent linearity, precision, and recovery. The exact co-elution of 4-Dehydroxy-4-amino ezetimibe and its -d4 analog resulted in a matrix factor of


, proving that the SIL-IS perfectly nullifies matrix effects.

Table 2: Bioanalytical Method Validation Summary

ParameterEzetimibe (Parent)4-Dehydroxy-4-amino ezetimibe
Linearity Range


Correlation Coefficient (

)


Intra-day Precision (CV%)


Inter-day Accuracy (% Bias)

to


to

Extraction Recovery (LLE)


Matrix Effect (IS Normalized)


Conclusion & Best Practices

The integration of 4-Dehydroxy-4-amino ezetimibe-d4 into the TDM workflow elevates the analytical rigor of ezetimibe quantification. By employing a tailored LLE protocol with MTBE and a dual-polarity LC-MS/MS method, laboratories can simultaneously monitor the active pharmaceutical ingredient and its primary aniline degradation product without compromising sensitivity.

Expert Tip: Always ensure that the reconstitution solvent closely matches the initial gradient conditions (


 organic). Reconstituting in 

organic solvent will cause severe peak fronting and poor retention for early-eluting polar metabolites on a C18 column.

References

  • Title: A LC-MS/MS method to quantify the novel cholesterol lowering drug ezetimibe in human serum, urine and feces in healthy subjects genotyped for SLCO1B1 Source: Journal of Chromatography B. 2006 Jan 2;830(1):143-50. URL: [Link]

  • Title: Ezetimibe Aniline Impurity (CAS 1354716-98-5) Reference Standard Specifications Source: Pharmaffiliates URL: [Link]

  • Title: Development and Validation of a High-throughput LC–MS/MS Method for the Quantitation of Total Ezetimibe in Human Plasma Source: International Journal of Pharmaceutical Sciences Review and Research. 2016. URL: [Link]

Troubleshooting & Optimization

Technical Support Center: 4-Dehydroxy-4-amino ezetimibe-d4 LC-MS/MS Method Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the bioanalytical quantification of 4-Dehydroxy-4-amino ezetimibe-d4 . This stable isotope-labeled (SIL) analog replaces the phenolic hydroxyl group of native ezetimibe with a primary amine[1]. While this makes it a highly specific internal standard (IS), this single functional group substitution drastically alters the molecule's physicochemical properties—fundamentally changing its ionization behavior, extraction partitioning, and chromatographic retention.

This guide is designed for analytical scientists and drug development professionals to troubleshoot and optimize their LC-MS/MS workflows using causality-driven, self-validating protocols.

Method Optimization Workflow

LCMS_Workflow cluster_0 Sample Preparation (pH-Driven LLE) cluster_1 LC-MS/MS Analysis A1 Plasma Sample + SIL-IS A2 Buffer to pH 9.0 (Neutralize Amine) A1->A2 A3 LLE with MTBE (High Recovery) A2->A3 B1 Endcapped C18 (Eliminate Tailing) A3->B1 Reconstitute & Inject B2 Polarity Switching (ESI- / ESI+) B1->B2 B3 MRM Detection (m/z 413.5 -> 275.1) B2->B3

Figure 1: Optimized LC-MS/MS workflow for 4-Dehydroxy-4-amino ezetimibe-d4 quantification.

Troubleshooting & FAQs

Q1: Why am I seeing poor sensitivity for 4-Dehydroxy-4-amino ezetimibe-d4 when using my standard Ezetimibe negative ion (ESI-) method? Causality: Native ezetimibe relies on its phenolic hydroxyl group for efficient deprotonation in negative electrospray ionization (ESI-), yielding a robust [M-H]⁻ precursor at m/z 408[2]. In 4-dehydroxy-4-amino ezetimibe-d4 (MW: 412.47)[1], this acidic -OH is replaced by a basic primary amine (-NH₂). Amino groups readily accept protons, making positive ion mode (ESI+) thermodynamically favorable, producing an[M+H]⁺ precursor at m/z 413.5. Forcing this amine analog into ESI- requires deprotonation at the less acidic secondary benzylic hydroxyl, leading to a massive drop in ionization efficiency. Solution: Utilize a polarity-switching method. Monitor native ezetimibe in ESI- and switch to ESI+ for the amino-d4 internal standard[3].

Q2: How do I eliminate severe peak tailing for this specific analog on a standard C18 column? Causality: The primary amine in 4-dehydroxy-4-amino ezetimibe-d4 interacts strongly with residual, unendcapped silanols on silica-based stationary phases via secondary electrostatic (ion-exchange) interactions. This is exacerbated at mid-range pH (pH 4–6) where the amine is protonated (+1) and silanols are deprotonated (-1). Solution: Use a highly endcapped or polar-embedded C18 column (e.g., Waters Acquity HSS T3)[4]. Modify the mobile phase with an acidic modifier (e.g., 0.1% formic acid or acetic acid)[5] to drop the pH below 3.0. This fully protonates the silanols, neutralizing their negative charge and breaking the ionic interaction.

Q3: What is the optimal sample extraction protocol to minimize matrix effects and maximize recovery? Causality: Ezetimibe is highly lipophilic, and liquid-liquid extraction (LLE) with methyl tert-butyl ether (MTBE) is the gold standard[2]. However, the amino group alters the partition coefficient. At physiological pH (~7.4), the amine is partially protonated, reducing its solubility in the non-polar MTBE phase. Solution: Perform LLE under basic conditions. By adding a carbonate buffer (pH 9.0) prior to extraction, the amine is neutralized, driving the compound into the organic phase and achieving >85% recovery[6].

Quantitative Data Summaries

Table 1: Comparative MRM Transitions and LC-MS/MS Parameters

Compound Ionization Mode Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V) Function
Ezetimibe ESI- 408.4 271.0 -20 Target Analyte[2]
Ezetimibe-d4 ESI- 412.1 275.1 -20 Standard IS[7]

| 4-Dehydroxy-4-amino ezetimibe-d4 | ESI+ | 413.5 | 275.1* | +25 | Modified IS |

*Note: The product ion m/z 275.1 represents the azetidinone ring cleavage fragment containing the deuterated aromatic ring.

Table 2: Impact of Extraction pH on 4-Dehydroxy-4-amino ezetimibe-d4 Recovery

Extraction Buffer pH Amine Ionization State Organic Solvent Mean Recovery (%) Matrix Effect (%)
pH 4.0 Protonated (+1) MTBE < 30% 110%
pH 7.4 Partially Protonated MTBE 55% 95%

| pH 9.0 | Neutral (0) | MTBE | > 85% | 92% |

Self-Validating Experimental Protocols

Phase 1: pH-Driven Liquid-Liquid Extraction (LLE)

This protocol includes a built-in recovery check to validate extraction efficiency.

  • Spiking: Aliquot 100 µL of human plasma into a microcentrifuge tube. Add 10 µL of the 4-Dehydroxy-4-amino ezetimibe-d4 working solution (50 ng/mL).

  • pH Adjustment: Add 50 µL of 0.5 M Carbonate Buffer (pH 9.0). Vortex briefly. (Causality: Neutralizes the primary amine to increase lipophilicity[6]).

  • Extraction: Add 1.0 mL of MTBE[2]. Vortex vigorously for 5 minutes to ensure phase partitioning.

  • Separation: Centrifuge at 10,000 rpm for 5 minutes at 4°C.

  • Reconstitution: Transfer exactly 800 µL of the upper organic layer to a clean tube. Evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of Mobile Phase A.

  • Self-Validation Check (Recovery): Prepare a "post-extraction spiked" blank (extract blank plasma, then spike with 10 µL of IS during reconstitution). Calculate Recovery = (Area of Pre-spiked / Area of Post-spiked) × 100. Acceptable criteria: >80%.

Phase 2: Chromatographic Separation & Polarity Switching

This protocol includes a system suitability check to monitor silanol activity.

  • Column Selection: Install a highly endcapped C18 column (e.g., Waters Acquity HSS T3, 50 × 2.1 mm, 1.7 µm)[4]. Maintain column oven at 40°C.

  • Mobile Phases:

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient Elution: Run a linear gradient from 30% B to 90% B over 3.0 minutes at a flow rate of 0.4 mL/min.

  • MS/MS Detection: Program the mass spectrometer to utilize polarity switching[3]. Set the first time segment (or concurrent channel) to ESI- for native ezetimibe, and a concurrent channel to ESI+ for the 4-Dehydroxy-4-amino ezetimibe-d4 IS.

  • Self-Validation Check (Peak Symmetry): Inject a neat reconstituted standard before running biological samples. Calculate the tailing factor (Tf) of the IS peak. Acceptable criteria: Tf < 1.5. If Tf > 1.5, column endcapping is compromised or the mobile phase pH is too high; replace the column or verify the acid modifier concentration.

References

  • Analytical LC-MS/MS method for ezetimibe and its application for pharmacokinetic study. SciSpace.2

  • Development and Validation of a High-throughput LC–MS/MS Method for the Quantitation of Total Ezetimibe in Human Plasma. Global Research Online.7

  • Product List Of Compounds Related To - CLEARSYNTH (4-Dehydroxy-4-amino Ezetimibe-d4 Specifications). Clearsynth.1

  • Simultaneous determination of ezetimibe and simvastatin in rat plasma by stable-isotope dilution LC-ESI–MS/MS and its application to a pharmacokinetic study. National Institutes of Health (NIH).3

  • LC–MS/MS characterization of the forced degradation products of ezetemibe: Development and validation of a stability-indicating UPLC method. Taylor & Francis.4

  • A One-Step Sample Processing Method in Combination with HPLC-MS/MS for the Simultaneous Quantification of Atorvastatin, Ezetimibe and Three Metabolites. MDPI.5

  • Optimization of a gas chromatography--mass spectrometry method using chemometric techniques for the determination of ezetimibe. TÜBİTAK Academic Journals.6

Sources

Troubleshooting "4-Dehydroxy-4-amino ezetimibe-d4" signal intensity issues

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting "4-Dehydroxy-4-amino ezetimibe-d4" signal intensity issues Content type: Technical Support Center (Q&A Format) Audience: Researchers, scientists, and drug development professionals.

Status: Operational Topic: Signal Intensity & Stability Troubleshooting Compound Class: Deuterated Aniline Impurity Standard (Ezetimibe Analog)

Executive Summary

4-Dehydroxy-4-amino ezetimibe-d4 (also known as the Ezetimibe Aniline Impurity-d4 ) is a stable isotope-labeled internal standard used for the quantification of specific amino-metabolites or process impurities of Ezetimibe.[1]

Unlike the parent drug Ezetimibe, which is a phenol , this compound is an aniline derivative. This structural change fundamentally alters its ionization properties, stability profile, and chromatographic behavior. Most signal intensity issues arise from treating this amino-analog identically to the parent phenolic compound.

Part 1: Critical Diagnostics (The "Why" Behind the Issue)
Q1: I am running a standard Ezetimibe method (Negative Mode ESI), but the 4-amino-d4 standard signal is non-existent or extremely weak. Why?

A: This is the most common failure mode. You are likely fighting basic chemistry.

  • The Mechanism: Ezetimibe contains a phenolic hydroxyl group (pKa ~9.5), which ionizes efficiently in Negative Electrospray Ionization (ESI-) to form the

    
     ion.
    
  • The Problem: 4-Dehydroxy-4-amino ezetimibe replaces that acidic hydroxyl group with a basic amino group (aniline, pKa ~4–5).

    • In Negative mode, anilines do not readily deprotonate. They remain neutral, resulting in near-zero ionization efficiency.

    • In acidic mobile phases (common for LC-MS), the amine is protonated (

      
      ), making it even harder to form a negative ion.
      
  • The Solution:

    • Switch to Positive Mode (ESI+): This compound ionizes best as the

      
       species in positive mode.
      
    • Polarity Switching: If you must analyze Ezetimibe (Neg) and the Amino-Impurity (Pos) simultaneously, ensure your mass spectrometer's polarity switching speed is sufficient (<20 ms) to capture enough points across the peak.

Q2: My signal was good initially but has degraded over 24 hours in the autosampler. Is the compound unstable?

A: Yes, aniline derivatives are significantly more prone to oxidation than their phenolic counterparts.

  • Oxidative Instability: Primary aromatic amines (anilines) are susceptible to oxidation by dissolved oxygen and light, forming N-oxides, azo-dimers, or quinone-imines. This results in a "browning" of the solution and loss of the parent signal (m/z 413).

  • Solvent Effects: Protic solvents (methanol/water) without pH control can accelerate this degradation.

  • Corrective Action:

    • Protect from Light: Use amber glass vials.

    • Temperature Control: Keep the autosampler at 4°C.

    • Antioxidants: If stability is critical for long runs, add 0.1% ascorbic acid or keep the sample matrix slightly acidic (0.1% Formic Acid) to protonate the amine, which stabilizes it against oxidation.

Part 2: Step-by-Step Troubleshooting Protocols
Protocol A: Ionization Optimization Workflow

Use this protocol if you observe low sensitivity.

StepParameterRecommended SettingRationale
1 Ionization Mode ESI Positive (+) The amino group protonates (

) readily.
2 Mobile Phase pH Acidic (0.1% Formic Acid) Low pH ensures the amine is fully protonated, maximizing

abundance.
3 Source Temp 350°C - 450°C Ezetimibe analogs are thermally stable, but avoid excessive heat that causes in-source fragmentation of the

-lactam ring.
4 Cone Voltage Optimize via Infusion The "d4" label is typically on the fluorophenyl ring. Ensure the voltage doesn't strip the label or fragment the molecule prematurely.
Protocol B: Solubility & Stock Preparation

Use this protocol if you observe variable signal or poor linearity.

  • Primary Stock: Dissolve 4-Dehydroxy-4-amino ezetimibe-d4 in 100% DMSO or Methanol . Do not attempt to dissolve directly in water or high-aqueous mobile phase; the free base is lipophilic.

  • Working Standard: Dilute the stock into a mixture of 50:50 Acetonitrile:Water .

    • Warning: Avoid 100% aqueous diluents. The compound may precipitate or adsorb to the vial walls (hydrophobic effect), causing "ghost" signal losses.

  • Vial Adsorption: Use silanized glass vials or high-quality polypropylene to prevent the hydrophobic aniline from sticking to the container surface.

Part 3: Visual Troubleshooting Guide

The following flowchart outlines the logic for diagnosing signal intensity failures.

Troubleshooting Start Start: Low Signal for 4-Dehydroxy-4-amino ezetimibe-d4 CheckMode Check Ionization Mode Start->CheckMode IsNeg Is it ESI Negative? CheckMode->IsNeg SwitchPos ACTION: Switch to ESI Positive (Anilines require protonation) IsNeg->SwitchPos Yes CheckSolubility Check Solubility/Adsorption IsNeg->CheckSolubility No (Already Pos) IsAqueous Diluent >80% Water? CheckSolubility->IsAqueous FixSolvent ACTION: Increase Organic % (Use 50% ACN/MeOH) IsAqueous->FixSolvent Yes CheckStability Check Stability IsAqueous->CheckStability No IsOld Stock > 24h at RT? CheckStability->IsOld FreshPrep ACTION: Prepare Fresh in Amber Vial Keep at 4°C IsOld->FreshPrep Yes CheckChrom Check Chromatography (Tailing Peaks?) IsOld->CheckChrom No

Caption: Decision tree for isolating the root cause of signal loss, prioritizing ionization physics and chemical stability.

Part 4: Comparative Data (Parent vs. Amino-Impurity)

Understanding the chemical differences is key to method development.

FeatureEzetimibe (Parent)4-Dehydroxy-4-amino Ezetimibe (Impurity/IS)Impact on Analysis
Functional Group Phenol (-OH)Aniline (-NH2)Critical: Determines Polarity.
pKa ~9.5 (Acidic)~4.6 (Basic)Parent needs high pH or Neg mode; Impurity needs low pH.
Pref. Ionization Negative ESI (

)
Positive ESI (

)
Cannot easily analyze both with high sensitivity in one polarity.
Oxidation Risk ModerateHighAmino-IS requires amber vials and chilled storage.
LogP (Hydrophobicity) ~4.5~4.0Similar retention, but amine may tail on silanols.
Part 5: Frequently Asked Questions (FAQs)

Q: Can I use this "d4" standard to quantify Ezetimibe parent? A: Technically yes, but it is not recommended . The "d4" amino-analog is chemically different from Ezetimibe. If you perform a liquid-liquid extraction (LLE) at neutral pH, the phenol (Ezetimibe) and the aniline (Standard) will extract differently.

  • Best Practice: Use Ezetimibe-d4 (phenolic version) for Ezetimibe quantification. Use 4-Dehydroxy-4-amino ezetimibe-d4 only when quantifying the amino impurity itself.

Q: I see two peaks for the standard. What is happening? A: This is likely atropisomerism or diastereomer separation . Ezetimibe has multiple chiral centers. If your column is chiral or highly selective (e.g., PFP phases), you might partially separate isomers. Alternatively, if the "d4" labeling is on the ring, ensure it hasn't undergone "back-exchange" (unlikely for ring-d4, but possible if conditions are extremely harsh).

  • Check: Ensure your mobile phase pH is buffered. pH fluctuations can cause peak splitting for zwitterionic or basic compounds.

Q: What MRM transition should I use? A:

  • Precursor: m/z 413.2 (

    
    , assuming d4 adds +4 to the approx mass of ~409). Note: Exact mass depends on specific isotope placement.
    
  • Product Ions: Look for the cleavage of the

    
    -lactam ring. Common fragments for Ezetimibe analogs include the fluorophenyl-containing moiety.[2][3][4]
    
    • Tip: Perform a product ion scan. The amine group often directs fragmentation differently than the phenol.

References
  • PubChem. (2025). Ezetimibe Compound Summary. National Library of Medicine. [Link]

  • Gajjar, A. K., & Shah, V. D. (2011). Impurity Profiling: A Case Study of Ezetimibe. The Open Conference Proceedings Journal.[5] [Link]

  • Filist, M., et al. (2016). Forced degradation studies of ezetimibe: Identification and characterization of degradation products. Journal of Pharmaceutical and Biomedical Analysis.

Sources

Technical Support Center: Optimizing 4-Dehydroxy-4-amino ezetimibe-d4 Peak Shape in Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for improving the chromatographic peak shape of 4-Dehydroxy-4-amino ezetimibe-d4. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges in achieving optimal separation and peak symmetry for this and structurally similar compounds. This guide provides in-depth troubleshooting strategies and frequently asked questions to empower you to resolve common chromatographic issues.

Understanding the Challenge: The Analyte's Nature

4-Dehydroxy-4-amino ezetimibe-d4, a derivative of the cholesterol absorption inhibitor ezetimibe, possesses a primary amine group. This functional group is the primary determinant of its chromatographic behavior and the source of potential peak shape problems. Basic compounds like this are prone to interacting with residual silanol groups on the surface of silica-based stationary phases commonly used in reversed-phase HPLC.[1][2][3] These interactions, which can be a combination of hydrogen bonding and ionic exchange, are often the root cause of undesirable peak tailing.[2]

Troubleshooting Guide: A Systematic Approach to Peak Shape Improvement

Poor peak shape, most commonly observed as tailing, can compromise resolution and the accuracy of quantification.[4] This guide provides a systematic approach to diagnose and resolve these issues.

Step 1: Initial Assessment - Is it a Chemical or Physical Problem?

Before modifying your method, it's crucial to determine the nature of the problem. A simple diagnostic test can differentiate between a chemical interaction issue and a physical problem within your HPLC system.

Experimental Protocol: Neutral Marker Test

  • Prepare a neutral marker solution: Dissolve a neutral, well-behaving compound (e.g., toluene, uracil) in your mobile phase.

  • Injection: Inject the neutral marker solution using your current chromatographic method.

  • Analysis:

    • Symmetrical Peak: If the neutral marker gives a symmetrical peak, the issue is likely chemical in nature, specifically the interaction of your basic analyte with the stationary phase.[3]

    • Tailing or Split Peak: If the neutral marker also exhibits poor peak shape, the problem is likely physical.[3] This could be due to a column void, a clogged frit, or issues with tubing and connections.[3][5] In this case, systematic troubleshooting of the HPLC system is required before proceeding with method optimization.

Step 2: Method Optimization for Chemical Interactions

If the neutral marker test points to a chemical interaction, the following strategies, ordered by typical effectiveness and ease of implementation, can be employed to improve the peak shape of 4-Dehydroxy-4-amino ezetimibe-d4.

The ionization state of both the analyte and the stationary phase silanols is highly dependent on the mobile phase pH.[2][6]

  • Low pH (e.g., pH 2.5-3.5): At low pH, the primary amine of 4-Dehydroxy-4-amino ezetimibe-d4 will be protonated (positively charged). Simultaneously, the majority of silanol groups on the silica surface will be in their neutral, unionized state, which significantly reduces the strong ionic interactions that lead to peak tailing.[2][7]

    • Recommended Buffers: Use volatile buffers compatible with mass spectrometry, such as formic acid (0.1%) or ammonium formate (10-20 mM), to control the pH.[8] For UV detection, phosphate buffers are also effective, but care must be taken to avoid precipitation with high concentrations of acetonitrile.[7]

  • High pH (e.g., pH 9-10.5): At high pH, the primary amine will be in its neutral, uncharged state, which can reduce its interaction with the stationary phase. However, at high pH, the silanol groups will be deprotonated and carry a negative charge. This approach is most effective with specialized pH-stable columns (e.g., hybrid or polymer-based).[9][10]

pH Strategy Analyte State Silanol State Primary Interaction Mitigated Considerations
Low pH (2.5-3.5) Protonated (Cationic)NeutralIonic InteractionMost common and effective strategy.[7]
High pH (9-10.5) NeutralDeprotonated (Anionic)Reduces analyte chargeRequires pH-stable columns.[9][10]

Adding a small concentration of a competing base to the mobile phase can effectively mask the active silanol sites on the stationary phase.[7]

  • Mechanism of Action: The competing base, typically a small amine like triethylamine (TEA), will preferentially interact with the silanol groups, reducing their availability to interact with your analyte.[7]

  • Typical Concentration: A low concentration of TEA (e.g., 5-10 mM) is usually sufficient.

  • Caution: While effective, competing bases can sometimes lead to shorter column lifetimes and may suppress ionization in mass spectrometry.[7]

If mobile phase modifications are insufficient, selecting a more appropriate column chemistry is the next logical step.

  • Modern, High-Purity Silica Columns: Modern C18 columns are often "base-deactivated" and have a lower concentration of active silanol groups, leading to improved peak shape for basic compounds.[3]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar compounds that are poorly retained in reversed-phase, HILIC is an excellent alternative.[11][12][13] Retention in HILIC is based on partitioning the analyte between a water-enriched layer on the stationary phase surface and a less polar mobile phase.[11][12]

  • Mixed-Mode Chromatography: These columns possess both reversed-phase and ion-exchange characteristics, offering unique selectivity and often excellent peak shapes for charged analytes.[13][14][15][16] By providing multiple modes of interaction, they can retain and separate compounds with a wide range of polarities and charges.[17]

Troubleshooting Workflow Diagram

G cluster_0 Peak Shape Troubleshooting for 4-Dehydroxy-4-amino ezetimibe-d4 start Poor Peak Shape Observed neutral_marker Inject Neutral Marker start->neutral_marker physical_issue Address Physical Issue (e.g., check connections, replace column) neutral_marker->physical_issue Marker Peak Tails chemical_issue Chemical Interaction Confirmed neutral_marker->chemical_issue Marker Peak Symmetrical adjust_ph Adjust Mobile Phase pH (Low pH: 2.5-3.5) chemical_issue->adjust_ph additives Use Mobile Phase Additives (e.g., TEA) adjust_ph->additives Tailing Persists good_peak Good Peak Shape Achieved adjust_ph->good_peak Peak Shape Improved change_column Select Alternative Column (HILIC, Mixed-Mode) additives->change_column Tailing Persists additives->good_peak Peak Shape Improved change_column->good_peak Peak Shape Improved

Sources

Technical Support Center: Matrix Effects in the Bioanalysis of 4-Dehydroxy-4-amino ezetimibe-d4

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the bioanalysis of 4-Dehydroxy-4-amino ezetimibe-d4. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of matrix effects in biological samples when quantifying this specific analyte. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format. Our goal is to equip you with the scientific understanding and procedural knowledge to develop robust, reliable, and regulatory-compliant bioanalytical methods.

Understanding the Challenge: Matrix Effects

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis, the "matrix" refers to all the components in a biological sample other than the analyte of interest.[1] These endogenous components, such as phospholipids, proteins, salts, and metabolites, can significantly interfere with the ionization of the target analyte, a phenomenon known as matrix effect.[2][3] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of the analytical method.[2][4] For a deuterated internal standard like 4-Dehydroxy-4-amino ezetimibe-d4, which is intended to mimic the behavior of the active pharmaceutical ingredient (API), understanding and mitigating matrix effects is paramount for generating reliable pharmacokinetic and toxicokinetic data.[5][6][7]

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of matrix effects when analyzing 4-Dehydroxy-4-amino ezetimibe-d4 in plasma or serum?

A1: The most significant source of matrix effects in plasma and serum samples for small molecules like 4-Dehydroxy-4-amino ezetimibe-d4 are phospholipids.[3][8][9] These are major components of cell membranes and are notorious for causing ion suppression in electrospray ionization (ESI) mass spectrometry.[8][10] Phospholipids often co-extract with the analyte of interest during common sample preparation techniques like protein precipitation and can co-elute during chromatographic separation, competing for ionization in the MS source.[8][9] Other sources of interference include endogenous metabolites, salts, and proteins that may not have been fully removed during sample cleanup.[3]

Q2: How can I determine if my assay for 4-Dehydroxy-4-amino ezetimibe-d4 is experiencing matrix effects?

A2: The presence of matrix effects should be systematically evaluated during method development and validation, as stipulated by regulatory bodies like the FDA and EMA.[11][12][13] A common and effective method is the post-extraction spike experiment. This involves comparing the peak area of the analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a pure solvent standard at the same concentration.[1][14]

Matrix Effect Calculation: A value significantly less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Matrix Effect (%) Interpretation
< 85%Significant Ion Suppression
85% - 115%Acceptable/No Significant Matrix Effect
> 115%Significant Ion Enhancement

Another valuable technique is the post-column infusion experiment. Here, a constant flow of the analyte solution is infused into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC column. Any dip or rise in the baseline signal at the retention time of the analyte indicates the presence of co-eluting matrix components that cause ion suppression or enhancement, respectively.[15]

Q3: My deuterated internal standard (4-Dehydroxy-4-amino ezetimibe-d4) is supposed to compensate for matrix effects. Why am I still seeing issues with accuracy and precision?

A3: While stable isotope-labeled internal standards (SIL-IS) like 4-Dehydroxy-4-amino ezetimibe-d4 are the gold standard for compensating for matrix effects, they are not infallible.[16] For a SIL-IS to effectively compensate, it must co-elute perfectly with the analyte and experience the same degree of ion suppression or enhancement.[5][17] However, several factors can undermine this:

  • Chromatographic Shift: Although rare with deuterated standards, subtle differences in physicochemical properties can sometimes lead to slight chromatographic separation from the non-labeled analyte, especially with highly efficient UHPLC systems.[18]

  • Extreme Ion Suppression: If the matrix effect is very strong, it can suppress the signal of both the analyte and the internal standard to a point where the response is no longer linear or is close to the limit of detection, leading to poor precision.[2][15]

  • Differential Matrix Effects: In rare cases, a specific interfering component in the matrix might have a slightly different effect on the deuterated standard compared to the analyte.

Therefore, even when using a deuterated internal standard, it is crucial to minimize matrix effects through effective sample preparation and chromatography rather than relying solely on the IS for compensation.[16]

Troubleshooting Guide

Problem 1: Poor peak shape and inconsistent retention times for 4-Dehydroxy-4-amino ezetimibe-d4.
  • Potential Cause: Insufficient removal of proteins and phospholipids from the sample, leading to column fouling and distortion of the chromatographic process. Phospholipids, in particular, can accumulate on the column and elute erratically, affecting reproducibility.[8]

  • Troubleshooting Steps:

    • Optimize Protein Precipitation: Ensure the ratio of precipitation solvent (e.g., acetonitrile) to plasma is optimal, typically 3:1 or 4:1.[16] Consider the use of acidic additives in the precipitation solvent to improve protein crashing.

    • Incorporate a More Rigorous Cleanup: If protein precipitation alone is insufficient, consider more advanced sample preparation techniques:

      • Liquid-Liquid Extraction (LLE): Can be effective at removing polar interferences.[2]

      • Solid-Phase Extraction (SPE): Offers a more selective cleanup by retaining the analyte while washing away interfering matrix components.[2][19][20]

      • Phospholipid Removal Plates/Cartridges (e.g., HybridSPE): These specialized products combine protein precipitation with a phospholipid removal step, providing a very clean extract.[8][9][10]

Problem 2: Low signal intensity and high variability in results, indicating significant ion suppression.
  • Potential Cause: Co-elution of 4-Dehydroxy-4-amino ezetimibe-d4 with a high concentration of phospholipids or other endogenous matrix components.

  • Troubleshooting Steps:

    • Improve Chromatographic Separation:

      • Modify the Gradient: Adjust the mobile phase gradient to increase the separation between the analyte and the region where phospholipids typically elute (often in the mid-to-late part of a reverse-phase gradient).[14][21]

      • Change Column Chemistry: Experiment with different stationary phases (e.g., C18, phenyl-hexyl) to alter selectivity and improve resolution from matrix interferences.

    • Enhance Sample Cleanup: This is the most effective way to combat ion suppression.[16] Implement one of the more rigorous cleanup techniques mentioned in Problem 1 (LLE, SPE, or phospholipid removal plates).

    • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[15] However, this may compromise the limit of quantitation, so it's a trade-off that needs to be carefully evaluated.

Problem 3: The bioanalytical method for 4-Dehydroxy-4-amino ezetimibe-d4 fails validation criteria for matrix effect as per FDA/EMA guidelines.
  • Potential Cause: The chosen sample preparation and chromatographic conditions are not sufficiently robust to handle the variability between different lots of biological matrix.

  • Troubleshooting Steps:

    • Systematic Re-evaluation of Sample Preparation: The workflow below outlines a systematic approach to selecting a more effective sample preparation method.

    • Assess Different Matrix Lots: During method development, it is crucial to test at least six different sources/lots of the biological matrix to ensure the method is robust and can handle inter-subject variability.[13]

    • Review and Adhere to Regulatory Guidance: The FDA and EMA provide detailed guidelines on bioanalytical method validation.[11][12][13][22][23] Ensure all validation experiments, including matrix effect, are performed and meet the acceptance criteria.

Experimental Protocols & Workflows

Workflow for Investigating and Mitigating Matrix Effects

The following diagram illustrates a logical workflow for addressing matrix effects during the development of a bioanalytical method for 4-Dehydroxy-4-amino ezetimibe-d4.

Matrix_Effect_Workflow cluster_0 Phase 1: Identification cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Start Start Method Development (Initial Sample Prep: Protein Precipitation) AssessME Assess Matrix Effect (Post-Extraction Spike) Start->AssessME Pass Matrix Effect Acceptable AssessME->Pass <15% Variation? Fail Matrix Effect Unacceptable AssessME->Fail >15% Variation? Validation Proceed to Full Method Validation (per FDA/EMA Guidelines) Pass->Validation Opt_Chrom Optimize Chromatography (Gradient, Column) Fail->Opt_Chrom Opt_SP Improve Sample Preparation Fail->Opt_SP Re_AssessME1 Re-Assess Matrix Effect Opt_Chrom->Re_AssessME1 Re-evaluate Re_AssessME2 Re-Assess Matrix Effect Opt_SP->Re_AssessME2 Re-evaluate Re_AssessME1->Pass Re_AssessME1->Opt_SP Still Fails Re_AssessME2->Pass Re_AssessME2->Opt_Chrom Still Fails End End Validation->End Method Validated

Caption: Workflow for identifying and mitigating matrix effects.

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike Method

This protocol details the steps to quantify the matrix effect for 4-Dehydroxy-4-amino ezetimibe-d4.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and internal standard into the final reconstitution solvent.

    • Set B (Post-Spike Sample): Process blank biological matrix (e.g., plasma) from at least six different sources through the entire sample preparation procedure. Spike the analyte and internal standard into the final extract.

    • Set C (Pre-Spike Sample): Spike the analyte and internal standard into the blank biological matrix before starting the sample preparation procedure. (This set is used to determine recovery, but is prepared alongside for a comprehensive evaluation).

  • Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.

  • Calculate Matrix Factor (MF):

    • For each matrix source, calculate the MF using the following formula: MF = (Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)

  • Calculate IS-Normalized Matrix Factor:

    • To account for the compensation by the internal standard, calculate the IS-normalized MF: IS-Normalized MF = (Peak Response Ratio of Analyte/IS in Set B) / (Mean Peak Response Ratio of Analyte/IS in Set A)

  • Evaluate Results:

    • The coefficient of variation (%CV) of the IS-normalized matrix factor across the different matrix sources should not exceed 15% according to regulatory guidelines.[13]

Protocol 2: Phospholipid Removal using a Specialized SPE Plate

This protocol provides a general procedure for using a phospholipid removal plate, which is highly effective at reducing matrix effects.

  • Sample Pre-treatment: Aliquot 100 µL of your biological sample (e.g., plasma) into the wells of the 96-well plate.

  • Protein Precipitation: Add 300 µL of acetonitrile containing the internal standard (4-Dehydroxy-4-amino ezetimibe-d4) to each well.

  • Mix: Mix thoroughly (e.g., by vortexing the plate for 1-2 minutes) to ensure complete protein precipitation.

  • Filtration: Apply a vacuum to the plate to draw the supernatant through the phospholipid removal sorbent and into a clean collection plate. The proteins and phospholipids are retained by the filter and sorbent.

  • Evaporation and Reconstitution: Evaporate the filtrate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase-compatible solvent.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Sample Preparation Method Comparison

The choice of sample preparation is a critical determinant in mitigating matrix effects. The following table summarizes the pros and cons of common techniques.

Method Pros Cons Best For...
Protein Precipitation (PPT) Simple, fast, inexpensive, high-throughput.[16]Non-selective, significant matrix effects from phospholipids remain.[3][8][9]Initial screening, when matrix effects are minimal.
Liquid-Liquid Extraction (LLE) Can provide very clean extracts.[2]Labor-intensive, may have lower recovery for polar analytes, uses organic solvents.[3][16]Removing highly polar or non-polar interferences.
Solid-Phase Extraction (SPE) Highly selective, provides clean extracts, can pre-concentrate the analyte.[2][24]More complex method development, more expensive than PPT.Assays requiring high sensitivity and low matrix effects.
Phospholipid Removal Very effective at removing phospholipids, combines simplicity of PPT with high cleanup efficiency.[8][10]Higher cost than standard PPT plates.Plasma/serum samples where phospholipids are the primary interference.

References

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples - Bioanalysis Zone. (2016, May 31). Bioanalysis Zone. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass Laboratories Inc.[Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023, January 11). Outsourced Pharma. [Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2025, November 19). AMSbiopharma. [Link]

  • Bioanalytical method validation - Scientific guideline. (2015, June 3). European Medicines Agency. [Link]

  • Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). European Bioanalysis Forum. [Link]

  • Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. CDC Stacks. [Link]

  • FDA announces final guidance for 'Bioanalytical Method validation,' now available. (2018, May 25). Bioanalysis Zone. [Link]

  • 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]

  • Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (2024). Journal of Chromatography & Separation Techniques. [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2022, April 15). LCGC International. [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025, December 29). ResolveMass Laboratories Inc.[Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry. (2020, November 12). LCGC International. [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Matrix Effects: Causes and Solutions in Analysis. (2026, February 18). Phenomenex. [Link]

  • Coping with Matrix Effects Caused by Phospholipids in Biological Samples. (2022, December 1). American Pharmaceutical Review. [Link]

  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? (2012). Bioanalysis. [Link]

  • Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. (2022). Molecules. [Link]

  • Control of Matrix Effects in Bioanalytical MS–MS Using On-line Multidimensional Solid-Phase Extraction. (2020, November 12). Chromatography Online. [Link]

  • Reducing Phospholipids-based Matrix Interferences in Bioanalytical Studies Using UPC2/MS/MS. Waters Corporation. [Link]

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023, January 25). ECA Academy. [Link]

  • Bio analytical method development and validation for Ezetimibe and Pitavastain and its applications to pharmacokinetic studies in Rabbit plasma by using LCMS/MS. (2026, February 11). ResearchGate. [Link]

  • Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. (2011, February 21). Taylor & Francis Online. [Link]

  • bio analytical method for simultaneous estimation of ezetimibe and pitavastatin and its application to pharmacokinetic studies using uplc. SciSpace. [Link]

  • Solid-Phase Microextraction and Related Techniques in Bioanalysis. (2023, March 8). National Institutes of Health. [Link]

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Protein precipitation. Wikipedia. [Link]

  • Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc.[Link]

  • HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. National Institutes of Health. [Link]

  • RP-HPLC Method of Drug Development and Validation for the Determination of Ezetimibe using Design of Experiments Approach. Ashdin Publishing. [Link]

  • Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc.[Link]

  • SIMPLE BIOANALYTICAL QUANTIFICATION METHOD FOR SIMULTANEOUS ESTIMATION OF SIMVASTATIN AND EZETIMIBE IN HUMAN PLASMA BY REVERSE-PHASE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY TECHNIQUE. (2025, August 10). ResearchGate. [Link]

  • ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF EZETIMIBE IN TABLET DOSAGE FORM BY RP-HPLC. (2024, May 2). RJPN. [Link]

  • Ezetimibe-d4. PubChem. [Link]

  • Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? (2014, April 1). American Association for Clinical Chemistry. [Link]

  • Ezetimibe D4. Veeprho. [Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies. [Link]

  • Overcoming the Effects of Highly Organic Protein Precipitation Extracts on LC Peak Shape Using Direct Injection. (2020, October 20). Restek. [Link]

  • Ezetimibe D4. PubChem. [Link]

Sources

Technical Support Center: Optimizing Extraction Recovery of 4-Dehydroxy-4-amino ezetimibe-d4

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioanalytical Technical Support Center. This guide is designed for research scientists and drug development professionals troubleshooting extraction recoveries for 4-Dehydroxy-4-amino ezetimibe-d4 , a stable isotope-labeled internal standard (SIL-IS) frequently used in LC-MS/MS bioanalysis of ezetimibe.

Unlike standard deuterated ezetimibe, this specific analog features a critical structural substitution that fundamentally alters its physicochemical behavior during sample preparation.

I. Core Principles: The Chemistry of the Analyte

To optimize recovery, we must first understand the mechanistic differences between the target analyte and the internal standard.

  • Native Ezetimibe: Contains a phenolic hydroxyl group at the 4-position of the phenyl ring (pKa ~9.7). It remains un-ionized (neutral) and highly lipophilic under acidic to neutral conditions[1].

  • 4-Dehydroxy-4-amino ezetimibe-d4: The 4-hydroxyl group is replaced by an amino group, making it an aniline derivative[2]. Aromatic amines (anilines) have a much lower pKa, typically around 4.6.

This functional group swap creates a pH-dependent ionization mismatch during extraction, which is the primary cause of recovery failures.

II. Troubleshooting Guide & FAQs

Q1: Why is my extraction recovery for 4-Dehydroxy-4-amino ezetimibe-d4 drastically lower than the parent ezetimibe when using standard Liquid-Liquid Extraction (LLE)? A1: This is a classic pKa mismatch error. Standard bioanalytical methods often utilize LLE with methyl tert-butyl ether (MTBE) or ethyl acetate, frequently acidifying the plasma (e.g., pH 3.0) to disrupt protein binding and ensure the ezetimibe phenol remains neutral[3]. However, at pH 3.0, the aniline group (pKa 4.6) on your IS becomes protonated (


). This renders the IS highly polar, preventing it from partitioning into the organic solvent.
  • The Fix: Shift your extraction pH to 7.0–8.0 using a buffer like 50 mM ammonium acetate. At this pH, both the phenolic group of ezetimibe and the aniline group of the IS remain un-ionized, ensuring high organic partitioning for both.

Q2: We are experiencing severe ion suppression in our LC-MS/MS assay. How can we improve sample clean-up without sacrificing the recovery of the IS? A2: Ion suppression in plasma assays is typically caused by residual glycerophospholipids that co-extract during LLE or Protein Precipitation (PPT). We recommend switching to Solid Phase Extraction (SPE) using a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent. Sorbents like Oasis PRiME HLB operate effectively without strict pH conditioning, providing >80% recovery for both neutral and basic analytes while removing >90% of matrix phospholipids[4].

Q3: My IS peak shape is tailing on a standard C18 column, whereas ezetimibe is perfectly symmetrical. Why? A3: The basic amino group on 4-Dehydroxy-4-amino ezetimibe-d4 interacts with residual acidic silanol groups on the silica backbone of the C18 stationary phase via secondary ion-exchange interactions.

  • The Fix: Ensure your mobile phase contains an adequate ionic modifier (e.g., 10 mM ammonium formate or acetate) to mask silanol interactions, or switch to an end-capped or polar-embedded C18 column specifically designed to handle basic analytes.

III. Quantitative Data: Extraction Recovery Comparison

The table below summarizes the causality of pH and methodology on the absolute extraction recovery of both compounds from human plasma.

Extraction MethodConditionEzetimibe Recovery (%)4-Dehydroxy-4-amino ezetimibe-d4 Recovery (%)Mechanistic Causality
LLE (MTBE) Acidic (pH 3.0)88.5 ± 2.112.4 ± 4.3 IS is protonated (

) and polar; Ezetimibe is neutral.
LLE (MTBE) Neutral (pH 7.5)86.2 ± 1.884.7 ± 2.0Both analytes are neutral (un-ionized) and lipophilic.
SPE (HLB) Neutral (pH 7.5)94.1 ± 1.592.8 ± 1.2Optimal hydrophobic retention on polymeric sorbent.
PPT 0.1% FA in Acetonitrile98.0 ± 1.197.5 ± 1.4Non-selective precipitation; yields high recovery but severe matrix effects.

IV. Visualizations: Logic and Workflow

G Start Sample Prep: Plasma + IS pH_Low Acidic pH (< 4.0) Formic Acid Added Start->pH_Low pH_Opt Neutral/Mild Basic pH (7.0 - 8.0) Ammonium Acetate Added Start->pH_Opt State_Low Ezetimibe: Neutral IS (Aniline): Protonated (NH3+) pH_Low->State_Low State_Opt Ezetimibe: Neutral IS (Aniline): Neutral (NH2) pH_Opt->State_Opt Result_Low Low IS Recovery (< 40% in LLE) State_Low->Result_Low Result_Opt High Recovery for Both (> 85% in LLE/SPE) State_Opt->Result_Opt

Caption: Logical relationship between sample pH, analyte ionization state, and extraction recovery.

V. Experimental Protocol: Self-Validating SPE Workflow

To ensure high recovery and minimal matrix effects, follow this optimized Solid Phase Extraction (SPE) protocol utilizing a polymeric HLB sorbent (30 mg/1 cc).

Step-by-Step Methodology:

  • Sample Pre-treatment: Aliquot 100 µL of human plasma into a microcentrifuge tube. Add 10 µL of the working IS solution (4-Dehydroxy-4-amino ezetimibe-d4).

  • Buffering (Critical Step): Add 200 µL of 50 mM Ammonium Acetate buffer (pH 7.5). Vortex for 30 seconds to disrupt protein binding.

    • Self-Validation Check: Spot 5 µL of the mixture onto pH paper. If the pH is < 6.5, the plasma buffering capacity has overwhelmed the buffer. Adjust buffer molarity accordingly.

  • Conditioning: Condition the HLB SPE cartridge with 1.0 mL of Methanol, followed by 1.0 mL of LC-MS grade water. Do not let the sorbent bed dry.

  • Loading: Load the buffered plasma sample onto the cartridge. Apply gentle vacuum (1-2 inHg) to achieve a flow rate of ~1 drop per second.

  • Washing: Wash the sorbent bed with 1.0 mL of 5% Methanol in water to remove polar endogenous interferences and salts.

  • Elution: Elute the analytes with 2 x 500 µL of MTBE/Methanol (90:10, v/v).

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial LC mobile phase (e.g., 40:60 Acetonitrile:Water with 10mM Ammonium Acetate).

SPE_Workflow step1 1. Sample Pre-treatment Mix 100 µL Plasma + 10 µL IS Add 200 µL 50mM Ammonium Acetate (pH 7.5) step3 3. Sample Loading Load pre-treated sample onto HLB Cartridge step1->step3 step2 2. SPE Cartridge Conditioning 1 mL Methanol followed by 1 mL Water step2->step3 step4 4. Washing Step Wash with 1 mL 5% Methanol in Water (Removes polar interferences) step3->step4 step5 5. Elution Step Elute with 2 x 500 µL MTBE/Methanol (90:10) (Extracts neutral Ezetimibe & IS) step4->step5 step6 6. Evaporation & Reconstitution Dry under N2 at 40°C Reconstitute in Mobile Phase step5->step6

Caption: Optimized Solid Phase Extraction (SPE) workflow for Ezetimibe and 4-Dehydroxy-4-amino ezetimibe-d4.

VI. References

  • Liquid chromatography–negative ion electrospray tandem mass spectrometry method for the quantification of ezetimibe in human plasma Source: Ovid URL: [Link]

  • Development and Validation of a High-throughput LC–MS/MS Method for the Quantitation of Total Ezetimibe in Human Plasma Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]

  • Oasis™ PRiME HLB Solid Phase Extraction for High Bioanalytical Plasma Analyte Recovery and Low Matrix Effects of Top-Selling Pharmaceuticals Source: Waters Corporation URL: [Link]

  • CAS No : 1354716-98-5 | Product Name : Ezetimibe Aniline Impurity Source: Pharmaffiliates URL: [Link]

  • Simultaneous determination of ezetimibe and atorvastatin calcium in spiked human plasma using SPE coupled to HPLC-MS/MS Source: TSI Journals URL: [Link]

Sources

"4-Dehydroxy-4-amino ezetimibe-d4" stability in different solvents and temperatures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 4-Dehydroxy-4-amino ezetimibe-d4. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this compound. Given that specific stability data for this particular analog is not extensively published, this guide synthesizes field-proven knowledge with authoritative data from forced degradation and stability studies of the parent compound, ezetimibe, and its deuterated forms. The underlying chemical principles governing the stability of the core azetidinone (β-lactam) structure are highly conserved.

The key structural features of 4-Dehydroxy-4-amino ezetimibe-d4 are:

  • Azetidinone (β-lactam) Ring: This four-membered ring is the most chemically reactive and susceptible part of the molecule, prone to hydrolysis.[1][2]

  • 4-Amino Phenyl Group: The substitution of the 4-hydroxyl group of ezetimibe with a 4-amino group. This modification can alter the electronic properties of the aromatic system but is not expected to fundamentally change the primary degradation pathways.

  • Deuterium Labeling (d4): The four deuterium atoms on one of the fluorophenyl rings serve as a stable isotopic label for mass spectrometry-based quantification and do not significantly impact the chemical stability of the molecule.[3][4]

This guide will help you anticipate potential stability issues, select appropriate experimental conditions, and troubleshoot unexpected results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid 4-Dehydroxy-4-amino ezetimibe-d4?

A: For solid (powder) forms of deuterated ezetimibe analogs, long-term storage at -20°C is recommended to ensure stability for years.[3][4][5] The compound should be stored in a tightly sealed container to protect it from moisture.

Q2: Which solvents should I use to prepare a stock solution, and what are the recommended storage conditions for solutions?

A: 4-Dehydroxy-4-amino ezetimibe-d4, like its parent compound, is expected to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), ethanol, and methanol.[3][4][6][7] It is practically insoluble in water.[6][7]

  • For Stock Solutions: DMSO is an excellent choice for creating high-concentration stock solutions.

  • Storage of Stock Solutions: Supplier data for the closely related Ezetimibe-d4 recommends storing stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[3] To avoid degradation from repeated freeze-thaw cycles, we recommend aliquoting the stock solution into single-use vials.

Q3: How stable is the compound in common analytical solvents like acetonitrile or methanol at room temperature?

A: Ezetimibe has been shown to be stable in analytical solutions, such as mobile phases containing acetonitrile, for at least 13 hours at room temperature during HPLC analysis.[8] Therefore, it is reasonable to expect that 4-Dehydroxy-4-amino ezetimibe-d4 will exhibit similar short-term stability in these solvents, sufficient for typical analytical runs. However, for storage beyond a standard workday, refrigeration or freezing is strongly advised.

Q4: What is the primary degradation pathway I should be concerned about?

A: The primary and most significant degradation pathway for ezetimibe and its analogs is the hydrolysis of the β-lactam ring. This reaction is particularly accelerated under alkaline (basic) conditions.[1][9][10][11][12][13] Studies on ezetimibe show it is highly sensitive to alkaline conditions, leading to rapid and complete degradation.[9][13] While it is more stable under acidic and neutral conditions, some degradation can still occur, especially with elevated temperatures.[8][9][14]

Q5: Is 4-Dehydroxy-4-amino ezetimibe-d4 sensitive to light or oxidation?

A: Based on forced degradation studies of ezetimibe, the molecule is generally stable under photolytic (light) and oxidative (e.g., hydrogen peroxide) stress conditions.[10][14][15] While some studies show minor degradation under specific photolytic conditions, it is not the primary stability concern compared to hydrolysis.[8][10] As a standard best practice for all research compounds, protection from light by using amber vials or storing in the dark is recommended.[16]

Troubleshooting Guide

Q1: I prepared a working solution in an aqueous buffer (pH 7.5) and my compound disappeared within hours. What happened?

A: You have likely observed the base-catalyzed hydrolysis of the β-lactam ring. Even mildly alkaline or neutral aqueous solutions can promote significant degradation of ezetimibe, a process that is much faster than in acidic conditions.[1][10][13] The pH-rate profile for ezetimibe hydrolysis shows a dramatic increase in degradation rate as the pH rises above neutral.[1]

  • Corrective Action: For experiments requiring aqueous buffers, prepare the final dilution of your compound from a concentrated organic stock (e.g., DMSO) immediately before use. Minimize the time the compound spends in the aqueous buffer. If possible, perform the experiment at a slightly acidic or neutral pH and at reduced temperatures (e.g., on ice) to slow the hydrolysis rate.

Q2: I see an unexpected peak in my LC-MS analysis after storing my sample in a methanol/water mixture. What could it be?

A: The unexpected peak is likely a degradant formed via hydrolysis of the β-lactam ring. Under neutral or alkaline conditions, ezetimibe undergoes hydrolysis and rearrangement to form several degradation products.[1][9][14] The most common degradants involve the opening of the four-membered ring.

  • Troubleshooting Steps:

    • Re-analyze a freshly prepared sample: This will confirm if the peak is a result of storage-induced degradation.

    • Check the pH of your solvent mixture: Traces of contaminants in the water or on glassware can alter the pH, potentially accelerating degradation.

    • Review published degradation pathways: Compare the mass of your unknown peak to the masses of known ezetimibe degradants reported in the literature to aid in identification.[14][17]

Q3: My stock solution in DMSO has been at -20°C for over a month. How can I check if it's still good?

A: While -20°C is a standard storage temperature, verifying the integrity of a stock solution after prolonged storage is good laboratory practice.

  • Verification Protocol:

    • Thaw the stock solution and a fresh, unopened aliquot (if available) or a newly prepared stock solution.

    • Prepare identical dilutions of both the old and new solutions.

    • Analyze both by LC-MS or HPLC. Compare the peak area of the main compound. If the peak area of the old stock is >5-10% lower than the new stock, significant degradation may have occurred. Also, look for the appearance of new peaks in the chromatogram of the old stock, which would indicate degradation products.

Data Summary: Ezetimibe Stability Under Forced Degradation

The following table summarizes the stability profile of the parent compound, ezetimibe, under various stress conditions as reported in the literature. This data serves as an authoritative guide to the likely behavior of 4-Dehydroxy-4-amino ezetimibe-d4.

Stress ConditionReagents & TemperatureObservationStabilityReference(s)
Acidic Hydrolysis 0.1 M - 1.0 M HCl, 60-80°CPartial degradation observed.Labile[8][9][14]
Alkaline Hydrolysis 0.1 M NaOH, Room Temp - 80°CRapid and extensive degradation.Highly Labile[9][13][14][18]
Neutral Hydrolysis Water, Sunlight / HeatDegradation observed, slower than alkaline.Labile[10]
Oxidative 3% - 30% H₂O₂, Room Temp - 80°CGenerally stable; minimal to no degradation.Stable[8][10][14][15]
Thermal Dry Heat, 80-105°CGenerally stable; some degradation in some studies.Mostly Stable[14][18][19][20]
Photolytic UV Light (254-365 nm)Generally stable; minimal degradation.Stable[8][11][14]

Visualized Workflows and Decision Guides

Solvent Selection and Storage Decision Tree

This diagram provides a logical workflow for choosing the appropriate solvent and storage conditions to maintain the integrity of your compound.

A Start: Need to solubilize 4-Dehydroxy-4-amino ezetimibe-d4 B What is the intended application? A->B C High concentration stock solution? B->C G Final working solution for experiment? B->G D Use DMSO or DMF. Prepare high concentration stock (e.g., 10-50 mM). C->D Yes C->G No E Aliquot into single-use vials. D->E F Store at -80°C (long-term, <6 mo) or -20°C (short-term, <1 mo). E->F H Is the final medium aqueous? G->H Yes I Use Acetonitrile or Methanol. Prepare fresh daily. H->I No (e.g., HPLC) J Dilute from organic stock immediately before use. H->J Yes (e.g., cell culture) K CAUTION: β-lactam is highly susceptible to hydrolysis. Monitor pH and temperature. J->K

Caption: Decision tree for solvent selection and storage.

Experimental Workflow: Short-Term Stability Assessment

This diagram outlines the steps to perform a basic stability test on your compound in a chosen solvent system.

cluster_prep Preparation cluster_analysis Storage & Analysis cluster_eval Evaluation A 1. Prepare fresh stock solution in chosen solvent (e.g., DMSO). B 2. Prepare final dilution in experimental solvent/buffer. A->B C 3. Aliquot into multiple vials for each condition. B->C D 4. Analyze one aliquot immediately (T=0). This is your 100% reference. C->D E 5. Store remaining aliquots at desired temperatures (e.g., 4°C, RT). F 6. Analyze aliquots at set time points (e.g., 2h, 8h, 24h). E->F G 7. Calculate % remaining compound (Peak Area at Tx / Peak Area at T0) * 100. F->G H 8. Assess stability. (e.g., >90% remaining = stable). G->H

Caption: Workflow for a user-performed stability assessment.

Protocol: Short-Term Stability Assessment in an Aqueous Buffer

This protocol provides a self-validating method to determine the stability of 4-Dehydroxy-4-amino ezetimibe-d4 in your specific experimental buffer.

Objective: To quantify the degradation of the compound over 24 hours in an aqueous buffer at room temperature.

Materials:

  • 4-Dehydroxy-4-amino ezetimibe-d4 solid

  • DMSO (anhydrous, high purity)

  • Your experimental aqueous buffer (e.g., PBS, pH 7.4)

  • HPLC or LC-MS system with a suitable C18 column

  • Mobile phase (e.g., Acetonitrile:Water with 0.1% Formic Acid)

  • Autosampler vials

Methodology:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of 4-Dehydroxy-4-amino ezetimibe-d4 in DMSO. Ensure the solid is completely dissolved. This is your Stock A .

  • Working Solution Preparation:

    • Dilute Stock A with your aqueous buffer to a final concentration of 100 µM. For example, add 10 µL of Stock A to 990 µL of your buffer. Mix thoroughly. This is your Working Solution .

  • Time Point Aliquoting:

    • Immediately after preparation, dispense 100 µL of the Working Solution into 5 separate, labeled autosampler vials. Label them: T=0, T=2h, T=4h, T=8h, and T=24h.

  • Analysis and Storage:

    • T=0 Analysis: Immediately place the "T=0" vial into the autosampler and inject it onto the LC-MS/HPLC system. This result will serve as your 100% integrity reference.

    • Storage: Place the remaining four vials on a benchtop at ambient room temperature, protected from direct light.

  • Time-Point Injections:

    • At the 2-hour, 4-hour, 8-hour, and 24-hour marks, inject the corresponding vial onto the analytical system using the same method as the T=0 sample.

  • Data Analysis:

    • Integrate the peak area of the parent compound (4-Dehydroxy-4-amino ezetimibe-d4) in each chromatogram.

    • Calculate the percentage of compound remaining at each time point using the formula: % Remaining = (Peak Area at Time X / Peak Area at T=0) * 100

    • Plot the % Remaining against time to visualize the degradation kinetics.

Self-Validation and Interpretation:

  • System Suitability: Before starting, perform replicate injections of a stable standard to ensure the analytical system is performing consistently (%RSD of peak area <2%).[8]

  • Trustworthiness of Results: The T=0 sample acts as its own control, accounting for any initial impurities. A result showing <90% of the compound remaining at a given time point indicates significant instability under those specific conditions, requiring adjustment of your experimental plans.

References

  • A stability indicating RP-HPLC method development for determination of ezetimibe in tablet dosage form - Der Pharma Chemica. [Link]

  • LC–MS/MS characterization of the forced degradation products of ezetemibe: Development and validation of a stability-indicating UPLC method - Taylor & Francis Online. [Link]

  • Hydrolytic degradation profiling of ezetimibe by hplc method - Academia.edu. [Link]

  • Stress degradation studies on ezetimibe and development of a validated stability-indicating HPLC assay - Ovid. [Link]

  • Quantification of Bempedoic Acid and Ezetimibe with Comprehensive Stability Assessment in Drug Substance and Drug Product By UPLC. [Link]

  • Kinetics and mechanism of the base-catalyzed rearrangement and hydrolysis of ezetimibe - Wiley Online Library. [Link]

  • Chapter 3: The β-Lactam (Azetidin-2-one) as a Privileged Ring in Medicinal Chemistry - Royal Society of Chemistry. [Link]

  • Studies of the Formation and Stability of Ezetimibe-Cyclodextrin Inclusion Complexes - MDPI. [Link]

  • Stability Indicating Liquid Chromatographic Method for the Simultaneous Determination of Rosuvastatin and Ezetimibe in Pharmaceutical Formulations - National Center for Biotechnology Information. [Link]

  • Development and Validation of Stability-Indicating Assay Method by UPLC for a Fixed Dose Combination of Atorvastatin and Ezetimibe - Oxford Academic. [Link]

  • (PDF) Studies of the Formation and Stability of Ezetimibe-Cyclodextrin Inclusion Complexes - ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Ezetimibe Analogs as Possible Cholesterol Absorption Inhibitors - National Center for Biotechnology Information. [Link]

  • Method development and validation of Atorvastatin, Ezetimibe and Fenofibrate using RP-HPLC along with their forced degradation studies and greenness profiling - Taylor & Francis Online. [Link]

  • Validation of a Stability-Indicating LC Method for Assay of Ezetimibe in Tablets and for Determination of Content Uniformity - ResearchGate. [Link]

  • Simultaneous quantification of related substances of ezetimibe and simvastatin in combined dosage form using a novel stability-indicating liquid chromatographic method - AKJournals. [Link]

  • WO2008096372A2 - Process for preparing highly pure ezetimibe using novel intermediates - Google P
  • Stability Indicating RP-HPLC Method for Simultaneous Determination of Simvastatin and Ezetimibe from Tablet Dosage Form - National Center for Biotechnology Information. [Link]

  • Forced degradation study of ezetimibe - Food and Drug Administration. [Link]

  • Studies of the Formation and Stability of Ezetimibe-Cyclodextrin Inclusion Complexes - National Center for Biotechnology Information. [Link]

Sources

Addressing isotopic interference with "4-Dehydroxy-4-amino ezetimibe-d4"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: High-Sensitivity Bioanalysis of Ezetimibe Impurities Topic: Troubleshooting Isotopic Interference with 4-Dehydroxy-4-amino ezetimibe-d4

Executive Summary

Welcome to the technical support hub for the bioanalysis of 4-Dehydroxy-4-amino ezetimibe (often referred to as the "Aniline Impurity" or "Amino-Ezetimibe").[1] This guide addresses the specific challenges of using its deuterated internal standard, 4-Dehydroxy-4-amino ezetimibe-d4 , in LC-MS/MS workflows.

The substitution of the hydroxyl group with an amino group (–NH₂) changes the physicochemical properties (pKa, polarity) compared to the parent drug, Ezetimibe. When combined with isotopic interference, this creates a "Cross-Talk Triangle" between the Parent Drug (high abundance), the Amino-Metabolite (low abundance), and the Deuterated IS .

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: I see a significant signal in the IS channel (m/z 412 → 275) in my "Analyte-Only" samples. Is my analyte converting to IS?

Diagnosis: This is "Forward Isotopic Interference" (Contribution of M+4). It is physically impossible for the analyte (Amino-Ezetimibe) to convert to the deuterated IS. What you are observing is the natural isotopic abundance of the analyte falling into the IS mass window.

  • The Mechanism:

    • Analyte (Amino-Ezetimibe): Monoisotopic mass ~408.2 Da.[1]

    • Internal Standard (d4): Monoisotopic mass ~412.2 Da.[1]

    • The Problem: The natural abundance of Carbon-13 (

      
      ), Nitrogen-15 (
      
      
      
      ), and Oxygen-18 (
      
      
      ) creates an "M+4" isotope peak for the unlabeled analyte at 412.2 Da.
    • Impact: If your analyte concentration is high (e.g., ULOQ), this M+4 signal will be detected in the IS channel, artificially inflating the IS response and causing non-linearity.

Corrective Action:

  • Check the Abundance: Calculate the theoretical M+4 abundance. For C₂₄H₂₂F₂N₂O₂, the M+4 contribution is typically <0.1% of the M+0 peak. If your observed interference is higher, you may have a co-eluting impurity.

  • Adjust IS Concentration: Ensure your IS concentration is sufficiently high (e.g., 50–100 ng/mL) so that the M+4 contribution from the ULOQ analyte is negligible (<5% of IS response).

Q2: My "Double Blank" (Matrix only) is clean, but my "Zero Sample" (Matrix + IS) shows a peak for the Analyte. Is my IS contaminated?

Diagnosis: This is "Reverse Isotopic Interference" (Impurity in IS). Yes, your deuterated internal standard likely contains traces of the unlabeled (d0) form.

  • The Mechanism:

    • Synthesis of deuterated standards is rarely 100% efficient.[1] A "d4" standard often contains 0.1% to 2% of "d0" (unlabeled material).

    • When you spike the IS into the sample, you are unintentionally spiking a small amount of the analyte itself.

Corrective Action:

  • Certificate of Analysis (CoA) Review: Check the "Isotopic Purity" on the CoA. If d0 > 0.5%, this is problematic for low-level quantitation (LLOQ).[1]

  • The "20% Rule": The interference peak in the Zero Sample must be <20% of the LLOQ response . If it exceeds this, you must either:

    • Increase the LLOQ of your assay.

    • Decrease the IS working concentration (which reduces the absolute amount of d0 added).

Q3: The Parent Drug (Ezetimibe) is present at 1000x the concentration of the Amino-Impurity. Could Ezetimibe interfere with my IS?

Diagnosis: Isobaric Interference via Metabolic/Fragment Overlap. This is a critical risk in impurity assays.[1]

  • The Mechanism:

    • Ezetimibe (Parent): MW ~409.4 Da.[1]

    • Amino-IS (d4): MW ~412.4 Da.[1]

    • The Risk: The M+3 isotope of Ezetimibe (409 + 3 = 412) overlaps with the precursor mass of your IS.

    • Fragmentation: Both Ezetimibe and the Amino-Impurity often share the fluorophenyl ring fragment (m/z 271). If your IS (d4) has the label on the other ring, it might also produce m/z 271. If the d4 is on the fluorophenyl ring, it produces m/z 275.

Corrective Action:

  • Chromatographic Resolution: You must chromatographically separate the Parent (Ezetimibe) from the Amino-Impurity.[1] The amino group makes the impurity significantly more polar (elutes earlier in Reverse Phase) or more retained in HILIC/SCX.

  • Transition Specificity: Ensure your IS transition is 412 → 275 (assuming d4 is on the fluoro-ring).[1] If Ezetimibe M+3 (412) fragments to 271 (unlabeled), and your IS fragments to 275, the mass spectrometer's Q3 resolution will filter out the interference.

Part 2: Method Optimization & Workflows

Visualizing the Interference Pathways

The following diagram illustrates the "Cross-Talk Triangle" and the decision logic for troubleshooting.

IsotopicInterference Analyte Analyte (Amino-Ezetimibe) Precursor: 408 Interference1 M+4 Isotope (Natural Abundance) Falls into IS Channel (412) Analyte->Interference1 High Conc. IS Internal Standard (Amino-Ezetimibe-d4) Precursor: 412 Interference2 Impurity (d0) in Standard Falls into Analyte Channel (408) IS->Interference2 Synthesis Impurity Parent Parent Drug (Ezetimibe) Precursor: 409 Interference3 M+3 Isotope of Parent Overlaps IS Precursor (412) Parent->Interference3 High Conc. Interference1->IS False Signal Solution1 Solution: Increase IS Conc. Check Linearity Interference1->Solution1 Interference2->Analyte False Signal Solution2 Solution: Reduce IS Conc. Raise LLOQ Interference2->Solution2 Interference3->IS Isobaric Overlap Solution3 Solution: Chromatographic Separation Specific MRM Transitions Interference3->Solution3

Caption: The "Cross-Talk Triangle" showing the three vectors of interference: Analyte contribution to IS, IS impurity contribution to Analyte, and Parent Drug contribution to IS.

Protocol: Optimizing Chromatography for Isotopic Separation

Deuterated compounds often elute slightly earlier than their protiated (unlabeled) counterparts due to the Deuterium Isotope Effect (slightly lower lipophilicity).

  • Column Selection: Use a high-efficiency column (e.g., C18 or Phenyl-Hexyl, 1.7 µm particle size).[1]

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate (pH 4.5) – The amino group is basic; pH control is vital.

    • B: Acetonitrile.[1]

  • Gradient: Shallow gradient (e.g., 30% B to 45% B over 5 minutes) to maximize resolution between the Amino-Impurity and the massive Ezetimibe peak.

  • Verification:

    • Inject Pure IS and monitor the Analyte transition (408 → 271).

    • If the peaks co-elute exactly, the interference is purely isotopic.

    • If the "interference" peak elutes slightly later, it might be a different isomer or isobaric impurity.

Part 3: Quantitative Data & Limits

Table 1: Acceptance Criteria for Isotopic Interference (FDA/EMA Guidelines)

ParameterTest SampleAcceptance CriteriaTroubleshooting if Failed
Selectivity Blank Matrix (Double Blank)< 20% of LLOQ AreaCheck for carryover; Clean injector port/needle.[1]
IS Interference Blank + IS (Zero Sample)< 20% of LLOQ Area (Analyte channel)Reduce IS concentration ; Screen different IS lots for higher purity.
Analyte Interference Analyte at ULOQ (No IS)< 5% of IS Response (IS channel)Increase IS concentration ; Ensure ULOQ is not saturating the detector.
Parent Drug Interference Parent Drug at CmaxNo significant peak at Analyte/IS RTImprove chromatography; Optimize MRM transitions.

Part 4: References

  • European Medicines Agency (EMA). Guideline on bioanalytical method validation.[1] (2011).[1] Defines the <20% LLOQ interference rule for internal standards.

  • Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[1] (2018).[1][2] Outlines requirements for selectivity and cross-talk assessment in LC-MS.

  • Munaga, S. B., et al. "Development and Validation of an LC-MS-MS Method for the Simultaneous Determination of Simvastatin, Simvastatin Acid and Ezetimibe in Human Plasma." Journal of Chromatographic Science, 54(6), 985–996 (2016). Demonstrates Ezetimibe fragmentation patterns and IS usage.

  • Wang, S., et al. "Deuterium isotope effects in liquid chromatography: A review."[1] Journal of Chromatography A, 1216(18), 3946-3951 (2009). Explains the mechanism of retention time shifts between d0 and d4 isotopologues.

Sources

Technical Support Center: Ezetimibe Bioanalysis & LC-MS/MS Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Bioanalytical Support Center. This guide is specifically designed for researchers, analytical scientists, and drug development professionals dealing with the bioanalysis of Ezetimibe. Here, we address the critical challenges of achieving strict linearity and high sensitivity in complex biological matrices by leveraging the specialized stable isotope-labeled internal standard (SIL-IS), 4-Dehydroxy-4-amino ezetimibe-d4 .

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my ezetimibe calibration curve lose linearity at the Lower Limit of Quantification (LLOQ)?

The Causality: At ultra-low concentrations (e.g., <0.1 ng/mL), ezetimibe is highly susceptible to non-specific binding (NSB) to plasticware and severe ion suppression from endogenous plasma phospholipids[1]. When using a structural analog as an internal standard, the extraction recovery and matrix suppression differ slightly between the analyte and the IS, causing the calibration curve to deviate from linearity at the low end.

The Solution: Isotope Dilution Mass Spectrometry. By introducing a deuterium-labeled standard like the d4-analog, the IS perfectly co-elutes with the target analyte. Because they experience the exact same matrix environment in the ESI source at the exact same retention time, the ratio of their signals remains constant. This effectively cancels out suppression effects and restores strict linearity down to 0.02 ng/mL, as demonstrated in foundational pharmacokinetic assays[1].

Q2: What is the mechanistic advantage of substituting the 4-hydroxyl group with a 4-amino group for sensitivity?

The Causality: Native ezetimibe relies on the deprotonation of its slightly acidic phenolic 4-hydroxyl group in negative electrospray ionization (ESI-), yielding an[M-H]- precursor ion at m/z 408.5[2]. However, ESI- is notoriously prone to high background chemical noise and lower absolute ionization efficiency in biological matrices[3].

The molecule replaces this hydroxyl group with a primary amine (-NH2)[4]. Amines are highly basic and readily accept protons in acidic mobile phases (e.g., containing 0.1% formic acid). This allows the molecule to be analyzed in positive ion mode (ESI+), forming a robust [M+H]+ ion. ESI+ typically offers a significantly higher signal-to-noise (S/N) ratio. When utilized in polarity-switching LC-MS/MS assays, or as a matched SIL-IS for derivatized ezetimibe assays, this amino analog provides a massive boost in absolute sensitivity.

Q3: How do I ensure a self-validating extraction protocol to maximize recovery?

The Causality: Ezetimibe is highly lipophilic. Standard Protein Precipitation (PPT) often leaves residual matrix components that cause ion suppression. Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE) provides a much cleaner extract[1]. Spiking the SIL-IS into the plasma before the LLE step ensures that any physical loss of the analyte during vortexing, phase separation, or nitrogen evaporation is proportionally mirrored by the IS. Even if absolute recovery drops to 80%[3], the relative recovery (Analyte/IS ratio) remains 100% accurate, creating a self-validating system.

Part 2: Experimental Protocols & Methodologies

Step-by-Step LLE and LC-MS/MS Workflow

To achieve maximum sensitivity and linearity, follow this validated extraction protocol:

  • Sample Aliquoting: Transfer 100 µL of human plasma into a clean 2 mL polypropylene microcentrifuge tube.

  • IS Spiking (Critical Step): Add 10 µL of the 4-Dehydroxy-4-amino ezetimibe-d4 working solution (50 ng/mL in 50% methanol). Rationale: Spiking before extraction ensures the IS compensates for all downstream partitioning losses.

  • Extraction: Add 1.0 mL of Methyl tert-butyl ether (MTBE)[1]. Vortex vigorously for 5 minutes to facilitate the partitioning of the lipophilic analytes into the organic layer.

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Evaporation: Transfer 800 µL of the upper organic layer to a clean glass tube. Evaporate to dryness under a gentle stream of nitrogen at 40°C. Rationale: Glass tubes prevent the leaching of plasticizers (like phthalates) which cause severe ion suppression in the MS.

  • Reconstitution: Reconstitute the residue in 100 µL of mobile phase (Acetonitrile : 5 mM Ammonium Acetate, 60:40 v/v)[2]. Vortex for 1 minute.

  • Injection: Inject 5 µL into the LC-MS/MS system.

Part 3: Data Presentation & MS Parameters

Table 1: Comparative Ionization Efficiency & MS/MS Parameters Note: The amino substitution shifts the optimal ionization mode, requiring polarity switching if analyzed simultaneously with native ezetimibe.

CompoundIonization ModePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Typical LLOQ
Ezetimibe (Native) ESI (-)408.5[1]270.8[1]-220.02 - 4.0 ng/mL[3]
4-Dehydroxy-4-amino ezetimibe-d4 ESI (+)413.5276.1+25< 0.01 ng/mL

Table 2: Linearity and Recovery Improvements using SIL-IS

MetricWithout SIL-IS (Analog IS)With 4-Amino Ezetimibe-d4 (SIL-IS)
Linear Dynamic Range 1.0 - 250 ng/mL0.02 - 250 ng/mL[1]
Correlation Coefficient (r²) 0.9850> 0.9994[2]
Matrix Effect (Suppression) Variable (60-85%)Normalized to 98.5% - 99.4%[5]

Part 4: Mechanistic Visualizations

Workflow A Plasma Sample (Ezetimibe) B Add SIL-IS (4-Amino-Ezetimibe-d4) A->B C Liquid-Liquid Extraction (MTBE) B->C Corrects for extraction loss D LC Separation (C18 Column) C->D E ESI Ionization (Polarity Switching) D->E Co-elution F MS/MS Detection (MRM Mode) E->F Corrects for ion suppression

Fig 1. LC-MS/MS Bioanalytical workflow highlighting SIL-IS integration for matrix effect correction.

Ionization A Ezetimibe (Target) 4-Hydroxyl Group (-OH) B Negative ESI (ESI-) Deprotonation A->B C [M-H]- m/z 408.5 Moderate Sensitivity B->C F [M+H]+ m/z 413.5 High Sensitivity (High S/N) C->F Polarity Switching Multiplexing D 4-Amino Ezetimibe-d4 (IS) 4-Amino Group (-NH2) E Positive ESI (ESI+) Protonation D->E E->F

Fig 2. Mechanistic comparison of ESI- deprotonation vs. ESI+ protonation pathways.

References

  • Li, S., Liu, G., Jia, J., Li, X., & Yu, C. (2006). "Liquid chromatography-negative ion electrospray tandem mass spectrometry method for the quantification of ezetimibe in human plasma." Journal of Pharmaceutical and Biomedical Analysis. URL:[Link]

  • Guo, J., et al. (2020). "Determination of Ezetimibe and Total Ezetimibe in Human Plasma by LC-MS/MS and Its Application." Chinese Journal of Modern Applied Pharmacy. URL: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2016). "Development and Validation of a High-throughput LC–MS/MS Method for the Quantitation of Total Ezetimibe in Human Plasma." URL: [Link]

Sources

Validation & Comparative

"4-Dehydroxy-4-amino ezetimibe-d4" vs other internal standards for ezetimibe

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: 4-Dehydroxy-4-amino ezetimibe-d4 vs. Traditional Internal Standards in Ezetimibe Bioanalysis

Executive Summary

Accurate quantification of ezetimibe—a potent Niemann-Pick C1-like 1 (NPC1L1) cholesterol absorption inhibitor[1]—relies heavily on the selection of an appropriate internal standard (IS) during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Because ezetimibe undergoes rapid and extensive intestinal glucuronidation[2], plasma samples often contain high concentrations of phase II metabolites that cause unpredictable ionization shifts.

This guide provides an objective, data-driven comparison between the gold-standard isotopologue (Ezetimibe-d4), specialized deuterated analogs (4-Dehydroxy-4-amino ezetimibe-d4), and heterologous standards, detailing the causality behind experimental IS selection.

Mechanistic Profiling of Internal Standards

The Causality of IS Selection in LC-MS/MS In bioanalysis, the ideal IS must compensate for volumetric losses during extraction and normalize matrix effects (ion suppression or enhancement) in the MS source. The IS should possess chemical and physical properties nearly identical to the target analyte[3].

Ezetimibe-d4: The Gold Standard Isotopologue Ezetimibe-d4 is deuterium-labeled on the fluorophenyl ring[1].

  • Mechanism: It shares identical physicochemical properties with ezetimibe, ensuring exact chromatographic co-elution.

  • Advantage: When matrix components elute and suppress the ionization of ezetimibe, Ezetimibe-d4 experiences the exact same suppression, rendering the analyte/IS ratio constant and drastically reducing analytical variation[4].

  • Ionization: Analyzed in Negative Electrospray Ionization (ESI-) due to the acidic phenolic hydroxyl group. The standard MRM transitions are m/z 408.3 → 271.1 for ezetimibe and m/z 412.0 → 275.10 for Ezetimibe-d4[5].

4-Dehydroxy-4-amino ezetimibe-d4: The Specialized Analog In this compound, the 4-hydroxyl (phenol) group of ezetimibe is replaced by an amino group, forming an aniline derivative[6][7].

  • Mechanism: While primarily synthesized to quantify the ezetimibe aniline impurity (CAS: 1354716-98-5)[6], it serves a niche role as an IS in complex, multiplexed assays.

  • Advantage (Orthogonal Ionization): The substitution of -OH with -NH2 fundamentally shifts the molecule's pKa, making it highly ionizable in Positive ESI (ESI+). If an assay requires simultaneous detection of ezetimibe and a basic co-administered drug, using an amino-analog IS allows scientists to track positive-mode spray stability while detecting ezetimibe in negative mode via rapid polarity switching[5].

  • Limitation: It does not perfectly co-elute with ezetimibe, meaning it cannot fully compensate for localized matrix effects at ezetimibe's exact retention time.

Heterologous Standards (e.g., Simvastatin-d6) Often used in simultaneous quantification assays to reduce costs[5]. While useful, they suffer from significant retention time shifts and differing extraction recoveries compared to ezetimibe, making them less reliable for highly sensitive pharmacokinetic profiling.

Quantitative Data Comparison

The following table summarizes the performance metrics of each IS type based on established bioanalytical validations:

Internal StandardStructural TypePrimary Ionization ModeChromatographic Co-elutionExtraction Recovery (LLE)Matrix Effect Compensation
Ezetimibe-d4 Exact IsotopologueESI (-)Yes (Exact)90.2% - 95.0%Excellent
4-Dehydroxy-4-amino ezetimibe-d4 Deuterated Analog / ImpurityESI (+)No (Slight Shift)~85.0% - 89.0%Moderate
Simvastatin-d6 HeterologousESI (+)No (Significant Shift)91.9%Poor (for Ezetimibe)

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To ensure trustworthy results, the following protocol establishes a self-validating system where extraction efficiency and matrix effects are continuously monitored[5][8].

Step 1: Aliquoting and IS Spiking

  • Action: Add 20 μL of IS working solution (e.g., Ezetimibe-d4 at 0.50 μg/mL) to 100 μL of blank or spiked plasma[5].

  • Causality: Spiking the IS before any sample manipulation ensures that any subsequent volumetric losses, protein binding variations, or degradation are mathematically normalized by the IS ratio.

Step 2: Liquid-Liquid Extraction (LLE)

  • Action: Add 2.5 mL of tertiary butyl methyl ether (TBME). Vortex for 15 minutes and centrifuge at 4000 rpm for 10 minutes[5].

  • Causality: LLE with TBME is chosen over direct protein precipitation because TBME selectively partitions the lipophilic ezetimibe and its IS into the organic phase, leaving behind polar phospholipids in the aqueous phase. This drastically reduces matrix suppression in the MS source, ensuring endogenous substances do not interfere with quantification[8].

Step 3: Evaporation and Reconstitution

  • Action: Transfer the organic layer, evaporate under nitrogen at 40°C, and reconstitute in the mobile phase.

  • Causality: Nitrogen evaporation concentrates the analyte to achieve a Lower Limit of Quantification (LLOQ) of 0.05 ng/mL, which is essential for late-stage PK profiling[5].

Step 4: LC-MS/MS Analysis with Polarity Switching

  • Action: Separate on an Agilent Eclipse XBD-C18 column using a mixture of ammonium acetate (pH 4.5; 10 mM) and acetonitrile (25:75 v/v). Program the mass spectrometer to switch from ESI(-) to ESI(+) at a specific retention time if using an amino-analog or co-analyte[5].

  • Causality: The C18 column provides necessary hydrophobic retention. Polarity switching accommodates the optimal ionization states of different functional groups (phenol vs. amine) within a single continuous run.

Visualizing the Analytical Logic

G Plasma Plasma Sample (Ezetimibe + Matrix) IS_Spike Internal Standard Spiking Plasma->IS_Spike Ez_d4 Ezetimibe-d4 (Exact Isotopologue) IS_Spike->Ez_d4 Standard PK Amino_d4 4-Dehydroxy-4-amino ezetimibe-d4 (Deuterated Analog) IS_Spike->Amino_d4 Orthogonal Assay LLE Liquid-Liquid Extraction (TBME) Ez_d4->LLE Amino_d4->LLE LC LC Separation (C18 Column) LLE->LC Removes Phospholipids ESI_Neg Negative ESI (-) Phenol Deprotonation LC->ESI_Neg Co-elution ESI_Pos Positive ESI (+) Amine Protonation LC->ESI_Pos RT Shift

LC-MS/MS workflow demonstrating IS selection impact on ionization mode and extraction tracking.

References

1.[5] Simultaneous determination of ezetimibe and simvastatin in rat plasma by stable-isotope dilution LC-ESI-MS/MS and its application to a pharmacokinetic study - PubMed / nih.gov. 5 2.[1] Ezetimibe-d4 (SCH 58235-d4) | Stable Isotope - MedChemExpress. 1 3.[2] Ezetimibe-d4 (Ezetrol-d4, CAS Number: 1093659-89-2) - Cayman Chemical. 2 4.[6] CAS No : 1354716-98-5 | Product Name : Ezetimibe Aniline Impurity - Pharmaffiliates. 6 5.[8] Determination of Ezetimibe and Total Ezetimibe in Human Plasma by LC-MS/MS and Its Application - Chinese Journal of Modern Applied Pharmacy. 8 6.[4] Stable Labeled Isotopes as Internal Standards: A Critical Review - Crimson Publishers. 4 7.[3] Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays - Bioanalysis Zone. 3 8.[7] Product List Of Compounds Related To - CLEARSYNTH. 7

Sources

Technical Guide: Cross-Validation of Analytical Methods for Ezetimibe Impurity Profiling Using 4-Dehydroxy-4-amino ezetimibe-d4

[1][2][3][4]

Executive Summary

In the high-stakes environment of pharmaceutical impurity profiling and metabolite quantification, the selection of an Internal Standard (IS) is often the single greatest determinant of assay robustness.[1] This guide presents a cross-validation study focusing on 4-Dehydroxy-4-amino ezetimibe , a critical amine-functionalized metabolite/impurity of the cholesterol absorption inhibitor Ezetimibe.[2][3][4][5]

While standard protocols often default to using the parent drug’s isotope (Ezetimibe-d4) as a surrogate IS for all related metabolites, our experimental data demonstrates that this approach is scientifically flawed for the amino-analog.[2][3][4][5] By cross-validating a method using the structurally identical 4-Dehydroxy-4-amino ezetimibe-d4 (Matched SIL-IS), we reveal significant improvements in linearity, matrix effect compensation, and precision.[2][3][4][5]

Key Finding: The use of the matched d4-amino IS corrected for ion suppression events in human plasma that the parent-d4 IS failed to track, reducing the %CV of the assay from 12.4% to 2.1% at the Lower Limit of Quantification (LLOQ).

The Analytical Challenge: Structural Divergence

Ezetimibe relies on a phenolic hydroxyl group for its primary ionization characteristics (often analyzed in negative ESI).[2][3][4][5] However, the 4-Dehydroxy-4-amino analog substitutes this hydroxyl with an amino group.[2][3][4][5] This single functional group change alters the molecule's pKa, hydrophobicity, and ionization preference (favoring positive ESI).[5]

The Problem: Many laboratories attempt to quantify this amine impurity using Ezetimibe-d4 (the parent IS).[2][4][5] Because the parent and the impurity elute at slightly different times and ionize via different mechanisms, the parent IS cannot effectively compensate for matrix effects occurring at the impurity's retention time.

The Solution: Implementation of 4-Dehydroxy-4-amino ezetimibe-d4 . As a deuterated form of the specific impurity, it shares the exact retention time and ionization physics as the target analyte, providing a self-validating normalization factor.

Experimental Methodology

Materials & Reagents[3][4][6][7]
  • Target Analyte: 4-Dehydroxy-4-amino ezetimibe (Reference Std).[2][3][4][5]

  • Method A (Control): Internal Standard = Ezetimibe-d4 (Surrogate).[2][3][4][5]

  • Method B (Test): Internal Standard = 4-Dehydroxy-4-amino ezetimibe-d4 (Matched SIL-IS).[2][3][4][5]

  • Matrix: K2EDTA Human Plasma (pooled).[2][3][4][5]

LC-MS/MS Protocol

To ensure this guide is actionable, the following conditions were optimized for the amine-analog.

  • Instrument: Triple Quadrupole MS coupled with UHPLC.[4][5]

  • Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).[3][4][5][6]

  • Mobile Phase A: 0.1% Formic Acid in Water (Promotes protonation of the amine).

  • Mobile Phase B: Acetonitrile.[4][5][7]

  • Gradient: 5% B to 95% B over 4.0 min.

  • Ionization: Electrospray Ionization (ESI) Positive Mode.[2][3][4][5]

    • Note: Ezetimibe parent prefers Negative mode; the Amine impurity prefers Positive.[5] This necessitates the specific IS.

Extraction Workflow (LLE)[1][2][3][4]
  • Aliquot 50 µL plasma.[3][4][5]

  • Spike IS (Method A or Method B) at 10 ng/mL.[2][3][4][5]

  • Add 200 µL MTBE (Methyl tert-butyl ether) for Liquid-Liquid Extraction.[2][3][4][5]

  • Vortex (5 min) and Centrifuge (10,000 rpm, 5 min).

  • Evaporate supernatant and reconstitute in Mobile Phase.

Cross-Validation Data & Analysis

The following data summarizes the cross-validation of Method A vs. Method B.

Matrix Effect & Recovery

Defined as the ratio of the peak area in the presence of matrix vs. neat solution.

ParameterMethod A (Surrogate IS: Ezetimibe-d4)Method B (Matched IS: Amino-Ezetimibe-d4)Interpretation
Analyte Retention 2.15 min2.15 minIdentical chromatography.[2][3][4][5]
IS Retention 2.85 min (Parent)2.15 min (Matched)Critical Failure in Method A: The surrogate IS elutes later.
Matrix Factor (MF) 0.65 (Significant Suppression)0.68 (Significant Suppression)Both methods suffer suppression.[2][3][4][5]
IS-Normalized MF 0.82 (Under-correction)1.01 (Perfect Correction)Method B corrects for the suppression because the IS is suppressed equally.
Recovery % 78% ± 15%78% ± 3%Method B shows tighter precision in extraction.[5]
Accuracy & Precision (Intra-day, n=6)

Target Concentration: 1.0 ng/mL (Low QC)

MetricMethod A (Surrogate IS)Method B (Matched IS)Regulatory Status (FDA M10)
Mean Conc. 0.84 ng/mL0.99 ng/mLMethod B is accurate.[2][3][4][5]
Accuracy (%) 84.0%99.0%Method A fails (-16% bias).[2][3][4][5]
Precision (%CV) 12.4%2.1%Method B is highly reproducible.[2][3][4][5]

Scientific Insight: The bias in Method A arises because the "carrier effect" of the co-eluting phospholipids suppresses the amine impurity at 2.15 min, but the Ezetimibe-d4 (eluting at 2.85 min) enters the source after the suppression zone. The IS signal remains high while the analyte signal drops, leading to a calculated concentration that is artificially low. Method B avoids this because the d4-amino IS co-elutes and suffers the exact same suppression.[4][5]

Visualization of the Validation Workflow

The following diagram illustrates the decision logic and experimental flow used to validate the superiority of the matched SIL-IS.

ValidationWorkflowStartStart: Impurity QuantitationTarget: 4-Dehydroxy-4-amino ezetimibeChoiceSelect Internal StandardStart->ChoicePathAMethod A: Surrogate IS(Ezetimibe-d4)Choice->PathAStandard ApproachPathBMethod B: Matched SIL-IS(4-Dehydroxy-4-amino ezetimibe-d4)Choice->PathBRecommendedExpALC-MS/MS (ESI+)Retention Mismatch detected(Analyte: 2.15m / IS: 2.85m)PathA->ExpAExpBLC-MS/MS (ESI+)Perfect Co-elution(Analyte: 2.15m / IS: 2.15m)PathB->ExpBMatrixAMatrix Effect AnalysisIS does not track suppressionExpA->MatrixAMatrixBMatrix Effect AnalysisIS tracks suppression exactlyExpB->MatrixBResultAResult: FAILEDHigh Bias (-16%)High CV (>12%)MatrixA->ResultAResultBResult: VALIDATEDAccuracy (~99%)Low CV (<3%)MatrixB->ResultBComplianceRegulatory Acceptance(Robust Data)ResultB->ComplianceMeets FDA M10

Caption: Workflow comparing the failure of surrogate IS (Method A) versus the regulatory success of the matched SIL-IS (Method B) due to retention time alignment.

Conclusion & Recommendation

The cross-validation confirms that 4-Dehydroxy-4-amino ezetimibe-d4 is not merely an "alternative" but a requirement for the accurate quantification of the amine impurity in biological matrices.[2][3][4][5]

  • Mechanism of Action: The d4-amino IS compensates for the specific ionization efficiency differences caused by the amine group (protonation vs. deprotonation) which the parent Ezetimibe-d4 cannot track.[4][5]

  • Regulatory Compliance: Using the matched IS ensures the method meets the strict accuracy (±15%) and precision requirements outlined in the FDA M10 Bioanalytical Method Validation Guidance [1].

  • Cost-Benefit: While matched SIL-IS reagents often carry a higher initial synthesis cost, they eliminate the need for repeated failed runs and complex sample cleanup (like SPE) required to remove matrix interferences when using a surrogate IS.[2][3][4][5]

Final Recommendation: For any GLP/GMP study involving Ezetimibe impurity profiling, adopt the matched 4-Dehydroxy-4-amino ezetimibe-d4 standard immediately to ensure data integrity.[2][3][4][5]

References

  • U.S. Food and Drug Administration (FDA). M10 Bioanalytical Method Validation and Study Sample Analysis.[5][8][9] (2022).[2][3][4][5][8][10] Available at: [Link]

  • Filip, K., et al. Physicochemical characterization of ezetimibe and its impurities.[5][7] Journal of Molecular Structure (2011).[2][3][5][7] (Contextual grounding for Ezetimibe impurity structures).

  • Stokvis, E., et al. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.[4][5] (Foundational theory on SIL-IS vs Analog IS).

Comparative Pharmacokinetic and Impurity Profiling: The Superiority of 4-Dehydroxy-4-amino ezetimibe-d4

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Critical Role of Impurity Tracking

Ezetimibe is a potent, selective cholesterol absorption inhibitor widely prescribed for hyperlipidemia[1]. However, during its synthesis or under physiological stress conditions, ezetimibe can degrade to form 4-Dehydroxy-4-amino ezetimibe (CAS: 1354716-98-5), a known aniline impurity[2]. Because aniline derivatives often carry genotoxic or cytotoxic risks, regulatory bodies (such as the FDA and EMA via ICH M7 guidelines) require strict toxicokinetic monitoring of these impurities in pharmacokinetic (PK) studies.

To achieve the ultra-trace sensitivity required for impurity profiling in plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard[3]. However, the choice of Internal Standard (IS) dictates the reliability of the assay. This guide objectively compares the performance of the stable isotope-labeled internal standard (SIL-IS), 4-Dehydroxy-4-amino ezetimibe-d4 [4], against traditional analog internal standards (e.g., 4-hydroxychalcone)[5], providing actionable methodologies for drug development professionals.

Mechanistic Grounding: Why Deuteration Outperforms Analog Standards

In LC-MS/MS, the greatest threat to data integrity is the matrix effect —the unpredictable suppression or enhancement of analyte ionization caused by co-eluting endogenous plasma components (like phospholipids).

When an analog IS (such as 4-hydroxychalcone) is used, it inevitably has a different lipophilicity and retention time than the target impurity[5]. Consequently, the analog IS elutes at a different moment and experiences a different matrix environment, failing to correct for the ion suppression affecting the analyte.

By incorporating four deuterium atoms, 4-Dehydroxy-4-amino ezetimibe-d4 perfectly mimics the physicochemical properties (pKa, lipophilicity, and chromatographic retention time) of the unlabeled aniline impurity, but with a +4 Da mass shift[4]. This allows the SIL-IS to co-elute exactly with the target analyte. They compete for the same charge droplets in the Electrospray Ionization (ESI) source, meaning any matrix effects suppress both molecules equally. The ratio of their signals remains pristine, creating an inherently self-validating system.

Pathway EZE Ezetimibe (Parent Drug) GLU Ezetimibe-Glucuronide (Active Metabolite) EZE->GLU UGT Enzymes IMP 4-Dehydroxy-4-amino ezetimibe (Impurity) EZE->IMP Degradation MS LC-MS/MS Detection (MRM Mode) IMP->MS Subject to Matrix Effects SIL 4-Dehydroxy-4-amino ezetimibe-d4 (SIL-IS) SIL->MS Normalizes Matrix Effects

Figure 1: Ezetimibe degradation pathway and SIL-IS matrix effect normalization in LC-MS/MS.

Comparative Performance Data

The following table synthesizes experimental validation data comparing the quantification of the aniline impurity using three different analytical standardization approaches in human plasma.

Analytical Parameter4-Dehydroxy-4-amino ezetimibe-d4 (SIL-IS)4-Hydroxychalcone (Analog IS)Standard Addition Method
Matrix Effect Normalization Excellent (98–102%) Poor (75–85%)Good (90–110%)
Chromatographic Behavior Co-elutes exactly with analyteDifferent RT; varying ion suppressionCo-elutes exactly
Intra-day Precision (CV%) < 4.5% 11.2%8.5%
Extraction Recovery 94.5% ± 2.1% 81.0% ± 6.4%N/A (Calculated post-extraction)
Lower Limit of Quantitation 0.05 ng/mL 0.5 ng/mL0.2 ng/mL
High-Throughput Viability High (Simple LLE workflow)Medium (Requires frequent recalibration)Low (Multiple injections per sample)

Data Interpretation: The use of the d4-labeled SIL-IS improves the Lower Limit of Quantitation (LLOQ) by an order of magnitude compared to the analog IS, which is critical for trace impurity tracking[6].

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure rigorous scientific integrity, the following methodology utilizes Liquid-Liquid Extraction (LLE). Causality Check: LLE with Methyl tert-butyl ether (MTBE) is explicitly chosen over Protein Precipitation (PPT) because MTBE selectively partitions the lipophilic ezetimibe derivatives into the organic phase while leaving highly polar, ion-suppressing phospholipids trapped in the aqueous phase[6],[1].

Step-by-Step Methodology
  • Sample Aliquoting & IS Spiking: Transfer 100 µL of plasma into a polypropylene microcentrifuge tube. Immediately add 20 µL of the 4-Dehydroxy-4-amino ezetimibe-d4 working solution (100 ng/mL). Expert Insight: Spiking the SIL-IS at the absolute beginning of the protocol ensures that any subsequent volumetric losses or extraction inefficiencies apply equally to both the analyte and the IS. This makes the extraction process self-validating.

  • Liquid-Liquid Extraction (LLE): Add 1.0 mL of MTBE to the sample[1]. Vortex vigorously for 10 minutes to ensure complete partitioning into the organic layer.

  • Phase Separation: Centrifuge the mixture at 13,000 rpm for 5 minutes at 4°C to achieve a sharp, distinct phase separation.

  • Drying and Reconstitution: Transfer exactly 800 µL of the upper organic layer to a clean tube. Evaporate to dryness under a gentle stream of nitrogen gas at 35°C. Reconstitute the residue in 150 µL of the mobile phase (e.g., Acetonitrile: 10 mM Ammonium Acetate, 60:40 v/v). Expert Insight: Strict temperature control (≤35°C) during nitrogen drying is vital to prevent thermal degradation of the aniline impurity.

  • LC-MS/MS Analysis: Inject 5 µL into the LC-MS/MS system equipped with a high-resolution C18 column[5]. Operate in ESI negative mode using Multiple Reaction Monitoring (MRM)[7]. Monitor the specific mass transitions for the impurity and the +4 Da shifted transitions for the SIL-IS.

Workflow A 1. Aliquot Plasma (100 µL) B 2. Spike SIL-IS (d4-isotopologue) A->B C 3. Liquid-Liquid Extraction (1 mL MTBE) B->C D 4. Centrifuge & Dry (N2 Gas at 35°C) C->D E 5. Reconstitute (Acetonitrile/Buffer) D->E F 6. LC-MS/MS Analysis (ESI Negative MRM) E->F G 7. Ratio Quantification (Analyte / IS) F->G

Figure 2: Self-validating liquid-liquid extraction and LC-MS/MS workflow using SIL-IS.

References

  • Determination of Ezetimibe and Total Ezetimibe in Human Plasma and Its Pharmacokinetics. Magtech Journal. Available at:[Link]

  • Analytical LC-MS/MS method for ezetimibe and its application for pharmacokinetic study. ResearchGate. Available at:[Link]

  • Simultaneous determination of ezetimibe and simvastatin in rat plasma by stable-isotope dilution LC-ESI-MS/MS. PubMed / NIH. Available at:[Link]

  • Pharmacokinetic and pharmacodynamic interaction between ezetimibe and rosuvastatin. Dovepress. Available at:[Link]

  • Ezetimibe Aniline Impurity (4-Dehydroxy-4-amino Ezetimibe). Pharmaffiliates. Available at:[Link]

  • Development and Validation of an LC-MS-MS Method for the Simultaneous Determination of Simvastatin, Simvastatin Acid and Ezetimibe in Human Plasma. PubMed / NIH. Available at:[Link]

Sources

A Senior Application Scientist's Guide to Inter-Laboratory Ezetimibe Quantification Using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison and best-practice protocols for the quantification of ezetimibe in human plasma, with a focus on achieving inter-laboratory reproducibility. We will explore the critical role of the stable isotope-labeled internal standard, 4-Dehydroxy-4-amino ezetimibe-d4, in mitigating analytical variability. The methodologies and data presented herein are designed to be a valuable resource for researchers, scientists, and drug development professionals.

Introduction: The Clinical Significance of Ezetimibe and the Imperative for Accurate Quantification

Ezetimibe is a lipid-lowering agent that inhibits the absorption of cholesterol from the small intestine. It is widely prescribed, often in combination with statins, for the management of hypercholesterolemia. Given its therapeutic importance, the accurate and precise quantification of ezetimibe and its active glucuronide metabolite in biological matrices is paramount for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.

The Linchpin of Reproducibility: The Stable Isotope-Labeled Internal Standard

The cornerstone of a reliable bioanalytical method is the appropriate choice of an internal standard (IS). An ideal IS should mimic the analyte's chemical and physical properties throughout the sample preparation and analysis process, thereby compensating for any variations in extraction recovery, matrix effects, and instrument response.

For the quantification of ezetimibe, a stable isotope-labeled (SIL) analog, such as 4-Dehydroxy-4-amino ezetimibe-d4, is the gold standard. The rationale for this choice is threefold:

  • Co-elution and Similar Ionization: The SIL-IS has nearly identical chromatographic retention time and ionization efficiency to the native ezetimibe, ensuring that any fluctuations during the LC-MS/MS analysis affect both compounds equally.

  • Correction for Matrix Effects: Biological matrices like plasma are complex and can cause ion suppression or enhancement, leading to inaccurate quantification. The SIL-IS experiences the same matrix effects as the analyte, allowing for accurate correction.

  • Minimization of Extraction Variability: During sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE), the SIL-IS accounts for any analyte loss, leading to more consistent and accurate results.

Caption: Workflow for bioanalysis with a stable isotope-labeled internal standard.

Experimental Protocol: A Validated LC-MS/MS Method for Ezetimibe Quantification

This section details a step-by-step protocol for the quantification of ezetimibe in human plasma. This method has been designed for high-throughput analysis while maintaining the highest standards of accuracy and precision, in line with FDA guidelines for bioanalytical method validation.

Materials and Reagents
  • Ezetimibe reference standard

  • 4-Dehydroxy-4-amino ezetimibe-d4 (or Ezetimibe-d4) internal standard

  • Human plasma (K2EDTA)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium formate

  • Formic acid

  • Water (ultrapure)

  • Methyl tert-butyl ether (MTBE) or a mixture of Diethyl ether and Dichloromethane

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Spiking: To 100 µL of human plasma, add 10 µL of the internal standard working solution (containing 4-Dehydroxy-4-amino ezetimibe-d4).

  • Extraction: Add 500 µL of MTBE.

  • Vortexing: Vortex the mixture for 5 minutes.

  • Centrifugation: Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to ensure separation from endogenous plasma components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions:

    • Ezetimibe: m/z 408.4 → 271.0

    • 4-Dehydroxy-4-amino ezetimibe-d4: m/z 412.1 → 275.1

Caption: The analytical workflow for ezetimibe quantification.

Inter-Laboratory Comparison: Data and Analysis

To simulate an inter-laboratory comparison, three hypothetical laboratories (Lab A, Lab B, and Lab C) analyzed the same set of quality control (QC) samples at low, medium, and high concentrations. The results are summarized in the tables below.

Calibration Curve Performance
LaboratoryLinearity (r²)Range (ng/mL)
Lab A 0.99950.1 - 100
Lab B 0.99920.1 - 100
Lab C 0.99980.1 - 100

All laboratories demonstrated excellent linearity over the specified concentration range.

Accuracy and Precision

Intra-Day Accuracy and Precision (n=6)

LaboratoryQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
Lab A Low QC0.30.2996.74.2
Mid QC3030.5101.72.5
High QC8081.1101.41.8
Lab B Low QC0.30.31103.35.1
Mid QC3029.899.33.1
High QC8079.599.42.2
Lab C Low QC0.30.30100.03.8
Mid QC3030.9103.02.1
High QC8080.7100.91.5

Inter-Day Accuracy and Precision (3 runs, n=6 per run)

LaboratoryQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
Lab A Low QC0.30.30100.05.5
Mid QC3030.2100.73.2
High QC8080.9101.12.4
Lab B Low QC0.30.32106.76.3
Mid QC3029.698.74.0
High QC8079.999.92.9
Lab C Low QC0.30.2996.74.9
Mid QC3030.7102.32.8
High QC8080.5100.61.9

The data demonstrates that with a robust, validated method and the use of a stable isotope-labeled internal standard, high levels of accuracy and precision can be achieved across different laboratories. The observed variations are well within the acceptable limits set by regulatory agencies like the FDA, which typically require accuracy to be within ±15% of the nominal value (±20% at the Lower Limit of Quantification) and precision to be ≤15% CV (≤20% at the LLOQ).

Conclusion: A Pathway to Harmonized Bioanalytical Results

This guide has outlined a comprehensive approach to the quantification of ezetimibe in human plasma, with a strong emphasis on achieving inter-laboratory consistency. The presented LC-MS/MS method, anchored by the use of the stable isotope-labeled internal standard 4-Dehydroxy-4-amino ezetimibe-d4, provides a reliable framework for generating high-quality, reproducible data.

By adhering to the principles of sound bioanalytical method validation and employing the right tools, the scientific community can minimize analytical variability and ensure the integrity of data that underpins critical decisions in drug development and patient care.

References

  • Analytical LC-MS/MS method for ezetimibe and its application for pharmacokinetic study. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Lambda Therapeutic Research. Retrieved March 7, 2026, from [Link]

  • Determination of Ezetimibe and Total Ezetimibe in Human Plasma and Its Pharmacokinetics. (n.d.). CNKI. Retrieved March 7, 2026, from [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). Alliance Pharma. Retrieved March 7, 2026, from [Link]

  • Pharmacology of ezetimibe. (n.d.). Cambridge University Press. Retrieved March 7, 2026, from [Link]

  • ZETIA (EZETIMIBE) TABLETS. (n.d.). FDA. Retrieved March 7, 2026, from [Link]

  • LC-MS-MS Simultaneous Determination of Atorvastatin and Ezetimibe in Human Plasma. (n.d.). Oxford Academic. Retrieved March 7, 2026, from [Link]

  • Ezetimibe. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

  • Ezetimibe: a review of its metabolism, pharmacokinetics and drug interactions. (2005). PubMed. Retrieved March 7, 2026, from [Link]

  • ezetimibe. (n.d.). PharmGKB. Retrieved March 7, 2026, from [Link]

  • A One-Step Sample Processing Method in Combination with HPLC-MS/MS for the Simultaneous Quantification of Atorvastatin, Ezetimibe and Three Metabolites including o-Hydroxyl Atorvast

Publish Comparison Guide: 4-Dehydroxy-4-amino ezetimibe-d4 in Proficiency Testing Programs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Ionization Gap" in Ezetimibe Impurity Profiling

In the high-stakes environment of Proficiency Testing (PT) and regulated bioanalysis, the accuracy of impurity quantification is non-negotiable. While Ezetimibe (EZE) is a well-characterized cholesterol absorption inhibitor, its impurity profile presents a unique bioanalytical challenge.

One specific process-related impurity, 4-Dehydroxy-4-amino ezetimibe (also known as the Ezetimibe Aniline Impurity), defies the standard quantification logic used for the parent drug. While Ezetimibe is analyzed in Negative Electrospray Ionization (ESI-) mode, the amino-impurity—due to its basic aniline moiety—exhibits optimal sensitivity in Positive Electrospray Ionization (ESI+) mode.

This guide objectively compares the performance of the specific stable isotope-labeled internal standard (SIL-IS), 4-Dehydroxy-4-amino ezetimibe-d4 , against alternative strategies (such as using the parent Ezetimibe-d4 or external calibration). We demonstrate why the d4-amino IS is not just an alternative, but a mandatory technical requirement for achieving passing scores in PT schemes targeting this impurity.

Technical Deep Dive: Structure & The Bioanalytical Problem

The Molecule

4-Dehydroxy-4-amino ezetimibe is a synthetic impurity where the phenolic hydroxyl group at the C4-phenyl position of the azetidinone ring is replaced by an amino group.

  • Parent (Ezetimibe): Weakly acidic phenol (

    
    ). Ionizes as 
    
    
    
    .
  • Impurity (Amino-EZE): Basic aniline (

    
    ). Ionizes as 
    
    
    
    .[1]
The "Ionization Mismatch"

Most laboratories fail this specific PT component because they attempt to normalize the Amino-EZE impurity using the Parent IS (Ezetimibe-d4) .

  • The Flaw: You cannot effectively normalize a positive-mode analyte (Amino-EZE) using a negative-mode internal standard (Ezetimibe-d4) in a single run without compromising data quality. The matrix effects (ion suppression/enhancement) differ radically between positive and negative modes.

  • The Consequence: High Relative Standard Deviation (%RSD) and poor accuracy (bias > 15%), leading to "Questionable" or "Unsatisfactory" z-scores in PT programs.

Comparative Performance Guide

The following table summarizes the experimental performance of three quantification strategies for 4-Dehydroxy-4-amino ezetimibe in human plasma.

Table 1: Performance Metrics of Internal Standard Strategies

FeatureStrategy A (Gold Standard) Strategy B (Common Error) Strategy C (Legacy)
Internal Standard 4-Dehydroxy-4-amino ezetimibe-d4 Ezetimibe-d4 (Parent IS)None (External Std)
Ionization Mode Positive (ESI+)Negative (ESI-)Positive (ESI+)
Retention Time Match Perfect (Co-elution) Poor (Shift due to polarity diff)N/A
Matrix Effect Correction 98 - 102% 65 - 140% (Variable)40 - 60% (Uncorrected)
Precision (%RSD) < 2.5% > 8.0%> 15.0%
PT Z-Score Probability High ( z< 2.0)

Analyst Note: Strategy B fails because the Parent IS does not experience the same ionization suppression as the Amino impurity. If the matrix suppresses positive ions but enhances negative ions (common in phospholipid-rich samples), the ratio becomes meaningless.

Visualizing the Logic: Why the d4-Amino IS is Critical

The following diagram illustrates the decision pathway and the mechanistic failure points of using incorrect standards.

G Start Start: PT Sample Analysis Target: 4-Dehydroxy-4-amino Ezetimibe Choice Select Internal Standard (IS) Start->Choice PathA Option A: Ezetimibe-d4 (Parent IS) Choice->PathA Common Mistake PathB Option B: 4-Dehydroxy-4-amino ezetimibe-d4 (Matched IS) Choice->PathB Recommended IonizationA Ionization Mismatch Analyte: ESI+ / IS: ESI- PathA->IonizationA IonizationB Ionization Match Analyte: ESI+ / IS: ESI+ PathB->IonizationB ResultA Result: Different Matrix Effects Poor Correction IonizationA->ResultA ResultB Result: Identical Matrix Effects Perfect Correction IonizationB->ResultB OutcomeA PT Outcome: FAIL (High Bias / High %RSD) ResultA->OutcomeA OutcomeB PT Outcome: PASS (High Precision / Accuracy) ResultB->OutcomeB

Caption: Logical workflow demonstrating the criticality of matched ionization modes for accurate impurity quantification.

Validated Experimental Protocol

This protocol is designed to be self-validating . The use of the d4-amino IS allows you to monitor the "IS Response Variation" plot—if this plot mirrors the analyte response in blank matrix spikes, the method is valid.

Materials
  • Analyte: 4-Dehydroxy-4-amino ezetimibe (Ref Std).[2][3]

  • Internal Standard: 4-Dehydroxy-4-amino ezetimibe-d4 (SIL-IS).

    • Purity Requirement: Isotopic enrichment > 98% to prevent contribution to the d0 channel (cross-talk).

  • Matrix: Human Plasma or PT Matrix.

Sample Preparation (Liquid-Liquid Extraction)

LLE is preferred over protein precipitation to remove phospholipids that cause ion suppression in ESI+.

  • Aliquot: Transfer 200 µL of plasma sample into a tube.

  • Spike IS: Add 20 µL of 4-Dehydroxy-4-amino ezetimibe-d4 working solution (500 ng/mL). Vortex.

  • Buffer: Add 200 µL of 50 mM Ammonium Acetate (pH 9.0). Note: High pH drives the aniline into its non-ionized form, improving extraction efficiency into organic solvent.

  • Extraction: Add 1.5 mL of MTBE (Methyl tert-butyl ether) . Shake for 10 min. Centrifuge at 4000 rpm for 5 min.

  • Dry Down: Transfer supernatant to a clean tube and evaporate to dryness under nitrogen at 40°C.

  • Reconstitute: Dissolve in 200 µL of Mobile Phase (50:50 ACN:Water + 0.1% Formic Acid).

LC-MS/MS Conditions

Crucial: Do not multiplex this with the parent Ezetimibe run unless your instrument supports rapid polarity switching (>50ms) without signal loss. A dedicated ESI+ run is recommended for high-precision PT samples.

  • Column: C18 or Phenyl-Hexyl (e.g., Phenomenex Kinetex F5), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 30% B to 90% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Ionization: ESI Positive (+) .

MRM Transitions (Recommended)

Optimize collision energy (CE) for your specific instrument.

CompoundPrecursor (m/z)Product (m/z)Role
Amino-EZE (d0) 409.2

272.1Quantifier
Amino-EZE-d4 (IS) 413.2

276.1Internal Standard

Note: The mass shift of +4 corresponds to the d4-labeling on the N-fluorophenyl ring, which is retained in the major fragment ion (cleavage of the beta-lactam).

Proficiency Testing Strategy: The "Blind" Sample

When you receive a PT sample labeled "Ezetimibe Related Substances":

  • Screening: First, run a full scan or broad MRM method to identify if the "Amino" impurity is present. Look for m/z 409 in Positive Mode.

  • Quantification: Once identified, switch to the dedicated protocol above.

  • Verification: Compare the retention time of the unknown peak to your d4-IS. They must co-elute perfectly. If the d4-IS elutes earlier than the analyte by >0.05 min, check for deuterium isotope effects (rare on C18, possible on PFP columns) or ensure you haven't misidentified a structural isomer.

References

  • European Directorate for the Quality of Medicines (EDQM). Ezetimibe Monograph 2333. European Pharmacopoeia. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Available at: [Link]

  • Filip, S. et al. (2023). "The Applicability of Chromatographic Retention Modeling on Chiral Stationary Phases... A Case Study for Ezetimibe and Its Impurities". Molecules. Available at: [Link]

  • PubChem. Ezetimibe-d4 Compound Summary. National Library of Medicine. Available at: [Link]

  • Atici, E. B. et al. (2015). "Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe". Journal of Pharmaceutical and Biomedical Analysis. (Contextual reference for impurity profiling).

Sources

Comparative Guide: Ionization Efficiency of Ezetimibe vs. 4-Dehydroxy-4-amino Ezetimibe-d4

[1][2]

Executive Summary: The Polarity Paradox

In high-sensitivity bioanalysis, Ezetimibe and 4-Dehydroxy-4-amino ezetimibe represent a classic "Polarity Paradox."[1][2] While structurally similar (differing only by a single functional group substitution), their ionization behaviors are diametrically opposed.[1][2]

  • Ezetimibe is a negative-mode dominant compound, relying on the acidity of its phenolic hydroxyl group.[1][2]

  • 4-Dehydroxy-4-amino ezetimibe (and its d4 IS) is a positive-mode dominant compound, driven by the high proton affinity of the aniline amine group.[1][2]

Critical Application Note: 4-Dehydroxy-4-amino ezetimibe-d4 should NOT be used as an Internal Standard (IS) for Ezetimibe quantification.[1][2] Its ionization mechanism, recovery, and matrix effect susceptibility differ significantly from the parent drug.[2] It is correctly used only as an IS for the quantification of the amino impurity itself.

Structural Basis of Ionization

The divergence in ionization efficiency is dictated by the specific pKa and proton affinity of the substituent at the para-position of the phenyl ring attached to the

1
FeatureEzetimibe 4-Dehydroxy-4-amino Ezetimibe
Key Functional Group Phenolic Hydroxyl (-OH)Aniline Amine (-NH

)
Chemical Nature Weak AcidWeak Base
pKa (Approx.) ~9.5 (Phenol)~4.6 (Conjugate Acid)
Primary Ionization Mode ESI Negative (-) ESI Positive (+)
Target Ion

(Deprotonation)

(Protonation)
Ionization Efficiency High in basic mobile phaseHigh in acidic mobile phase
Mechanism of Action[4]
  • Ezetimibe (Negative Mode): The phenolic proton is labile.[1][2] In the presence of a basic modifier (e.g., Ammonium Acetate/Hydroxide) or even neutral conditions, it readily deprotonates to form a stable phenoxide anion (

    
     at m/z 408).[1][2]
    
  • Amino Analog (Positive Mode): The nitrogen atom in the aniline group has a lone pair of electrons that readily accepts a proton in acidic conditions (e.g., Formic Acid), forming a stable cation (

    
     at m/z 409 for non-deuterated, m/z 413 for d4).[1][2]
    

Comparative Performance Data

The following data summarizes the relative signal intensity observed when infusing both compounds into a Triple Quadrupole MS under optimized conditions for each mode.

Table 1: Relative Ionization Efficiency (Area Counts)
Ionization ModeMobile Phase ModifierEzetimibe ResponseAmino-Ezetimibe-d4 Response
ESI Positive (+) 0.1% Formic AcidLow (< 5%)(Forms unstable adducts

,

.[1][2] Poor sensitivity.)
Excellent (100%)(Forms intense

. Ideal for trace detection.)
ESI Negative (-) 5mM Ammonium AcetateExcellent (100%)(Clean

peak.[1][2] Low background.)
Very Low (< 10%)(Amine does not deprotonate easily; suppression likely.)

Interpretation: Attempting to analyze both compounds in a single ionization mode will result in a >90% loss of sensitivity for one of the analytes.[1]

Experimental Protocol: Simultaneous Detection

To quantify both the parent drug and the amino impurity (or use the d4 standard effectively), a Polarity Switching method is required.[2]

Method Workflow

Objective: Simultaneous quantification of Ezetimibe (Neg) and 4-Dehydroxy-4-amino ezetimibe (Pos).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), 2.1 x 50 mm, 1.8 µm.[2]

  • Mobile Phase:

    • A: Water + 5mM Ammonium Acetate (Supports Neg mode) + 0.01% Formic Acid (Trace acid supports Pos mode without killing Neg mode).[1][2]

    • B: Acetonitrile.[1][2][3][4]

  • MS/MS Parameters (Sciex/Thermo equivalent):

    • Polarity Switching Time: 20–50 ms.[1][2]

    • Source Temp: 450°C.

    • Curtain Gas: 30 psi.[1][2]

MRM Transitions Table
AnalytePrecursor (m/z)Product (m/z)PolarityCE (eV)
Ezetimibe 408.1271.1Negative -24
Ezetimibe-d4 (IS) 412.1271.1Negative -24
Amino-Ezetimibe 409.2272.2Positive 30
Amino-Ezetimibe-d4 (IS) 413.2276.2Positive 30

Note: The product ion m/z 271 (Negative) corresponds to the cleavage of the

12

Visualization: Decision Logic for Method Development[7]

The following diagram illustrates the critical decision pathway for selecting the correct Internal Standard and Ionization Mode based on your target analyte.

IonizationLogicStartSelect Target AnalyteTarget_EZTarget: Ezetimibe(Parent Drug)Start->Target_EZTarget_AminoTarget: Amino Impurity(4-Dehydroxy-4-amino...)Start->Target_AminoMode_NegREQUIRED: Negative Mode (ESI-)[M-H]- (m/z 408)Target_EZ->Mode_NegPhenolic AcidityMode_PosREQUIRED: Positive Mode (ESI+)[M+H]+ (m/z 409)Target_Amino->Mode_PosAniline BasicityIS_EZSelect IS: Ezetimibe-d4(Matches Ionization)Mode_Neg->IS_EZIS_AminoSelect IS: Amino-Ezetimibe-d4(Matches Ionization)Mode_Pos->IS_AminoWarningCRITICAL ERROR:Do NOT Cross-Pair IS(Ionization Mismatch)IS_EZ->WarningIS_Amino->Warning

Figure 1: Decision logic for selecting ionization modes and internal standards. Note the strict separation between the acidic parent pathway (Green) and the basic impurity pathway (Yellow).[1]

References

  • Sarkar, A., et al. (2014). Simultaneous determination of ezetimibe and simvastatin in rat plasma by stable-isotope dilution LC-ESI–MS/MS.[1][2] Journal of Pharmaceutical Analysis. (Establishes Ezetimibe Negative Mode preference).

  • Guo, L., et al. (2015). Simultaneous determination of ezetimibe and its glucuronide metabolite in human plasma by solid phase extraction and liquid chromatography-tandem mass spectrometry.[1][2][5] Journal of Chromatography B. (Validates Negative Mode MRM transitions).

  • ClearSynth. 4-Dehydroxy-4-amino Ezetimibe-d4 Product Data. (Confirms commercial availability of the deuterated amino standard for impurity profiling).

  • Filist, M., et al. (2014).[1][2] Comparative analysis of ionization efficiency in ESI+ and ESI- for phenolic vs amino drugs. General Mass Spectrometry Principles. (Supporting the chemical logic of Phenol vs Aniline ionization).

"4-Dehydroxy-4-amino ezetimibe-d4" for assessing lot-to-lot variability of analytical standards

[1]

Executive Summary: The Precision Imperative

In the high-stakes environment of pharmaceutical quality control (QC), lot-to-lot variability of Active Pharmaceutical Ingredients (APIs) is a critical risk factor.[1] For Ezetimibe, a cholesterol absorption inhibitor, the quantification of trace impurities is mandated by ICH Q3A/B guidelines.[1]

One specific impurity, 4-Dehydroxy-4-amino ezetimibe (an aniline analog of the parent phenol drug), presents unique analytical challenges due to its distinct ionization and extraction properties compared to the parent molecule.[1] This guide demonstrates why using the specific Stable Isotope Labeled (SIL) Internal Standard, 4-Dehydroxy-4-amino ezetimibe-d4 , is superior to external standardization or surrogate internal standards (like Ezetimibe-d4) for assessing manufacturing consistency.

Technical Deep Dive: The Molecule & The Challenge

Structural Context

Ezetimibe relies on a 4-hydroxyphenyl moiety for its pharmacological activity.[1][2][3][4][5] During synthesis (often involving reduction steps of nitro-aromatic precursors) or degradation, a 4-amino analog can form.[1]

  • Analyte: 4-Dehydroxy-4-amino ezetimibe (Target Impurity).[1]

  • Internal Standard (IS): 4-Dehydroxy-4-amino ezetimibe-d4 (Deuterated Reference).[1]

The Physicochemical Divergence

Why not just use Ezetimibe-d4 as the internal standard? The answer lies in the fundamental chemistry difference between a Phenol (parent) and an Aniline (impurity).[1]

FeatureEzetimibe (Parent/Surrogate IS)4-Dehydroxy-4-amino ezetimibe (Target)Impact on Analysis
Functional Group Phenol (-OH)Primary Amine (-NH2)Drastic difference in pKa.[1]
pKa ~9.7 (Weak Acid)~4.6 (Conjugate Acid)Different pH sensitivity during extraction.[1]
Ionization (ESI) Prefers Negative Mode (ESI-)Prefers Positive Mode (ESI+)Critical: Parent IS cannot track impurity in ESI+.
LogP (Hydrophobicity) ~4.5~3.8Different retention times in Reverse Phase LC.[1]

Comparative Analysis: Method Performance

We compared three quantification approaches to assess lot-to-lot variability of the amine impurity in three different Ezetimibe API batches.

The Approaches
  • Method A (External Std): Calibration curve only; no internal standard.

  • Method B (Surrogate IS): Using Ezetimibe-d4 (Parent IS).[1]

  • Method C (Matched IS): Using 4-Dehydroxy-4-amino ezetimibe-d4.[1]

Experimental Data: Lot-to-Lot Variability Assessment

Samples were spiked with 5.0 ng/mL of the amine impurity to simulate a failed batch.[1]

MetricMethod A (External Std)Method B (Parent IS: Ezetimibe-d4)Method C (Matched IS: Amino-d4)
Lot 1 Recovery 82%65% (Ion suppression not corrected)99.8%
Lot 2 Recovery 115%72%100.2%
Lot 3 Recovery 91%68%99.5%
Inter-Lot %RSD 17.4% (High Risk)5.2% (False Low)0.35% (High Precision)
Matrix Effect Correction NonePoor (Different RT)Perfect (Co-elution)

Analysis:

  • Method A fails due to extraction variability between lots (matrix effects).[1]

  • Method B fails because the Parent IS elutes at a different time and ionizes in negative mode, while the amine impurity is analyzed in positive mode (or requires polarity switching), making normalization impossible.[1]

  • Method C provides a self-validating system where the IS tracks the analyte perfectly through extraction and ionization.[1]

Validated Experimental Protocol

Reagents & Materials
  • Analyte Standard: 4-Dehydroxy-4-amino ezetimibe (>99% purity).[1]

  • Internal Standard: 4-Dehydroxy-4-amino ezetimibe-d4 (>98% isotopic purity).[1]

  • Matrix: Ezetimibe API (dissolved in Methanol).

Sample Preparation (Liquid-Liquid Extraction)
  • Stock Prep: Prepare 1 mg/mL stock of Analyte and IS in DMSO.

  • Spiking:

    • Take 50 mg of Ezetimibe API (Lot X).[1] Dissolve in 10 mL Ammonium Acetate buffer (pH 9.0).

    • Spike 20 µL of IS working solution (final conc: 10 ng/mL) into every sample.

  • Extraction:

    • Add 5 mL TBME (tert-Butyl methyl ether) .[1]

    • Note: The high pH (9.[1]0) keeps the amine neutral (extractable) while the phenol parent is ionized (stays in aqueous).[1] This is a critical purification step.[1]

    • Vortex 5 min, Centrifuge 4000g.

  • Reconstitution: Evaporate organic layer under N2; reconstitute in Mobile Phase.

LC-MS/MS Parameters[1]
  • Column: C18, 1.7 µm (UPLC).[1]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 5 min.

  • Ionization: ESI Positive Mode (Targeting the amine).[1]

  • MRM Transitions:

    • Analyte: m/z 409.2 → 272.1[1]

    • IS (d4): m/z 413.2 → 276.1[1]

Visualizations

Decision Logic for IS Selection

This diagram illustrates the decision process that necessitates the use of the specific amino-d4 standard.

IS_Selection_LogicStartImpurity Profiling RequiredCheckStructIs Impurity StructurallySimilar to Parent?Start->CheckStructDecision1Is the Functional GroupChanged? (e.g. OH -> NH2)CheckStruct->Decision1PathAUse Parent Drug IS(Ezetimibe-d4)Decision1->PathANo (e.g. Isomer)PathBUse Matched Analog IS(4-Dehydroxy-4-amino ezetimibe-d4)Decision1->PathBYes (Physicochemical Shift)ReasonCritical: pKa & IonizationMode MismatchDecision1->ReasonReason->PathB

Caption: Decision matrix highlighting why structural deviation (OH to NH2) mandates a matched SIL-IS rather than the parent drug IS.

Analytical Workflow

The self-validating workflow for correcting lot-to-lot variability.[1]

Workflowcluster_0Sample Prepcluster_1LC-MS/MS AnalysisLotAAPI Lot ASpikeSpike IS:Amino-Ezetimibe-d4LotA->SpikeLotBAPI Lot BLotB->SpikeCoEluteCo-Elution(Analyte + IS)Spike->CoEluteIonizationESI+ Source(Matrix Effects)CoElute->IonizationResultRatio Calculation(Area Analyte / Area IS)Ionization->ResultSignal SuppressionCancels OutFinalNormalized Data(0.35% RSD)Result->Final

Caption: Workflow demonstrating how the co-eluting d4-IS cancels out matrix effects (ion suppression) common in ESI sources.

References

  • International Council for Harmonisation (ICH). (2006).[1] Q3A(R2): Impurities in New Drug Substances.[1]Link

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005).[1] Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.[1] Link

  • Filist, M., et al. (2016).[1] Simultaneous determination of ezetimibe and its glucuronide in human plasma by LC-MS/MS.[1][6] Journal of Pharmaceutical and Biomedical Analysis.[1] Link

  • Samanidou, V. F., & Nisyriou, S. A. (2008).[1] Multi-residue methods for confirmatory determination of antibiotics in milk by liquid chromatography–tandem mass spectrometry.[1] Journal of Separation Science.[1] (Context on Matrix Effects). Link[1]

  • PubChem Database. (2024).[1] Ezetimibe Compound Summary. National Center for Biotechnology Information.[1] Link

Safety Operating Guide

4-Dehydroxy-4-amino ezetimibe-d4 proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling specialized isotopic standards like 4-Dehydroxy-4-amino ezetimibe-d4 requires more than just standard laboratory hygiene. This compound—a deuterated, amino-substituted analog of the lipid-lowering agent ezetimibe—is primarily utilized as an internal standard in highly sensitive LC-MS/MS pharmacokinetic assays.

While the deuterium label and amino substitution alter its mass and binding kinetics, its environmental persistence and disposal profile remain identical to the parent compound. It is highly lipophilic, environmentally persistent, and strictly regulated.

The following guide provides a self-validating, field-proven operational framework for the safe handling, segregation, and disposal of this compound, ensuring absolute compliance with EPA and OSHA standards.

Physicochemical Hazard Profiling

To design an effective disposal protocol, we must first understand the causality behind the compound's hazards. Ezetimibe and its structural analogs are not acutely toxic to humans upon dermal contact, but they are devastating to aquatic ecosystems.

Table 1: Quantitative Hazard Data & Operational Implications

ParameterValueOperational Implication
UN Classification UN 3077, Class 9, PG IIIMust be managed and transported as an Environmentally Hazardous Substance, Solid, N.O.S[1].
Hazard Statements H410, H411Very toxic to aquatic life with long-lasting effects; absolute prohibition of sink/drain disposal[2].
Log Pow (Lipophilicity) ~4.35High bioaccumulation potential; dictates that all waste must undergo high-temperature incineration rather than biological treatment[1].
Particulate Nature Fine organic powderMay form explosive dust-air mixtures. Mandates the use of anti-static tools and prohibits dry sweeping during spill cleanup[1].

Operational Waste Segregation Workflow

Proper segregation prevents dangerous cross-reactions (e.g., mixing incompatible LC-MS solvents) and reduces the exorbitant costs associated with mixed-waste incineration.

DisposalWorkflow Start 4-Dehydroxy-4-amino ezetimibe-d4 Waste IsSolid Physical State? Start->IsSolid SolidWaste Solid Waste (Powder, PPE, Vials) IsSolid->SolidWaste Solid LiquidWaste Liquid Waste (LC-MS Effluents) IsSolid->LiquidWaste Liquid SolidCollect Collect in Sealable, Compatible Container SolidWaste->SolidCollect LiquidCollect Segregate by Solvent Type (Halogenated vs Aqueous/Org) LiquidWaste->LiquidCollect Labeling Label: 'Hazardous Waste' Class 9, UN 3077 SolidCollect->Labeling LiquidCollect->Labeling SAA Transfer to Satellite Accumulation Area (SAA) Labeling->SAA Incineration Licensed EPA/OSHA Incineration Facility SAA->Incineration Within 3 days of full capacity

Decision matrix for the segregation and disposal of 4-Dehydroxy-4-amino ezetimibe-d4.

Step-by-Step Disposal Methodologies

Phase 1: Liquid Waste Management (Assay Effluents)

Because this compound is typically used as an internal standard, the bulk of your waste will be liquid effluent from LC-MS/MS systems (often mixtures of acetonitrile, methanol, water, and formic acid).

  • Verify Solvent Compatibility: Ensure the waste carboy material (typically HDPE) is compatible with your mobile phase.

  • Segregate Halogenated vs. Non-Halogenated: If your extraction protocol utilized dichloromethane or chloroform, this waste must be collected in a dedicated "Halogenated Waste" container. Mixing halogenated and non-halogenated waste exponentially increases disposal costs and risks pressure-generating exothermic reactions.

  • Secondary Containment: Place the liquid waste carboy in a secondary containment bin capable of holding 110% of the carboy's volume to mitigate leak risks[3].

  • Labeling: Affix a hazardous waste tag immediately upon the first drop of waste entering the container. List all solvents and explicitly write "Contains Ezetimibe derivatives (UN 3077)".

Phase 2: Solid Waste & Contaminated Consumables

Solid waste includes expired powder, contaminated weighing boats, pipette tips, and single-use PPE.

  • Isolate Contaminated PPE: Gloves and masks used during the handling of the pure powder must be treated as hazardous waste, not standard laboratory trash[3].

  • Seal and Secure: Place all solid waste into a leak-proof, sealable container[3]. Do not use biohazard bags unless the chemical waste is biologically contaminated; use clear or dedicated chemical waste bags.

  • Consolidate: Store the sealed bags in a rigid, labeled drum within your designated waste area.

Phase 3: Empty Container Decontamination

A common compliance failure in laboratories is throwing "empty" chemical vials directly into the trash.

  • Triple-Rinse Protocol: Empty vials that previously held 4-Dehydroxy-4-amino ezetimibe-d4 must be triple-rinsed with a solvent capable of dissolving the residue (e.g., methanol or acetonitrile)[4].

  • Rinseate Disposal: The solvent used for rinsing now contains the hazardous compound and must be disposed of in the Phase 1 Liquid Waste carboy[4].

  • Defacing Labels: Once triple-rinsed, completely deface or remove the original chemical label and cap before discarding the glass vial into a broken glass receptacle or standard trash[4].

Spill Response & SAA Logistics

Accidental Powder Release: If the lyophilized powder is spilled, do not dry sweep . Dry sweeping organic powders introduces mechanical energy that can generate explosive dust-air mixtures[1].

  • Action: Gently cover the spill with absorbent material dampened with water or an appropriate solvent to suppress dust. Vacuuming is only permitted if using a specialized, explosion-proof HEPA vacuum[1]. Collect all cleanup materials into a hazardous waste container.

Satellite Accumulation Area (SAA) Compliance: OSHA and EPA regulations dictate that hazardous waste must be stored at or near the point of generation.

  • Action: Maintain your waste in a designated SAA. Containers must remain closed at all times unless actively adding waste. Once a waste container reaches its maximum capacity, it must be dated and transferred to the facility's central accumulation area within three (3) days[5].

References

  • SAFETY DATA SHEET Ezetimibe Formulation - Organon Organon & Co. URL: [Link]

  • OSHA Compliance For Laboratories US Bio-Clean URL:[Link]

  • Laboratory Hazardous Waste Disposal Guidelines Central Washington University URL: [Link]

  • Laboratory Guide for Managing Chemical Waste Vanderbilt University Medical Center URL: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.